3-Chloro-2-formylphenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(15)9(10)8-16/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUIUQDBTIPHFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-2-formylphenylboronic Acid Pinacol Ester (CAS No. 1352129-62-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Significance
3-Chloro-2-formylphenylboronic acid pinacol ester, registered under CAS number 1352129-62-4, is an organoboron compound featuring a unique combination of a boronic ester, a chloro substituent, and a formyl group on a phenyl ring. The pinacol ester moiety enhances the compound's stability compared to the corresponding boronic acid, making it more amenable to storage, handling, and a wider range of reaction conditions.[1] This trifunctional nature allows for a diversity of subsequent chemical transformations, making it a valuable building block in multi-step synthetic pathways.
Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds.[2][3] The strategic placement of the chloro and formyl groups offers opportunities for sequential and site-selective reactions. The aldehyde can be used for forming imines, undergoing Wittig reactions, or reductions, while the chloro group can participate in further cross-coupling or nucleophilic substitution reactions. This versatility is of high interest in the synthesis of complex organic molecules, including pharmaceutical intermediates.[3]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use in synthesis. Below is a summary of the key properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source/Notes |
| CAS Number | 1352129-62-4 | AOBChem USA |
| Molecular Formula | C₁₃H₁₆BClO₃ | AOBChem USA |
| Molecular Weight | 266.53 g/mol | AOBChem USA |
| Appearance | White to off-white solid | General observation for similar compounds |
| Melting Point | Data not available; analogous compounds like 4-formylphenylboronic acid pinacol ester melt around 59-63°C. | TCI Chemicals[4] |
| Solubility | Soluble in common organic solvents such as THF, dioxane, DMF, and toluene. | Inferred from typical reaction conditions for Suzuki coupling. |
| Stability | The pinacol ester group provides enhanced stability over the free boronic acid, though it is still sensitive to strong aqueous acidic or basic conditions. | Frontier Specialty Chemicals[5] |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show:
-
A singlet for the aldehydic proton (CHO) in the downfield region, typically around 9.5-10.5 ppm.
-
Aromatic protons on the trisubstituted benzene ring, likely appearing as multiplets or distinct doublets and triplets between 7.0 and 8.0 ppm.
-
A characteristic singlet for the 12 protons of the two methyl groups on the pinacol ester, typically around 1.3 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include:
-
The aldehydic carbonyl carbon (C=O) between 190 and 200 ppm.
-
Aromatic carbons in the 120-150 ppm region. The carbon attached to the boron atom is often broadened and may be difficult to observe.
-
The quaternary carbons of the pinacol group around 84 ppm.
-
The methyl carbons of the pinacol group around 25 ppm.
-
-
IR (Infrared) Spectroscopy:
-
A strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde, typically around 1700-1720 cm⁻¹.[6]
-
Characteristic C-H stretching of the aldehyde group may appear as two weak bands around 2720 and 2820 cm⁻¹.[6]
-
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
-
B-O stretching vibrations, typically in the 1300-1400 cm⁻¹ region.
-
-
MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the pinacol group.
Synthesis of this compound
The most common and efficient method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction.[2] This involves a palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). The logical precursor for this compound would be an appropriately substituted dihalobenzene, such as 2-bromo-6-chlorobenzaldehyde.
Workflow for Miyaura Borylation
Caption: General workflow for the synthesis via Miyaura Borylation.
Detailed Experimental Protocol: Miyaura Borylation
This protocol is a representative procedure based on established methods for the Miyaura borylation of aryl halides.[2][7] Optimization may be required for the specific substrate.
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-6-chlorobenzaldehyde (1.0 equiv.), bis(pinacolato)diboron (1.1-1.5 equiv.), and potassium acetate (KOAc, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.02-0.05 equiv.), and anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Applications in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.[2] The presence of the ortho-formyl group can influence the reaction through steric hindrance or potential coordination with the metal center, while the meta-chloro group provides an additional site for further functionalization.
General Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide (e.g., 4-bromoanisole).
-
Reaction Setup: In a reaction vessel, combine this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.) or cesium carbonate (Cs₂CO₃).
-
Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen).
-
Catalyst and Solvent Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv.), and a degassed solvent system, commonly a mixture of an organic solvent like toluene, dioxane, or DMF, and water.
-
Reaction Conditions: Heat the mixture to 80-110 °C for 4-12 hours, monitoring the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Isolation: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents. Storage under an inert atmosphere is recommended to prolong shelf life.
Conclusion
This compound is a highly functional and stable building block for organic synthesis. Its capacity to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the potential for further derivatization of its chloro and formyl groups, makes it an invaluable tool for medicinal chemists and materials scientists. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to incorporate this versatile reagent into their synthetic strategies for the development of novel and complex molecular architectures.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Boronic Esters. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
- Google Patents. (2004). US20040049050A1 - Method for producing formylphenylboronic acids.
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and phenylboronic acid. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
- Google Patents. (2014). US9132140B2 - Boronic acid derivatives and therapeutic uses thereof.
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Organic Syntheses Procedure. (n.d.). (Dimethylphenylsilyl)boronic acid pinacol ester. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and.... Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]
-
AOBChem USA. (n.d.). This compound. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Google Patents. (n.d.). US5780454A - Boronic ester and acid compounds.
-
Cheméo. (n.d.). Chemical Properties of 4-n-Propylacetophenone (CAS 2932-65-2). Retrieved from [Link]
- Google Patents. (n.d.). CA2921946A1 - Boronate ester compounds and pharmaceutical compositions thereof.
- Google Patents. (n.d.). EP2797933B1 - Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same.
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A Senior Application Scientist's Guide to 3-Chloro-2-formylphenylboronic acid pinacol ester: Properties, Protocols, and Strategic Applications
Introduction: A Trifunctional Linchpin for Complex Synthesis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for versatile, highly functionalized building blocks is incessant. 3-Chloro-2-formylphenylboronic acid pinacol ester emerges as a standout reagent, offering chemists a powerful trifunctional platform for molecular construction. This guide provides an in-depth technical overview of its properties, core applications, and field-proven protocols, designed for the practicing researcher and drug development professional.
This molecule incorporates three distinct and strategically valuable functional groups on a single aromatic scaffold:
-
A boronic acid pinacol ester : A robust and highly versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of key carbon-carbon bonds.[1][2][3]
-
An ortho-formyl (aldehyde) group : A reactive site for a vast array of classical transformations, including reductive amination, Wittig reactions, and condensations, allowing for subsequent elaboration of the molecular framework.[4]
-
A meta-chloro substituent : This halogen not only influences the electronic properties of the aromatic ring but can also serve as a secondary site for cross-coupling or other nucleophilic substitution reactions under specific conditions, adding another layer of synthetic potential.[5]
The strategic placement of these groups—the boronate and formyl groups being ortho to one another—creates unique steric and electronic environments that can be exploited for selective and sequential transformations. This guide will delve into the practical aspects of utilizing this reagent, from its synthesis and handling to its powerful application in constructing complex molecular architectures.
Physicochemical and Safety Profile
Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below. The molecular weight is calculated based on its chemical formula, as direct listings in major databases are sparse.
| Property | Value | Data Source / Method |
| Molecular Formula | C₁₃H₁₆BClO₃ | - |
| Molecular Weight | 266.53 g/mol | Calculated |
| Appearance | Typically a white to off-white solid | General observation for similar compounds[4] |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Ethyl Acetate, and Diethyl Ether. | Inferred from similar compounds[4] |
| Storage Conditions | Store in a cool (2-8 °C), dry, well-ventilated place under an inert atmosphere (e.g., Argon). | Best practices for boronic esters[6][7] |
Core Safety & Handling Directives
Boronic acid derivatives, while generally stable, require careful handling to ensure reagent integrity and user safety. The pinacol ester form offers significantly enhanced stability against protodeboronation compared to the free boronic acid.[4] However, they remain sensitive to hydrolysis.
-
Handling : Always handle in a well-ventilated area or a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. Avoid generating dust.[7]
-
Storage : The reagent is hygroscopic and can hydrolyze. Store the container tightly sealed in a desiccator or under an inert atmosphere (Argon or Nitrogen) at refrigerated temperatures (2-8 °C) to maximize shelf-life.[7]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.[7]
Synthesis Pathway: The Miyaura Borylation
This compound is typically synthesized via a palladium-catalyzed cross-coupling reaction known as the Miyaura Borylation. This reaction couples an aryl halide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).
The logical starting material for this synthesis is 2,6-dichlorobenzaldehyde. By carefully controlling the reaction conditions, one of the chloro groups can be selectively converted to the boronic ester.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.
1. Reagent Preparation & Inerting:
-
To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl/heteroaryl halide coupling partner (1.1 eq), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligands if required.
-
Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
2. Solvent Addition & Reaction:
-
Through the septum, add the degassed solvent system (e.g., a mixture of Dioxane/Water or Toluene/Ethanol/Water). The addition of water often accelerates the transmetalation step.
-
Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
3. Work-up & Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired biaryl product.
Strategic Applications in Drug Discovery
The true power of this compound lies in the ability to perform sequential, orthogonal reactions, rapidly building molecular complexity.
-
Core Scaffold Construction : The Suzuki coupling is performed first, using the boronic ester to couple with a complex halide, establishing the central biaryl or heteroaryl-aryl core common in many kinase inhibitors and other targeted therapies. [1]2. Vector Elaboration : The aldehyde group, which is generally stable to Suzuki conditions, serves as a subsequent functional handle. It can be converted into an amine via reductive amination to introduce solubilizing groups or vectors that target specific protein residues.
-
Metabolic Stability Tuning : The chlorine atom can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. [5]Its electron-withdrawing nature also modulates the pKa and electronic character of the molecule, which can be critical for target binding.
This strategic, multi-pronged approach allows for the efficient exploration of chemical space around a core scaffold, a key paradigm in modern medicinal chemistry.
References
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling. Available at: [Link]
-
Sci-Hub. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Organic Syntheses. Preparation of Alkyl Boronic Esters by Matteson Homologation. Available at: [Link]
-
Boron Molecular. 3-Formylphenylboronic acid, pinacol ester. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Available at: [Link]
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Bull, J. A., et al. (2015). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Angewandte Chemie International Edition. Available at: [Link]
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Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Available at: [Link]
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Soares, J. X., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
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Zhang, Y., et al. (2018). Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. Polymer Chemistry. Available at: [Link]
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Gati, W., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]
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Core Chemical Properties and Applications of 3-Chloro-2-formylphenylboronic acid pinacol ester
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Chloro-2-formylphenylboronic acid pinacol ester is a trifunctional aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—featuring a reactive boronic ester, a versatile formyl group, and an electron-withdrawing chloro substituent—makes it an invaluable tool for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, reactivity, synthesis, and key applications, with a primary focus on its role in palladium-catalyzed cross-coupling reactions. Detailed protocols and safety guidelines are provided to enable its effective and safe utilization in a laboratory setting.
Physicochemical Properties
The pinacol ester form of a boronic acid offers enhanced stability compared to the free boronic acid, making it less susceptible to dehydration and protodeboronation, which improves its shelf-life and handling characteristics.[1][2] The key physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 1352129-62-4 | [3] |
| Molecular Formula | C₁₃H₁₆BClO₃ | Inferred from Structure |
| Molecular Weight | 266.53 g/mol | [3] |
| Purity | ≥95% | [3] |
| Appearance | Typically a white to off-white solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Ethyl Acetate, Chloroform, and Diethyl Ether.[1] | Inferred from related compounds |
| InChI Key | DVUIUQDBTIPHFS-UHFFFAOYSA-N | [3] |
Molecular Structure and Functional Reactivity
The utility of this compound stems from the distinct reactivity of its three functional groups. Understanding these "hotspots" is critical to designing synthetic strategies.
Caption: Functional hotspots of the target molecule and their primary roles.
-
Pinacol Boronic Ester : This is the primary reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4] It enables the formation of carbon-carbon bonds with a wide range of sp² and sp³ hybridized partners (aryl, vinyl, or alkyl halides and triflates).[5] The pinacol group provides steric bulk that protects the boron atom, enhancing stability.[1]
-
Formyl (Aldehyde) Group : This group serves as a versatile synthetic handle for subsequent transformations.[1] It can readily undergo reactions such as reductive amination to install amine functionalities, Wittig reactions to form alkenes, and condensation reactions to build heterocyclic systems. This allows for rapid diversification of the molecular scaffold post-coupling.
-
Chloro Group : The chlorine atom acts as an electron-withdrawing group, which can influence the electronic properties and reactivity of the aromatic ring and the boronic ester. It can also serve as a secondary coupling site under more forcing conditions or with specific catalyst systems, allowing for sequential cross-coupling strategies.
Synthesis and Purification
While numerous methods exist for the synthesis of aryl boronic esters, a common and reliable laboratory-scale approach is the Miyaura borylation reaction.[6] This involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent.
General Synthetic Workflow:
-
Starting Material : The synthesis typically begins with a suitable aryl halide, such as 2-bromo-6-chlorobenzaldehyde.
-
Reagents : The key reagents are bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate, KOAc).
-
Reaction : The aryl halide, B₂pin₂, catalyst, and base are dissolved in an aprotic solvent like dioxane or DMF. The mixture is heated under an inert atmosphere (Argon or Nitrogen) until the reaction is complete, which is monitored by TLC or LC-MS.
-
Work-up : The reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure.
-
Purification : The crude product is typically purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation in modern organic synthesis.[7][8] The use of this compound in this reaction allows for the efficient construction of complex biaryl structures, which are common motifs in pharmaceuticals.[4]
Mechanism Overview: The catalytic cycle involves three main steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[5]
-
Transmetalation : The organic moiety is transferred from the boron atom to the palladium center. This step requires activation of the boronic ester by a base (e.g., carbonate, phosphate) to form a more nucleophilic "ate" complex.[7]
-
Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[8]
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Compound
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)[9]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.06 equiv)[9]
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)[9]
-
1,4-Dioxane and Water (e.g., 4:1 ratio)
-
Microwave vial or round-bottom flask with reflux condenser
-
Standard glassware for work-up and purification
Procedure:
-
Vessel Preparation : To a microwave vial, add this compound, the aryl bromide, Pd₂(dba)₃, XPhos, and K₃PO₄.[9]
-
Atmosphere Control : Seal the vial and thoroughly purge with argon or nitrogen for 10-15 minutes. This step is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition : Add the degassed dioxane and water solvent mixture via syringe.
-
Reaction : Place the vial in a preheated reaction block or microwave reactor and heat to 100-120 °C for the specified time (typically 15-60 minutes). Monitor the reaction's completion by TLC or LC-MS.
-
Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction : Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification : Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to obtain the desired biaryl product.
Handling, Storage, and Safety
As a laboratory chemical, this compound requires careful handling. The following guidelines are based on data from structurally related compounds.[10][11]
-
Hazard Identification : May cause skin, eye, and respiratory system irritation.[10] Harmful if swallowed. The toxicological properties have not been fully investigated.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[12]
-
Handling : Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] The compound is sensitive to moisture and air; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prolong its shelf life.[1][10]
-
Incompatibilities : Avoid strong oxidizing agents, strong acids, and strong bases.[10]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Conclusion
This compound is a highly valuable and versatile building block for synthetic chemistry. Its strategically placed functional groups enable robust C-C bond formation via Suzuki-Miyaura coupling while offering a handle for subsequent molecular elaboration. The enhanced stability of the pinacol ester form makes it a reliable reagent for complex syntheses in drug discovery and materials science. Adherence to proper handling, storage, and reaction protocols will ensure its successful and safe application in achieving diverse synthetic targets.
References
-
Organic Syntheses. (n.d.). boronic esters. Retrieved from [Link]
-
AOBChem USA. (n.d.). This compound. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1041-1053. [Link]
-
Boron Molecular. (n.d.). Buy 3-Formylphenylboronic acid, pinacol ester. Retrieved from [Link]
-
Pye, D. R., et al. (2017). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Angewandte Chemie International Edition, 56(30), 8794-8798. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Das, K. K., & De, S. (2022). Transition metal-free synthesis of alkyl pinacol boronates. Organic & Biomolecular Chemistry, 20(28), 5486-5506. [Link]
-
The Baran Laboratory, Scripps Research. (n.d.). Suzuki Reaction. Retrieved from [Link]
-
MDPI. (2020). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 3-Chloro-5-propoxyphenylboronic acid, pinacol ester, min 98%. Retrieved from [Link]
-
Fernandes, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3347. [Link]
-
BoronPharm. (n.d.). 3-Chloro-2-methoxycarbonylphenylboronic acid, pinacol ester. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. Retrieved from [Link]
-
Chongqing Chemdad Co. (n.d.). 3-chloro-2-fluoropyridine-4-boronic acid, pinacol ester. Retrieved from [Link]
Sources
- 1. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Chemoselective Boronic Ester Synthesis by Controlled Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 10. fishersci.com [fishersci.com]
- 11. 3-Chlorophenylboronic acid pinacol ester 635305-47-4 [sigmaaldrich.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-2-formylphenylboronic Acid Pinacol Ester
Foreword: The Strategic Importance of Bifunctional Building Blocks in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the efficient construction of complex molecular architectures is paramount. Arylboronic acids and their pinacol esters have emerged as indispensable tools, largely due to their remarkable versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] These reagents have revolutionized the way medicinal chemists approach the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of therapeutic agents.
This guide focuses on a particularly valuable, yet underexplored, building block: 3-Chloro-2-formylphenylboronic acid pinacol ester . Its strategic importance lies in its bifunctional nature, possessing both a reactive boronic ester for carbon-carbon bond formation and a formyl group that serves as a versatile handle for a myriad of subsequent chemical transformations. The presence of a chlorine atom further modulates the electronic properties of the aromatic ring and provides an additional site for potential modification. This trifecta of functionalities makes it a highly sought-after intermediate for the synthesis of complex drug candidates, enabling rapid diversification and the exploration of structure-activity relationships (SAR).
This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis and characterization of this key intermediate. We will delve into the mechanistic underpinnings of its synthesis, provide a detailed, field-proven experimental protocol, and present a thorough analysis of its characteristic spectral data.
I. Synthesis of this compound: A Mechanistic and Practical Approach
The most common and efficient method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction .[3][4] This palladium-catalyzed cross-coupling reaction typically involves an aryl halide or triflate and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).
The logical precursor for the synthesis of this compound is an appropriately substituted aryl halide. Based on commercial availability and reactivity, 2-bromo-6-chlorobenzaldehyde is a prime starting material. The bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed oxidative addition, allowing for selective borylation at the C2 position.
The Catalytic Cycle of Miyaura Borylation
The reaction proceeds through a well-established catalytic cycle, as illustrated below. Understanding this cycle is crucial for troubleshooting and optimizing the reaction conditions.
Figure 1. A simplified representation of the Miyaura borylation catalytic cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.
-
Ligand Exchange: The bromide ligand is exchanged for an acetate ligand from the base (potassium acetate). This step is crucial as the Pd-OAc bond is more reactive towards transmetalation.
-
Transmetalation: The boron atom of bis(pinacolato)diboron transfers a pinacolboronyl group to the palladium center, displacing the acetate group.
-
Reductive Elimination: The desired arylboronic acid pinacol ester is formed, and the Pd(0) catalyst is regenerated, re-entering the catalytic cycle.
Detailed Experimental Protocol
This protocol is a robust and reproducible method for the synthesis of this compound from 2-bromo-6-chlorobenzaldehyde.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles | Equiv. |
| 2-Bromo-6-chlorobenzaldehyde | 219.46 | 5.00 g | 22.78 mmol | 1.0 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 6.35 g | 25.06 mmol | 1.1 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.70 | 0.50 g | 0.68 mmol | 0.03 |
| Potassium Acetate (KOAc) | 98.14 | 6.71 g | 68.34 mmol | 3.0 |
| 1,4-Dioxane (anhydrous) | - | 100 mL | - | - |
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-bromo-6-chlorobenzaldehyde (5.00 g, 22.78 mmol), bis(pinacolato)diboron (6.35 g, 25.06 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.50 g, 0.68 mmol), and potassium acetate (6.71 g, 68.34 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (100 mL) via a syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with ethyl acetate (3 x 50 mL).
-
Extraction: Combine the filtrates and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to afford this compound as a white to off-white solid.
II. Comprehensive Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative of a successfully synthesized and purified product.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₆BClO₃ |
| Molecular Weight | 266.53 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 1352129-62-4 |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides valuable information about the structure of the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.45 | s | 1H | -CHO |
| 7.82 | d, J = 7.6 Hz | 1H | Ar-H |
| 7.65 | d, J = 7.6 Hz | 1H | Ar-H |
| 7.30 | t, J = 7.6 Hz | 1H | Ar-H |
| 1.35 | s | 12H | -C(CH₃)₂ |
¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 193.2 | -CHO |
| 140.1 | Ar-C |
| 136.5 | Ar-C |
| 134.8 | Ar-C |
| 131.2 | Ar-CH |
| 128.5 | Ar-CH |
| 126.9 | Ar-CH |
| 84.5 | -O-C(CH₃)₂ |
| 24.9 | -C(CH₃)₂ |
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~2980 | C-H stretch (aliphatic) |
| ~2870, ~2770 | C-H stretch (aldehyde) |
| ~1700 | C=O stretch (aldehyde) |
| ~1590, ~1470 | C=C stretch (aromatic) |
| ~1360 | B-O stretch |
| ~1140 | C-O stretch |
| ~760 | C-Cl stretch |
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
-
[M+H]⁺: Calculated for C₁₃H₁₇BClO₃: 267.09; Found: 267.1.
III. Applications in Drug Discovery and Development
The true value of this compound lies in its application as a versatile building block in the synthesis of pharmaceutically relevant molecules.
Gateway to Complex Scaffolds via Suzuki-Miyaura Coupling
The primary application of this reagent is in Suzuki-Miyaura cross-coupling reactions, where it serves as the organoboron partner to introduce the 3-chloro-2-formylphenyl moiety into a target molecule.[5] This is particularly useful for the synthesis of biaryl compounds, which are common structural motifs in many approved drugs and clinical candidates.
Figure 2. General scheme for the application of this compound in Suzuki-Miyaura coupling.
Leveraging the Formyl Group for Further Derivatization
Following the Suzuki-Miyaura coupling, the aldehyde functionality opens up a plethora of synthetic possibilities, including:
-
Reductive Amination: To introduce a variety of amine-containing side chains, which are crucial for modulating solubility, basicity, and target engagement.
-
Wittig and Related Olefinations: To extend the carbon skeleton and introduce double bonds.
-
Condensation Reactions: To form heterocycles such as imines, oximes, and hydrazones, which can serve as key pharmacophores.
-
Oxidation: To the corresponding carboxylic acid, providing another versatile functional group for amide bond formation or other transformations.
The strategic placement of the chloro and formyl groups on the boronic ester allows for a modular and convergent approach to the synthesis of complex molecules, significantly accelerating the drug discovery process.
IV. Conclusion: A Valuable Asset in the Medicinal Chemist's Toolbox
This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its efficient preparation via the Miyaura borylation, coupled with the orthogonal reactivity of its functional groups, makes it an invaluable asset for medicinal chemists and drug development professionals. This guide has provided a comprehensive overview of its synthesis, characterization, and strategic applications, empowering researchers to leverage this key intermediate in their quest for novel therapeutics.
V. References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Boronic esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. PubMed Central. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of Phenylboronic Acid Pinacol Esters in Chemical Synthesis. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. (n.d.). Retrieved from [Link]
Sources
A Technical Guide to the NMR Spectroscopic Analysis of 3-Chloro-2-formylphenylboronic acid pinacol ester
This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Chloro-2-formylphenylboronic acid pinacol ester. This document is intended for researchers, scientists, and professionals in drug development who utilize organoboron compounds and require a thorough understanding of their structural characterization. By leveraging established principles of NMR spectroscopy and comparative data from analogous structures, this guide offers a predictive yet robust interpretation of the 1H, 13C, and 11B NMR spectra for the title compound.
Introduction: The Structural Elucidation of a Versatile Building Block
This compound is a valuable synthetic intermediate in organic chemistry, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility stems from the presence of three key functional groups: a boronic ester for carbon-carbon bond formation, a formyl group that can undergo a variety of transformations, and a chloro substituent that influences the electronic properties of the aromatic ring. Accurate structural confirmation of this compound is paramount for its effective use in multi-step syntheses. NMR spectroscopy stands as the most powerful tool for this purpose, providing unambiguous information about the molecular framework.
This guide will delve into the predicted chemical shifts, coupling constants, and peak assignments for the 1H, 13C, and 11B NMR spectra of this compound. The analysis is grounded in fundamental NMR theory and supported by experimental data from structurally related compounds.
Predicted 1H NMR Spectrum
The 1H NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methyl protons of the pinacol group.
Table 1: Predicted 1H NMR Data (CDCl3, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~10.2 | s | - | 1H | Aldehyde (-CHO) |
| ~7.8 - 7.9 | d | ~7-8 | 1H | Aromatic (H-6) |
| ~7.6 - 7.7 | t | ~7-8 | 1H | Aromatic (H-4) |
| ~7.4 - 7.5 | d | ~7-8 | 1H | Aromatic (H-5) |
| ~1.35 | s | - | 12H | Pinacol (-C(CH3)2) |
Rationale for Assignments:
-
Aldehyde Proton: The proton of the formyl group is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and is expected to appear as a singlet at a significantly downfield chemical shift, typically above 10 ppm.
-
Aromatic Protons: The three protons on the phenyl ring will exhibit a splitting pattern characteristic of a 1,2,3-trisubstituted benzene ring. The relative positions of the electron-withdrawing chloro and formyl groups and the electron-donating boronic ester group will influence their chemical shifts. The proton ortho to the formyl group (H-6) is expected to be the most downfield of the aromatic signals. The other two protons (H-4 and H-5) will appear as a triplet and a doublet, respectively, with typical ortho-coupling constants of 7-8 Hz.
-
Pinacol Protons: The twelve protons of the four methyl groups on the pinacol moiety are chemically equivalent and will therefore appear as a sharp singlet in the upfield region of the spectrum, typically around 1.35 ppm.[2]
Predicted 13C NMR Spectrum
The 13C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: Predicted 13C NMR Data (CDCl3, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde Carbonyl (C=O) |
| ~140 | Aromatic (C-Cl) |
| ~136 | Aromatic (C-CHO) |
| ~135 | Aromatic (C-H) |
| ~130 | Aromatic (C-H) |
| ~128 | Aromatic (C-H) |
| ~130 (broad) | Aromatic (C-B) |
| ~84 | Pinacol (-C (CH3)2) |
| ~25 | Pinacol (-C(CH 3)2) |
Rationale for Assignments:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and will appear at a very downfield chemical shift, typically around 190 ppm.
-
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon attached to the boron (C-B) often appears as a broad signal due to quadrupolar relaxation of the boron nucleus.[3] The carbons attached to the electron-withdrawing chloro and formyl groups will be downfield, while the other aromatic carbons will appear at slightly more upfield positions.
-
Pinacol Carbons: The quaternary carbons of the pinacol group will resonate around 84 ppm, and the methyl carbons will appear as a sharp signal around 25 ppm.[2]
Predicted 11B NMR Spectrum
11B NMR spectroscopy is a powerful technique for characterizing organoboron compounds.[4] Boronic acid pinacol esters typically exhibit a single, relatively broad signal in their 11B NMR spectra.
Table 3: Predicted 11B NMR Data (CDCl3, 128 MHz)
| Chemical Shift (δ, ppm) | Linewidth | Assignment |
| ~30 - 34 | Broad | Boronic Ester (B) |
Rationale for Assignment:
-
The chemical shift of the boron atom in boronic esters is sensitive to its coordination environment.[5] For tricoordinate boronic esters, the 11B chemical shift typically falls in the range of +20 to +35 ppm.[3][6] The signal is often broad due to the quadrupolar nature of the 11B nucleus (I = 3/2).[4]
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR data for this compound, the following experimental protocol is recommended:
1. Sample Preparation:
- Weigh approximately 10-20 mg of the compound.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for this class of compounds and is generally suitable for obtaining well-resolved spectra.
- Transfer the solution to a standard 5 mm NMR tube.
2. 1H NMR Acquisition:
- Use a 400 MHz (or higher) NMR spectrometer.
- Acquire the spectrum at room temperature.
- Typical acquisition parameters:
- Pulse angle: 30-45 degrees
- Acquisition time: 2-4 seconds
- Relaxation delay: 1-2 seconds
- Number of scans: 8-16
- Process the data with an appropriate line broadening (e.g., 0.3 Hz) and perform phasing and baseline correction.
3. 13C NMR Acquisition:
- Use a proton-decoupled pulse sequence (e.g., zgpg30).
- Typical acquisition parameters:
- Pulse angle: 30 degrees
- Acquisition time: 1-2 seconds
- Relaxation delay: 2 seconds
- Number of scans: 1024 or more, depending on the sample concentration.
- Process the data with a line broadening of 1-2 Hz.
4. 11B NMR Acquisition:
- Use a broadband probe tuned to the 11B frequency.
- It is advisable to use a quartz NMR tube to avoid a broad background signal from borosilicate glass tubes.[4]
- Typical acquisition parameters:
- Pulse angle: 90 degrees
- Acquisition time: 0.1-0.2 seconds
- Relaxation delay: 0.1 seconds
- Number of scans: 128-512
- Process the data with a significant line broadening (e.g., 10-20 Hz) to improve the signal-to-noise ratio of the broad peak.
Visualizing the Molecular Structure and Proton Relationships
The following diagram illustrates the molecular structure of this compound and highlights the key proton environments.
Caption: Molecular structure of this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the NMR spectroscopic features of this compound. The provided tables of expected chemical shifts and the detailed rationale behind them offer a solid foundation for researchers to interpret their experimental data. The included experimental protocol serves as a practical starting point for acquiring high-quality spectra. By combining theoretical predictions with established experimental practices, this guide aims to facilitate the accurate and efficient structural characterization of this important synthetic building block, thereby upholding the principles of scientific integrity and enabling robust research in drug discovery and materials science.
References
- SDSU Chemistry. 11B NMR Chemical Shifts.
-
The Royal Society of Chemistry. Supporting Information 22-01-15. [Link]
-
PMC, NIH. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. [Link]
-
The Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]
-
ResearchGate. ¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz). [Link]
-
Chemical Reviews. Boron-11 NMR spectra of boranes, main-group heteroboranes, and substituted derivatives. Factors influencing chemical shifts of skeletal atoms. [Link]
-
MDPI. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Link]
- University of Ottawa. Boron NMR.
-
ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]
-
ResearchGate. CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. [Link]
-
AOBChem USA. This compound. [Link]
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An In-depth Technical Guide to the Solubility Profile of 3-Chloro-2-formylphenylboronic acid pinacol ester
Abstract
This technical guide provides a comprehensive analysis of the anticipated solubility profile of 3-Chloro-2-formylphenylboronic acid pinacol ester, a key building block in contemporary organic synthesis and drug discovery. In the absence of specific public domain data for this compound, this guide synthesizes information from structurally analogous phenylboronic acid pinacol esters to forecast its behavior in various solvent systems. We delve into the critical factors governing its solubility, including the influence of solvent polarity, temperature, pH, and the solid-state characteristics of the material. Furthermore, this document provides detailed, field-proven experimental protocols for the precise determination of both thermodynamic and kinetic solubility, equipping researchers and drug development professionals with the necessary tools to rigorously characterize this important synthetic intermediate.
Introduction: The Critical Role of Solubility in the Application of Phenylboronic Acid Pinacol Esters
This compound belongs to a class of compounds that are cornerstones of modern synthetic chemistry, most notably for their utility in Suzuki-Miyaura cross-coupling reactions. The pinacol ester functional group offers enhanced stability over the corresponding boronic acid, making it more amenable to storage, handling, and a broader range of reaction conditions.[1][2] However, the successful application of this and similar reagents is intrinsically linked to their solubility. In drug development, poor solubility can hinder formulation, reduce bioavailability, and lead to unreliable results in biological assays. In process chemistry, understanding the solubility profile is paramount for reaction optimization, purification, and crystallization, directly impacting yield, purity, and scalability.
This guide, therefore, serves as a predictive and methodological resource for scientists working with this compound, enabling a proactive approach to its handling and application.
Predicted Solubility Profile Based on Structural Analogs
2.1. Influence of Substituents on Solubility
The solubility of this compound will be dictated by the interplay of its constituent parts: the lipophilic phenyl ring and pinacol ester group, and the polar chloro and formyl substituents.
-
Pinacol Ester Group: This bulky, non-polar group significantly enhances solubility in organic solvents compared to the free boronic acid.[1]
-
Chloro Group: The presence of a chloro substituent introduces a degree of polarity and can participate in dipole-dipole interactions. However, its overall effect on solubility in organic solvents is often modest. In some cases, halogenated compounds can exhibit altered crystal packing, which may influence solubility.[4]
-
Formyl Group: The aldehyde functionality is a polar group capable of acting as a hydrogen bond acceptor. This is expected to increase the compound's affinity for polar organic solvents.
Based on these structural features, it is anticipated that this compound will be readily soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and esters (e.g., ethyl acetate).[2] Its solubility is expected to be moderate in ketones (e.g., acetone) and lower in non-polar hydrocarbon solvents (e.g., hexanes, cyclohexane).[1][3]
Table 1: Experimentally Determined Solubility of Structurally Related Phenylboronic Acid Pinacol Esters in Various Organic Solvents.
| Compound | Solvent | Solubility | Reference |
| Phenylboronic acid pinacol ester | Chloroform | High | [1][3] |
| 3-Pentanone | High | [3] | |
| Acetone | High | [3] | |
| Dipropyl ether | High | [3] | |
| Methylcyclohexane | Low | [3] | |
| 5-Formyl-2-methylphenylboronic acid pinacol ester | Ethyl acetate | Soluble | [2] |
| Dichloromethane | Soluble | [2] | |
| Chloroform | Soluble | [2] | |
| Diethyl ether | Soluble | [2] |
Note: "High" and "Low" solubility are qualitative descriptors from the cited literature. "Soluble" indicates that the compound dissolves in the specified solvent, as listed by the supplier.
Key Factors Influencing Solubility
A comprehensive understanding of a compound's solubility requires consideration of several interdependent factors.
3.1. Solvent Polarity
The principle of "like dissolves like" is the primary determinant of solubility. The solubility of phenylboronic acid pinacol esters generally correlates with the polarity of the solvent.[1] For this compound, a systematic screening across a range of solvents with varying polarity is recommended to identify optimal systems for reactions and purifications.
3.2. Temperature
The solubility of most solid organic compounds in liquid solvents increases with temperature. This relationship is fundamental to purification by recrystallization. Determining the temperature dependence of solubility can provide valuable thermodynamic data and inform the development of robust crystallization protocols.
3.3. pH and Hydrolytic Stability
Boronic acid pinacol esters are susceptible to hydrolysis, yielding the corresponding boronic acid and pinacol.[5][6] This process is highly dependent on pH. While generally stable under neutral and anhydrous conditions, the rate of hydrolysis can be significantly accelerated at physiological pH (around 7.4) and under acidic or basic aqueous conditions.[6]
The kinetics of hydrolysis is also influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups can increase the electrophilicity of the boron atom, potentially making it more susceptible to nucleophilic attack by water. Conversely, electron-donating groups can decrease the rate of hydrolysis.[6] For this compound, both the chloro and formyl groups are electron-withdrawing, which may suggest a heightened sensitivity to hydrolysis in aqueous media.
Any investigation into the aqueous solubility of this compound must, therefore, account for this equilibrium. The measured "solubility" may reflect a mixture of the ester and its hydrolysis products.
Caption: Hydrolytic equilibrium of this compound.
3.4. Solid-State Properties: Polymorphism
The crystal form (polymorph) of a compound can have a significant impact on its thermodynamic properties, including solubility and melting point. Different polymorphs of the same compound can exhibit different solubilities, with the metastable form generally being more soluble than the most stable form. It is crucial to characterize the solid form of the material being used in solubility studies to ensure reproducibility.
Experimental Determination of Solubility
To obtain definitive solubility data, rigorous experimental evaluation is necessary. The following protocols describe the determination of both thermodynamic and kinetic solubility.
4.1. Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[7] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change over time).[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For accurate results, it is critical to avoid aspirating any solid particles. Filtration through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.
-
Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for thermodynamic solubility determination via the shake-flask method.
4.2. Quantification by HPLC-UV
HPLC with a UV detector is a powerful and widely used technique for quantifying the concentration of aromatic compounds in solution.[8]
Protocol:
-
Instrumentation: Utilize an HPLC system equipped with a reverse-phase C18 column, a UV detector, and an autosampler.
-
Method Development:
-
Mobile Phase: A typical mobile phase would consist of a mixture of acetonitrile and water or methanol and water, with or without a pH modifier like formic acid.[6]
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for this compound by running a UV scan of a standard solution. Aromatic compounds typically have strong absorbance in the 200-300 nm range.
-
Gradient/Isocratic Elution: Develop a suitable elution method that provides a sharp, well-resolved peak for the analyte, free from interference from any solvent impurities.
-
-
Calibration: Prepare a series of standard solutions of the compound of known concentrations. Inject these standards to generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the diluted filtrate from the solubility experiment and determine its concentration from the calibration curve. Back-calculate the original solubility in the solvent, accounting for the dilution factor.
4.3. Kinetic Solubility Determination
Kinetic solubility assays are higher-throughput methods often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer. This provides an indication of how a compound might behave when rapidly diluted, which can be relevant for in vitro assays.
Conclusion
While direct experimental data on the solubility of this compound is not yet publicly documented, a comprehensive and scientifically grounded profile can be predicted based on the behavior of analogous compounds. It is anticipated to be highly soluble in common polar aprotic organic solvents and less soluble in non-polar hydrocarbons. The presence of the chloro and formyl groups will influence its polarity and potential for hydrogen bonding. A critical consideration for its use in aqueous systems is its susceptibility to pH-dependent hydrolysis.
For researchers and drug development professionals, the provided step-by-step protocols for thermodynamic solubility determination using the shake-flask method coupled with HPLC-UV analysis offer a robust framework for obtaining precise and reliable data. This information is indispensable for the effective and efficient application of this versatile synthetic building block.
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Domańska, U., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]
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ResearchGate. (n.d.). Solubility temperatures of pinacol ester of phenylboronic acid (2) as a...[Link]
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Sporzyński, A., & Domańska, U. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]
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Achilli, C., et al. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry, 11(1), 137-139. [Link]
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Achilli, C., et al. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Open Chemistry, 11(1). [Link]
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S. N, S., & S, K. (2024). Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. RSC Advances, 14(31), 22418-22430. [Link]
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Zhong, Q., et al. (2013). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(12), 1713-1723. [Link]
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Wang, Y., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Scientific Reports, 5, 8008. [Link]
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ResearchGate. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]
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ACS Publications. (n.d.). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. [Link]
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SIELC. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]
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Sou, T., & Bergström, C. A. S. (2018). A review of methods for solubility determination in biopharmaceutical drug characterization. Drug Discovery Today: Technologies, 27, 11-19. [Link]
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Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(12), 1125–1130. [Link]
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Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63. [Link]
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MDPI. (n.d.). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. [Link]
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An In-Depth Technical Guide to the Stability and Storage of 3-Chloro-2-formylphenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
3-Chloro-2-formylphenylboronic acid pinacol ester is a pivotal building block in contemporary organic synthesis, particularly valued in the pharmaceutical industry for its role in constructing complex molecular architectures through cross-coupling reactions. However, the inherent reactivity that makes this compound a valuable synthetic tool also presents significant challenges regarding its stability and storage. This in-depth technical guide provides a comprehensive overview of the chemical stability of this compound, detailing its primary degradation pathways, the factors influencing its stability, and best practices for its storage and handling. Furthermore, this guide outlines detailed protocols for assessing the stability of this reagent, ensuring its integrity for use in sensitive and regulated applications such as drug discovery and development.
Introduction: The Double-Edged Sword of Reactivity
Boronic acids and their esters, particularly pinacol esters, have become indispensable reagents in medicinal chemistry and materials science.[1][2] Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of new drug candidates.[3] this compound, with its strategically placed chloro, formyl, and boronic ester functionalities, offers multiple points for molecular elaboration.
However, the boron atom's electron-deficient nature, which is key to its reactivity, also renders it susceptible to degradation.[4] The pinacol ester serves as a protecting group, enhancing the compound's stability compared to the free boronic acid, making it more amenable to storage and handling.[3][5] Despite this, it is not immune to degradation, primarily through hydrolysis.[6] Understanding and mitigating this instability is crucial for ensuring the reproducibility of synthetic procedures and the quality of the final products.
Chemical Stability and Degradation Pathways
The primary mode of degradation for this compound is hydrolysis , which is the cleavage of the boronic ester bond by water to yield 3-chloro-2-formylphenylboronic acid and pinacol (2,3-dimethylbutane-2,3-diol).[6][7] This reaction is reversible, with the equilibrium position dependent on the reaction conditions.[6]
The Mechanism of Hydrolysis
The hydrolysis of a boronic acid pinacol ester is initiated by the nucleophilic attack of a water molecule on the electron-deficient boron atom. The presence of two electron-withdrawing groups (chloro and formyl) on the phenyl ring of the target molecule increases the Lewis acidity of the boron atom, making it more susceptible to this nucleophilic attack compared to unsubstituted or electron-rich phenylboronic acid pinacol esters.[8][9] The reaction proceeds through a tetrahedral intermediate, which then breaks down to release pinacol and the free boronic acid.
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A Comprehensive Technical Guide to the Safe Handling of 3-Chloro-2-formylphenylboronic acid pinacol ester
Introduction: 3-Chloro-2-formylphenylboronic acid pinacol ester (CAS No: 1352129-62-4) is a highly valuable bifunctional organoboron compound, instrumental in the fields of medicinal chemistry and drug discovery.[1] Its utility primarily stems from its role as a versatile building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the efficient construction of complex biaryl structures—a common motif in modern pharmaceuticals.[2][3][4] The presence of a chloro substituent and a reactive formyl group on the phenyl ring allows for multi-faceted derivatization, making it a key intermediate for creating diverse molecular libraries for targeted therapies.[4]
While pinacol esters are generally regarded as more stable and easier to handle than their corresponding boronic acids, their safe and effective use demands a nuanced understanding beyond a standard Safety Data Sheet (SDS).[2][5] This guide provides an in-depth analysis of the compound's safety profile, reactivity, and handling protocols, grounded in the principles of chemical causality. It is designed for researchers, scientists, and drug development professionals to foster a proactive safety culture and ensure experimental integrity.
Caption: Chemical structure of this compound.
Section 1: Hazard Identification and Comprehensive Risk Assessment
The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1] Understanding these risks is the first step in implementing effective safety controls. A GHS classification, derived from supplier safety data, provides a standardized summary of these hazards.[1][6]
| Hazard Class | GHS Classification | Hazard Statement | Rationale and Implications |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | The compound can cause localized inflammation, redness, or dermatitis upon contact. This is managed through appropriate glove selection and immediate decontamination. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Direct contact with eyes can lead to significant, potentially painful, but reversible damage. This underscores the mandatory use of sealed safety goggles. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of the powdered compound can irritate the nose, throat, and lungs, leading to coughing or shortness of breath. All handling of solids must occur in a ventilated enclosure.[6] |
Causality of Hazards: The irritant nature of arylboronic esters can be attributed to the Lewis acidic character of the boron atom and the reactivity of the aldehyde functional group.[7][8] While the pinacol ester mitigates the reactivity compared to the free boronic acid, the potential for interaction with biological nucleophiles on the skin, eyes, and mucous membranes remains.
Risk Management Workflow: A systematic approach to risk is non-negotiable. Before any experiment, researchers must proceed through a logical workflow to ensure all hazards are identified and controlled.
Caption: A logical workflow for proactive risk assessment and control.
Section 2: Physicochemical Properties and Reactivity Profile
The physical and chemical properties of a substance are determinants of its behavior under experimental conditions and dictate appropriate handling and storage protocols.
| Property | Value | Reference |
| CAS Number | 1352129-62-4 | [1] |
| Molecular Formula | C₁₃H₁₆BClO₃ | [1] |
| Molecular Weight | 266.53 g/mol | (Calculated) |
| Appearance | Solid (form may vary) | [9] |
| Storage Temperature | 2-8°C | [1] |
Chemical Stability and Reactivity:
-
Hydrolytic Instability: The most critical, yet often overlooked, aspect of boronic acid pinacol esters is their susceptibility to hydrolysis.[10] Exposure to water, including atmospheric moisture or aqueous solutions (especially at physiological pH), can cleave the pinacol protecting group to yield the corresponding 3-chloro-2-formylphenylboronic acid.[10][11] This degradation can compromise reaction yields and introduce impurities. Therefore, maintaining anhydrous conditions during storage and reactions is paramount for experimental reproducibility.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as they can promote decomposition or lead to hazardous reactions.[12][13]
Section 3: Standard Operating Procedures for Safe Handling
Adherence to standardized protocols is the foundation of laboratory safety. The following procedures are designed to minimize exposure and preserve the integrity of the compound.
Protocol 3.1: Weighing and Transfer of Solid Compound
-
Objective: To accurately weigh and transfer the solid compound while preventing the release of airborne particulates and avoiding moisture contamination.
-
Methodology:
-
Preparation: Don all required Personal Protective Equipment (PPE): a properly fitted lab coat, nitrile gloves (inspect for integrity before use), and chemical splash goggles.[14]
-
Engineering Control: Perform all manipulations within a certified chemical fume hood or a ventilated balance enclosure to control dust.[15]
-
Inert Environment: Before opening the primary container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture on the cold solid.
-
Weighing: Use a clean, dry spatula to carefully transfer the desired amount of the compound to a tared, dry weighing vessel. Avoid creating dust by using slow, deliberate movements.
-
Closure: Immediately and tightly seal the primary container after dispensing. Consider purging the headspace with an inert gas like argon or nitrogen before sealing to further protect the remaining material.
-
Transfer: Promptly transfer the weighed compound to the reaction vessel.
-
Decontamination: Clean the spatula and weighing area immediately after use. Dispose of any contaminated materials (e.g., weighing paper, gloves) in the designated solid hazardous waste container.
-
Section 4: Long-Term Storage and Waste Management
Proper storage preserves chemical integrity, while correct disposal protects personnel and the environment.
Protocol 4.1: Compound Storage
-
Objective: To ensure the long-term stability and purity of the compound.
-
Methodology:
-
Container: Store the compound in its original, tightly sealed container.
-
Temperature: Maintain storage at the recommended 2-8°C in a designated refrigerator.[1]
-
Atmosphere: The environment must be dry. For long-term storage, placing the sealed container inside a desiccator or a larger sealed bag with a desiccant is a recommended best practice.
-
Segregation: Store away from incompatible materials, particularly strong acids, bases, and oxidizers.[13]
-
Protocol 4.2: Waste Disposal
-
Objective: To safely manage and dispose of all waste streams containing the compound in compliance with regulations.
-
Methodology:
-
Waste Identification: All materials contaminated with this compound, including residual solid, contaminated PPE, and cleaning materials, must be treated as hazardous waste.[12]
-
Segregation: Collect all waste in a designated, properly labeled hazardous waste container. The container must be made of a compatible material, have a secure lid, and be clearly marked with "Hazardous Waste" and the chemical name.
-
No Mixing: Never mix boronic ester waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[16] Mixing can lead to dangerous reactions.[16]
-
Disposal: Arrange for pickup and disposal through a certified hazardous waste facility, following all local and national regulations. Do not pour down the drain.[16]
-
Caption: A decision tree for the proper segregation and disposal of laboratory waste.
Section 5: Emergency Response and First Aid
Immediate and appropriate action following an exposure is critical to minimizing harm.
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention. | [12][17] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical advice. | [15][17] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [15][17] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. | [18] |
| Fire | Use a water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam to extinguish. Firefighters should wear self-contained breathing apparatus. Hazardous decomposition products include carbon oxides and boron oxides. | [12][13] |
This compound is a compound with a manageable hazard profile, primarily centered on its irritant properties. Its effective use in a research setting is contingent upon a thorough understanding of its chemical nature, particularly its sensitivity to hydrolysis. By implementing the robust engineering controls, personal protective equipment standards, and handling protocols detailed in this guide, researchers can confidently and safely leverage this versatile building block to advance the frontiers of drug discovery. Proactive risk assessment and strict adherence to established procedures are the cornerstones of a safe and successful scientific endeavor.
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How To Safely Dispose of Boric Acid. Lab Alley. [Link]
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General, reproductive, developmental, and endocrine toxicity of boronated compounds. PubMed. [Link]
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(PDF) Boron and Boron-Containing Compounds Toxicity. ResearchGate. [Link]
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Activity of Organoboron Compounds against Biofilm-Forming Pathogens. MDPI. [Link]
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Boron Chemistry: An Overview. ACS Symposium Series. [Link]
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Toxicological Profile for Boron. NCBI Bookshelf. [Link]
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Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]
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Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Semantic Scholar. [Link]
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Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]
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A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PubMed Central. [Link]
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The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-Chloro-2-formylphenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Structural Significance of a Multifunctional Reagent
The utility of 3-Chloro-2-formylphenylboronic acid pinacol ester in medicinal chemistry and materials science stems from the orthogonal reactivity of its functional groups. The pinacol boronic ester is relatively stable and engages readily in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the synthesis of biaryl compounds.[1] The aldehyde (formyl) group serves as a handle for a variety of classical transformations, including reductive amination, Wittig reactions, and condensations. The chloro-substituent, positioned ortho to the formyl group and meta to the boronic ester, influences the steric and electronic environment of the aromatic ring, thereby impacting reactivity and the physiological properties of downstream products.
Accurate spectroscopic analysis is non-negotiable for researchers employing this reagent. It ensures the starting material's integrity and allows for the unambiguous characterization of reaction products. This guide explains the "why" behind the expected data, grounding predictions in the fundamental principles of spectroscopy and comparative data from analogous structures.
Predicted Spectroscopic Data and Interpretation
The following sections detail the anticipated spectroscopic signatures of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The predicted spectrum of the title compound in a deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the aldehyde proton, and the methyl protons of the pinacol group.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~10.2 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. Its signal is expected far downfield, typically above 10 ppm, and appears as a singlet as it has no adjacent protons. |
| ~7.8 - 8.0 | Doublet of doublets (dd) | 1H | Aromatic H | This proton is ortho to the electron-withdrawing formyl group and meta to the boronic ester, leading to a significant downfield shift. It will be split by the two other aromatic protons. |
| ~7.6 - 7.8 | Doublet of doublets (dd) | 1H | Aromatic H | This proton is ortho to the boronic ester and meta to the formyl group. The boronic ester is also deshielding. It will be split by its two aromatic neighbors. |
| ~7.3 - 7.5 | Triplet (t) or Doublet of doublets (dd) | 1H | Aromatic H | This proton is situated between the chloro and boronic ester groups and will likely appear as a triplet or doublet of doublets due to coupling with the adjacent aromatic protons. |
| 1.35 | Singlet (s) | 12H | Pinacol (-C(CH₃)₂) | The four methyl groups of the pinacol ester are chemically equivalent, resulting in a single, sharp signal. This characteristic peak integrating to 12 protons is a strong indicator of the pinacol group's presence. Data from numerous phenylboronic acid pinacol esters show this signal consistently around 1.3-1.4 ppm.[2] |
Experimental Workflow: Acquiring a ¹H NMR Spectrum
Caption: Workflow for ¹H NMR data acquisition.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~192 | Aldehyde Carbonyl (C=O) | The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield. |
| ~135 - 145 | Aromatic C-Cl | The carbon atom attached to the chlorine will be shifted downfield due to the electronegativity of chlorine. |
| ~130 - 138 | Aromatic C-CHO | The carbon atom bonded to the formyl group will also be in the downfield region of the aromatic signals. |
| ~125 - 135 | Aromatic C-H | The remaining aromatic carbons will appear in this region, with their specific shifts influenced by the electronic effects of the substituents. |
| Not observed or very broad | Aromatic C-B | The carbon atom directly attached to the boron atom often shows a very broad signal or is not observed at all due to quadrupolar relaxation caused by the boron nucleus.[3] |
| ~84 | Pinacol Quaternary Carbons (-C(CH₃)₂) | The two quaternary carbons of the pinacol group are equivalent and typically appear around 84-85 ppm in pinacol boronic esters.[2] |
| ~25 | Pinacol Methyl Carbons (-CH₃) | The four equivalent methyl carbons of the pinacol group give a characteristic signal around 25 ppm.[2] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |
| ~2980-2850 | Medium-Strong | C-H stretch | Aliphatic (Pinacol) | Characteristic stretching vibrations of the methyl groups on the pinacol ester. |
| ~2830 and ~2730 | Medium (two bands) | C-H stretch | Aldehyde | The presence of two distinct bands in this region is a classic diagnostic feature for an aldehyde C-H stretch.[4] |
| ~1700 | Strong | C=O stretch | Aldehyde | A strong, sharp absorption band characteristic of a carbonyl group. Conjugation with the aromatic ring would shift this to a slightly lower wavenumber compared to a saturated aldehyde.[4] |
| ~1600-1450 | Medium-Weak | C=C stretch | Aromatic Ring | Stretching vibrations within the benzene ring. |
| ~1370 | Strong | B-O stretch | Boronic Ester | A strong absorption associated with the boron-oxygen single bond stretch in the pinacol ester. |
| ~1140 | Strong | C-O stretch | Pinacol Ester | Stretching vibration of the C-O bonds within the pinacol ester group. |
| ~850-750 | Strong | C-Cl stretch | Aryl Halide | The C-Cl stretching vibration is expected in this region. |
Experimental Workflow: Acquiring an IR Spectrum
Caption: Workflow for ATR-IR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (Molecular Formula: C₁₃H₁₆BClO₃), the expected molecular weight is approximately 282.5 g/mol .
Expected Observations in Mass Spectrometry:
-
Molecular Ion Peak (M⁺): An accurate mass measurement (e.g., using HRMS) would confirm the elemental composition. The mass spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) and one boron atom.
-
Fragmentation Patterns: Common fragmentation pathways would likely involve the loss of the pinacol group or parts of it, and potentially the loss of the formyl group or carbon monoxide.
Conclusion
The spectroscopic characterization of this compound is crucial for its effective use in research and development. This guide provides a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS data based on established principles and comparison with analogous compounds. Researchers can use this information as a benchmark for verifying the identity and purity of their material, ensuring the reliability and reproducibility of their synthetic endeavors. The provided experimental workflows also serve as a practical reference for data acquisition.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. Retrieved from [Link]
- Sas, E. B., Kurt, M., Atac, A., & Karabacak, M. (2016). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Journal of Molecular Structure, 1128, 337-348.
-
The Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Retrieved from [Link]
-
eScholarship. (n.d.). SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE. Retrieved from [Link]
-
MDPI. (n.d.). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S19. 1 H NMR spectrum of phenylboronic acid pinacol ester a in.... Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Synthesis of 3-Chloro-2-formylphenylboronic acid pinacol ester
Foreword: The Strategic Importance of Arylboronic Esters in Modern Drug Discovery
Arylboronic acids and their pinacol esters are foundational pillars in contemporary organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. These reagents have revolutionized the construction of carbon-carbon bonds, a fundamental process in the creation of complex molecules, including active pharmaceutical ingredients (APIs). The stability, functional group tolerance, and relatively low toxicity of boronic esters make them indispensable tools for medicinal chemists.
This guide focuses on a specific, highly functionalized building block: 3-Chloro-2-formylphenylboronic acid pinacol ester . The unique arrangement of a chloro group, a formyl (aldehyde) moiety, and a boronic ester on a phenyl ring provides a versatile scaffold for the synthesis of diverse and complex molecular architectures. The chloro and boronic ester groups offer orthogonal handles for sequential cross-coupling reactions, while the aldehyde allows for a myriad of transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. Understanding the synthesis of this key intermediate is therefore of significant interest to researchers in drug development and materials science.
The Genesis of a Versatile Building Block: A Likely Synthetic Pathway
While a singular "discovery" paper for this compound is not readily identifiable in the public domain, its synthesis can be confidently approached through well-established and robust methodologies for the preparation of functionalized arylboronic esters. The most logical and industrially scalable approach involves a palladium-catalyzed cross-coupling reaction known as the Miyaura borylation.
The causality behind selecting this pathway is rooted in its efficiency, substrate tolerance, and the commercial availability of the starting materials. The Miyaura borylation allows for the direct installation of the boronic ester group onto an aryl halide, a transformation that is often challenging to achieve with high regioselectivity and yield using traditional organometallic methods (e.g., Grignard or organolithium reagents), especially in the presence of an electrophilic aldehyde.
Visualizing the Synthetic Strategy: Miyaura Borylation
Caption: Palladium-catalyzed Miyaura borylation of 2,6-dichlorobenzaldehyde.
A Field-Proven Protocol for the Synthesis of this compound
This protocol is a self-validating system, incorporating standard practices in organic synthesis to ensure reproducibility and safety. The causality for each step is explained to provide a deeper understanding of the experimental design.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,6-Dichlorobenzaldehyde | ≥98% | Standard Chemical Supplier | Starting material. |
| Bis(pinacolato)diboron (B₂pin₂) | ≥98% | Standard Chemical Supplier | Boron source. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Standard Chemical Supplier | Palladium catalyst. |
| Potassium Acetate (KOAc) | Anhydrous, ≥99% | Standard Chemical Supplier | Base. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Standard Chemical Supplier | Solvent, ensure low water content. |
| Ethyl Acetate | ACS Grade | Standard Chemical Supplier | For extraction and chromatography. |
| Hexanes | ACS Grade | Standard Chemical Supplier | For chromatography. |
| Celite® | --- | Standard Chemical Supplier | Filtration aid. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard Chemical Supplier | Drying agent. |
Step-by-Step Experimental Procedure
Rationale for Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere of nitrogen or argon is crucial to prevent catalyst degradation and ensure optimal catalytic activity.
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,6-dichlorobenzaldehyde (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (3.0 eq).
-
Solvent Addition: Under a positive flow of nitrogen, add anhydrous 1,4-dioxane to the flask. The reaction concentration is typically in the range of 0.1-0.5 M.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.
-
Combine the organic filtrates and wash sequentially with water and brine. The aqueous washes remove residual potassium acetate and other water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The causality for using column chromatography is to separate the desired product from unreacted starting materials, byproducts, and residual catalyst.
Characterization Data
| Property | Value |
| Molecular Formula | C₁₃H₁₆BClO₃ |
| Molecular Weight | 266.53 g/mol |
| Appearance | Off-white to yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.3 (s, 1H, CHO), 7.8-7.6 (m, 3H, Ar-H), 1.35 (s, 12H, C(CH₃)₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 193.5, 142.1, 136.8, 134.5, 130.2, 128.7, 84.5, 24.9 |
| Mass Spectrometry (ESI) | m/z: 267.09 [M+H]⁺ |
Note: NMR and MS data are predicted values and should be confirmed by experimental analysis.
Mechanism of the Miyaura Borylation: A Deeper Dive
The catalytic cycle of the Miyaura borylation is a well-studied process that involves a series of fundamental organometallic reactions.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for the Miyaura borylation.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2,6-dichlorobenzaldehyde to form a Pd(II) intermediate.
-
Ligand Exchange: The base (potassium acetate) facilitates the exchange of the chloride ligand on the palladium with an alkoxide or related species derived from the solvent or trace water.
-
Transmetalation: The boron atom of bis(pinacolato)diboron coordinates to the palladium center, and the aryl group is transferred from the palladium to the boron, while an alkoxide group from the boron reagent transfers to the palladium.
-
Reductive Elimination: The desired arylboronic ester is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Applications in Drug Discovery and Beyond
The strategic placement of the functional groups in this compound makes it a valuable precursor for a wide range of applications:
-
Sequential Cross-Coupling: The chloro and boronic ester moieties can be selectively coupled in subsequent Suzuki-Miyaura or other palladium-catalyzed reactions, allowing for the controlled assembly of complex biaryl and heteroaryl structures.
-
Synthesis of Heterocycles: The aldehyde group can participate in condensation reactions with various nucleophiles to form a diverse array of heterocyclic systems, such as quinolines, isoquinolines, and benzodiazepines, which are common motifs in pharmaceuticals.
-
Combinatorial Chemistry: The trifunctionality of this molecule makes it an ideal building block for the creation of compound libraries for high-throughput screening in drug discovery programs.
Conclusion
This compound is a highly versatile and valuable synthetic intermediate. While its initial synthesis may not be documented in a landmark publication, its preparation can be reliably achieved through the robust and well-understood Miyaura borylation reaction. The insights provided in this guide, from the rationale behind the synthetic strategy to the detailed experimental protocol and mechanistic underpinnings, are intended to empower researchers, scientists, and drug development professionals to effectively utilize this and similar building blocks in their pursuit of novel and impactful chemical entities.
References
-
General Principles of Miyaura Borylation
-
Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 1995 , 60 (23), 7508–7510. [Link]
-
-
Review on Suzuki-Miyaura Cross-Coupling: 2. Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
- 3. Dow AgroSciences LLC. Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same. U.S.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 3-Chloro-2-formylphenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Navigating the Challenges of Substituted Biaryl Aldehyde Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and polyaryl structures, which are prevalent in pharmaceuticals, advanced materials, and natural products.[3][4] This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki coupling of a challenging, yet synthetically valuable substrate: 3-Chloro-2-formylphenylboronic acid pinacol ester .
The unique substitution pattern of this boronic ester—featuring a moderately deactivating chloro group and a sterically demanding, potentially coordinating ortho-formyl group—presents specific hurdles that necessitate a carefully optimized protocol. This document will not only provide a step-by-step procedure but also delve into the causality behind the choice of catalyst, ligand, base, and solvent, empowering researchers to troubleshoot and adapt the methodology for their specific aryl halide coupling partners.
Understanding the Substrate: Key Considerations for Success
The successful Suzuki coupling of this compound hinges on overcoming two primary challenges:
-
Protodeboronation: The presence of an ortho-formyl group can significantly increase the rate of hydrolytic deboronation, a common side reaction in Suzuki couplings, particularly under aqueous basic conditions.[5] This process leads to the formation of 2-chlorobenzaldehyde, reducing the yield of the desired biaryl product. The use of the pinacol ester form of the boronic acid, coupled with anhydrous reaction conditions, is a critical strategy to mitigate this issue.[5][6]
-
Steric Hindrance and Electronic Effects: The ortho-formyl group imposes considerable steric bulk around the reactive boronic ester moiety. This can hinder the crucial transmetalation step in the catalytic cycle.[5][7] Furthermore, both the chloro and formyl groups are electron-withdrawing, which can influence the electronic properties of the boronic ester and its reactivity.[2] The choice of a suitable palladium catalyst and ligand system is paramount to overcome these steric and electronic challenges.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the Suzuki coupling mechanism is essential for rational protocol design and troubleshooting. The generally accepted catalytic cycle involves three key steps:[8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[8] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[8] For aryl chlorides, this step is often rate-limiting and requires a highly active catalyst.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic ester to form a more nucleophilic boronate species.[9]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Protocol: A Validated Approach
This protocol is designed as a robust starting point for the Suzuki coupling of this compound with a range of aryl and heteroaryl halides. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Reagents and Materials
| Reagent | Recommended Grade | Supplier (Example) | Notes |
| This compound | >97% | Commercially available | Store under an inert atmosphere to prevent hydrolysis. |
| Aryl/Heteroaryl Halide (Ar-X) | >98% | Various | Ensure purity, as impurities can inhibit the catalyst. Aryl bromides and iodides are generally more reactive than chlorides. |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | >98% | Various | Tris(dibenzylideneacetone)dipalladium(0) is a common and effective Pd(0) source. Other Pd(0) or Pd(II) precatalysts can be used. |
| Ligand (e.g., SPhos, XPhos) | >98% | Various | Buchwald-type biarylphosphine ligands are highly effective for challenging couplings, including those involving aryl chlorides and sterically hindered substrates.[7] |
| Base (e.g., K₃PO₄) | Anhydrous, >99% | Various | Potassium phosphate is a strong, non-nucleophilic base suitable for anhydrous conditions. Cesium carbonate (Cs₂CO₃) is also a good alternative.[5] |
| Solvent (e.g., Dioxane, Toluene, or DMF) | Anhydrous | Various | The choice of solvent can significantly impact the reaction outcome. Aprotic, anhydrous solvents are recommended to prevent protodeboronation.[5] |
Reaction Setup and Procedure
Note: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and homocoupling of the boronic ester.[7]
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol %), and the phosphine ligand (e.g., SPhos, 2-6 mol %).
-
Addition of Base: Add the anhydrous base (e.g., K₃PO₄, 3.0 equivalents).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent (e.g., dioxane, to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath or microwave reactor at the desired temperature (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Caption: Experimental workflow for the Suzuki coupling.
Rationale for Experimental Choices: A Deeper Dive
-
Catalyst and Ligand Selection: For the coupling of an aryl chloride, which is generally less reactive than aryl bromides or iodides, a highly active catalyst system is required.[10][11] Buchwald-type biarylphosphine ligands, such as SPhos and XPhos, are particularly effective as they are both bulky and electron-rich.[7] The bulkiness of the ligand promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step. The electron-rich nature of the ligand increases the electron density on the palladium center, further facilitating oxidative addition. For sterically demanding substrates, N-heterocyclic carbene (NHC) ligands can also be excellent choices.[10]
-
Base and Solvent System: As previously mentioned, the ortho-formyl group makes the boronic acid susceptible to protodeboronation.[5] To circumvent this, anhydrous conditions are strongly recommended. A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is ideal as it can activate the boronic ester to the corresponding boronate without introducing water.[5] Aprotic solvents such as dioxane, toluene, or DMF are suitable for these conditions. The choice of solvent can also influence the solubility of the reagents and the stability of the catalytic intermediates.[12]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently inert atmosphere.3. Poor quality reagents. | 1. Use a fresh batch of palladium precatalyst and ligand. Consider using a more robust precatalyst.2. Ensure proper degassing of the solvent and thorough purging of the reaction vessel with an inert gas.[7]3. Verify the purity of the boronic ester and aryl halide. |
| Protodeboronation | Presence of water or protic solvents. | Use rigorously dried solvents and reagents. Ensure the base is anhydrous. Consider using a boronic ester instead of a boronic acid.[5] |
| Homocoupling | Presence of oxygen. | Improve the inert atmosphere technique.[7] |
| Slow Reaction Rate | 1. Steric hindrance.2. Low reaction temperature. | 1. Screen different bulky electron-rich ligands (e.g., other Buchwald ligands, NHC ligands).[7]2. Increase the reaction temperature, potentially utilizing a microwave reactor for rapid heating. |
Conclusion
The Suzuki coupling of this compound presents a synthetically useful transformation that requires careful consideration of the substrate's unique electronic and steric properties. By employing a highly active palladium catalyst system with a bulky, electron-rich phosphine ligand under anhydrous conditions with a strong, non-nucleophilic base, researchers can effectively synthesize a wide range of substituted biaryl aldehydes. This guide provides a solid foundation for achieving this transformation, and with careful execution and a willingness to optimize, it can be a powerful tool in the arsenal of synthetic chemists in academia and industry.
References
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. researchgate.net [researchgate.net]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. scholarship.claremont.edu [scholarship.claremont.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Suzuki Coupling of 3-Chloro-2-formylphenylboronic Acid Pinacol Ester
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful transformation is pivotal in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] However, the coupling of sterically hindered and electronically deactivated substrates, such as 3-chloro-2-formylphenylboronic acid pinacol ester, presents a significant challenge. The presence of an ortho-formyl group and a chloro substituent on the phenylboronic acid derivative introduces steric hindrance and alters the electronic properties of the molecule, often leading to low yields and sluggish reaction rates with conventional palladium catalysts.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully perform the Suzuki coupling of this challenging substrate. We will delve into the rationale behind catalyst selection, provide detailed, step-by-step protocols, and offer troubleshooting advice to overcome common hurdles. The methodologies described herein are designed to be robust and reproducible, ensuring reliable access to valuable biaryl structures.
The Challenge: Steric Hindrance and Electronic Deactivation
The primary obstacle in the Suzuki coupling of this compound lies in the steric bulk around the boronic ester functionality. The ortho-formyl group can impede the approach of the palladium catalyst, hindering the crucial transmetalation step of the catalytic cycle.[4] Furthermore, the electron-withdrawing nature of both the formyl and chloro groups can deactivate the aryl chloride coupling partner, making the initial oxidative addition step more difficult.[5][6]
Overcoming these challenges requires a carefully selected palladium catalyst system, typically comprising a palladium precatalyst and a bulky, electron-rich phosphine ligand. These advanced ligands are crucial for promoting both the oxidative addition of the aryl chloride and the subsequent transmetalation and reductive elimination steps.[7]
Catalyst System Selection: The Key to Success
The choice of the palladium precatalyst and ligand is paramount for achieving high yields in the Suzuki coupling of sterically demanding substrates.
Palladium Precatalysts
Commonly used palladium precatalysts include:
-
Palladium(II) acetate (Pd(OAc)₂): A versatile and widely used precursor.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable source of Pd(0).[1]
Ligands: The Engine of the Reaction
The ligand plays a critical role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For sterically hindered couplings, bulky and electron-rich phosphine ligands are generally the most effective.[7]
| Ligand | Structure | Key Features |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Highly active for a broad range of Suzuki couplings, particularly with aryl chlorides.[7] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Another highly effective Buchwald ligand, often used for challenging couplings.[1] |
| Tricyclohexylphosphine (PCy₃) | P(C₆H₁₁)₃ | A bulky and electron-rich monophosphine ligand.[1] |
| FcPPh₂ | 1,1'-Bis(diphenylphosphino)ferrocene | A robust ligand often used in combination with Pd₂(dba)₃.[8] |
The selection of the optimal ligand may require some empirical screening, as subtle electronic and steric effects can significantly influence the reaction outcome.
Experimental Protocols
The following protocols provide a general framework for the Suzuki coupling of this compound with an aryl halide. Optimization of reaction parameters such as temperature, reaction time, and base may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a standard starting point for the coupling reaction.
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent (e.g., toluene, dioxane, or THF/H₂O mixture) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Place the reaction vial in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) complex. [9]2. Transmetalation: The organic group (R²) is transferred from the boronic ester to the palladium center, forming a diorganopalladium(II) complex. This step is often facilitated by a base. [9]3. Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst. [4]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Ineffective base- Insufficient temperature- Poor quality reagents or solvent | - Use a fresh batch of palladium precatalyst and ligand.- Screen different bases (e.g., Cs₂CO₃, K₂CO₃).- Increase the reaction temperature in increments of 10 °C.- Ensure reagents are pure and solvents are anhydrous and degassed. |
| Formation of Homocoupling Product | - Presence of oxygen- Catalyst decomposition | - Thoroughly degas the solvent and maintain an inert atmosphere.- Use a more robust ligand or a precatalyst. |
| Protodeborylation of the Boronic Ester | - Presence of water- Basic conditions | - Use anhydrous conditions.- Consider using a milder base such as KF or CsF. [10][11] |
Conclusion
The Suzuki-Miyaura coupling of this compound, while challenging, can be successfully achieved with the appropriate selection of a palladium catalyst system and careful optimization of reaction conditions. The use of bulky, electron-rich phosphine ligands is critical for overcoming the steric and electronic hurdles presented by this substrate. The protocols and troubleshooting guide provided in this application note offer a solid foundation for researchers to develop efficient and reliable synthetic routes to valuable biaryl compounds.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- El-shafiy, H. F. (2012). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
-
Chem-Impex. (n.d.). 2-Formylphenylboronic acid. Retrieved from [Link]
- BenchChem. (2025).
- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
- Dick, G. R., Woerly, E. M., & Burke, M. D. (2012). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 14(16), 4162-4165.
- Vuoti, S., Autio, J., Laitila, M., Haukka, M., & Pursiainen, J. (2008). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Various Aryl Halides Using ortho‐Alkyl‐Substituted Arylphosphanes and (ortho‐Alkylphenyl)alkylphosphanes under Microwave Heating. European Journal of Inorganic Chemistry, 2008(3), 397-407.
- Vuoti, S., Autio, J., Laitila, M., Haukka, M., & Pursiainen, J. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Various Aryl Halides Using ortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(49), 16498-16499.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 14142-14151.
- Fairlamb, I. J. S., Kapdi, A. R., & Lee, A. F. (2004). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 23(19), 4443-4452.
- Li, D., & Ye, N. (2018). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 51(10), 2435-2445.
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Retrieved from [Link]
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 131(20), 6961-6963.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
-
ResearchGate. (n.d.). Suzuki–Miyaura coupling of alkyl boronic acids: scope of aryl chlorides (top), boronic acids (bottom).[a]. Retrieved from [Link]
- Leśniak, D., Jewgiński, M., & Sporzyński, A. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(18), 4241.
- Zhou, J., & Kwong, F. Y. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Leśniak, D., Jewgiński, M., & Sporzyński, A. (2020). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions.
-
ResearchGate. (n.d.). Calculated geometries of 2-formylphenylboronic acid. Retrieved from [Link]
- Lipshutz, B. H., & Blomgren, P. A. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Journal of the American Chemical Society, 123(36), 8901-8902.
- Chen, Y., Li, G., & Wu, W. (2019). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 17(39), 8863-8869.
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Chloro-2-formylphenylboronic Acid Pinacol Ester with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Synthesizing Complex Biaryl Aldehydes
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a detailed examination of the reaction conditions for a particularly valuable and challenging substrate: 3-Chloro-2-formylphenylboronic acid pinacol ester. The resulting biaryl aldehyde scaffold is a key structural motif in numerous pharmaceuticals, agrochemicals, and advanced materials.[3][4]
The presence of both a chloro and a formyl group on the boronic acid ester presents unique stereoelectronic challenges that necessitate a carefully optimized reaction protocol. The ortho-formyl group introduces significant steric hindrance around the reactive center, while the chloro substituent electronically modifies the aromatic ring. This guide will dissect the critical parameters for successfully navigating these challenges to achieve high-yielding cross-coupling with a variety of aryl halides.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] A fundamental understanding of this mechanism is crucial for rational protocol design and troubleshooting.
The key steps are:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium(II) center, a step that is typically facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.
The efficiency of each step is highly dependent on the choice of catalyst, ligands, base, and solvent. For sterically hindered substrates like this compound, the transmetalation and reductive elimination steps are often rate-limiting.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Conditions: A Strategic Approach
The successful coupling of this compound hinges on the judicious selection of several key reaction components.
Palladium Catalyst and Ligands: The Heart of the Reaction
For sterically demanding substrates, the choice of phosphine ligand is critical. Bulky and electron-rich ligands are known to accelerate both the oxidative addition and reductive elimination steps.
-
Recommended Catalyst Systems:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective palladium precursors.[5]
-
Buchwald-type biarylphosphine ligands are highly recommended. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have demonstrated exceptional performance in challenging Suzuki-Miyaura couplings. Their steric bulk promotes the formation of monoligated palladium species, which are highly reactive.
-
N-heterocyclic carbene (NHC) ligands can also be effective alternatives, offering high stability and activity.[2]
-
The Role of the Base: Activating the Boronic Ester
The base plays a crucial role in activating the boronic acid ester for transmetalation. For pinacol esters, the reaction often proceeds via hydrolysis to the corresponding boronic acid, which is then activated by the base.
-
Recommended Bases:
-
Potassium phosphate (K₃PO₄) is a strong yet non-nucleophilic base that is highly effective in Suzuki-Miyaura couplings, particularly with sterically hindered substrates.
-
Potassium carbonate (K₂CO₃) is another widely used and effective base.
-
The choice of base can be solvent-dependent, and empirical optimization may be necessary.
-
Solvent Systems: Influencing Solubility and Reactivity
The solvent must be capable of dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent and water is often employed to aid in the dissolution of the base and the hydrolysis of the boronic ester.
-
Recommended Solvents:
-
1,4-Dioxane/water or Toluene/water mixtures are standard and robust solvent systems for Suzuki-Miyaura reactions. A typical ratio is 4:1 to 10:1 (organic solvent:water).
-
N,N-Dimethylformamide (DMF) can also be used, particularly for less reactive aryl chlorides, but requires careful degassing.
-
Reaction Temperature and Time
Due to the steric hindrance of the this compound, elevated temperatures are typically required to drive the reaction to completion.
-
Typical Temperature Range: 80-110 °C.
-
Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.
Experimental Protocol: A Representative Procedure
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for different aryl halide partners.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
Workflow Diagram:
Caption: A typical workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS until the starting materials are consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl aldehyde.
Data Summary and Comparison
The optimal conditions for the Suzuki-Miyaura coupling of this compound can vary depending on the electronic and steric nature of the aryl halide coupling partner. The following table provides a summary of representative conditions and expected outcomes for different classes of aryl halides.
| Aryl Halide Type | Recommended Catalyst System (Pd Source/Ligand) | Recommended Base | Typical Solvent System | Temperature (°C) | Expected Outcome |
| Electron-rich Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100-110 | Good to excellent yields |
| Electron-deficient Aryl Bromide | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene/H₂O | 90-100 | Good to excellent yields |
| Sterically Hindered Aryl Bromide | Pd(OAc)₂ / XPhos or RuPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100-120 | Moderate to good yields |
| Aryl Chloride (activated) | Pd₂(dba)₃ / Buchwald Ligand | Cs₂CO₃ | DMF | 110-130 | Moderate yields |
| Heteroaryl Bromide | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 90-100 | Good yields |
Note: The reactivity of aryl halides generally follows the order: I > Br > OTf >> Cl. Aryl chlorides are the least reactive and often require more forcing conditions and specialized catalyst systems.[2]
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider increasing the catalyst loading, using a more electron-rich and bulky ligand, or employing a stronger base such as cesium carbonate (Cs₂CO₃). Ensure that all reagents and solvents are of high purity and appropriately degassed.
-
Protodeborylation: The boronic acid ester can undergo hydrolysis and subsequent protodeborylation (replacement of the boronic acid group with a hydrogen atom), especially at elevated temperatures and in the presence of water. Using a slight excess of the boronic acid ester (1.1-1.2 equivalents) can help to mitigate this side reaction.
-
Homocoupling: Homocoupling of the boronic acid ester or the aryl halide can occur, particularly in the presence of oxygen. Maintaining a strict inert atmosphere is crucial to minimize this side reaction.
-
Reaction with the Formyl Group: While generally stable under Suzuki-Miyaura conditions, the formyl group could potentially interact with the palladium catalyst. However, this is not a commonly reported issue.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a powerful method for the synthesis of complex biaryl aldehydes. Success in this transformation requires a nuanced understanding of the interplay between the catalyst, ligand, base, and solvent. By employing bulky, electron-rich phosphine ligands, appropriate bases, and carefully controlled reaction conditions, researchers can overcome the steric and electronic challenges posed by this substrate to achieve high yields of the desired products. The protocols and insights provided in this guide serve as a robust starting point for the development of efficient and scalable synthetic routes to valuable chemical entities.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]
-
Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 2002 , 58 (48), 9633-9695. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (23), 4544-4568. [Link]
-
Tyrell, E.; Whitting, P. Suzuki-Miyaura coupling reaction: the role of the base. Tetrahedron, 2010 , 66 (38), 7481-7509. [Link]
-
Al-Masum, M.; Kumaraswamy, G.; Kinter, K. S. Suzuki cross-coupling reaction of aryl halides with arylboronic acids in aqueous media. Tetrahedron Letters, 2000 , 41 (21), 4159-4162. [Link]
-
Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition, 2006 , 45 (21), 3484-3488. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Role of Boronic Esters in the Suzuki–Miyaura Reaction. Angewandte Chemie International Edition, 2013 , 52 (29), 7362-7370. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
3-Chloro-2-formylphenylboronic acid pinacol ester in the synthesis of bioactive molecules
An Application Guide for the Strategic Use of 3-Chloro-2-formylphenylboronic Acid Pinacol Ester in Bioactive Molecule Synthesis
Abstract
This compound is a versatile and powerful bifunctional building block in modern medicinal chemistry and drug discovery. Its unique architecture, featuring an ortho-positioned aldehyde and a stable boronic acid pinacol ester, provides synthetic chemists with a strategic platform for constructing complex molecular scaffolds. The pinacol ester group offers enhanced stability over the free boronic acid, making it ideal for storage and use in a variety of transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] The adjacent formyl group serves as a versatile handle for subsequent derivatization, including reductive aminations, olefinations, and condensation reactions to form novel heterocyclic systems. This guide provides an in-depth exploration of the reagent's applications, detailing proven protocols and explaining the causality behind experimental choices for the synthesis of diverse bioactive molecules.
Reagent Profile and Physicochemical Properties
The strategic advantage of this compound lies in its functional group arrangement. The pinacol ester protects the boronic acid moiety, rendering the molecule more stable against air and moisture and improving its solubility in common organic solvents.[1] This stability is crucial for achieving reproducible results in multi-step synthetic sequences.
| Property | Data |
| Chemical Name | 2-(3-Chloro-2-formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| CAS Number | 957062-63-4 |
| Molecular Formula | C₁₃H₁₆BClO₃ |
| Molecular Weight | 266.53 g/mol |
| Appearance | Typically a white to off-white solid |
| Storage & Handling | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen). Sensitive to hydrolysis, especially under aqueous or acidic/basic conditions.[2] |
Core Application: Suzuki-Miyaura Cross-Coupling
The primary and most widespread application of the boronic acid ester functionality is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, a linkage frequently found in pharmaceutical agents.[3][4] The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing reagents.[4][5]
The chloro-substituent on the reagent's phenyl ring is generally less reactive in Suzuki couplings than a bromo or iodo group, allowing for selective coupling at the boronic ester position while preserving the chloro-handle for potential subsequent cross-coupling reactions under more forcing conditions.[5]
General Workflow for Suzuki-Miyaura Coupling
The workflow involves the coupling of the boronic acid pinacol ester with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for coupling this compound with a representative aryl bromide.
-
Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired aryl bromide (1.1 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inerting: Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent & Catalyst Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv.), under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Derivatization via the Formyl Group
The true synthetic power of this reagent is realized when the formyl group is utilized for further molecular elaboration, either before or after a Suzuki coupling.
Reductive Amination
Reductive amination is a robust method for forming C-N bonds. The formyl group can be readily converted into a primary, secondary, or tertiary amine, introducing a key pharmacophore into the molecule.
Protocol 2: General Procedure for Reductive Amination
-
Imine Formation: Dissolve the aldehyde-containing substrate (1.0 equiv.) and the desired primary or secondary amine (1.1 equiv.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a mild acid catalyst, such as acetic acid (a few drops), if necessary. Stir at room temperature for 1-2 hours.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.), portion-wise to the mixture.
-
Reaction: Stir the reaction at room temperature until completion (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the target amine.
Condensation for Heterocycle Synthesis: The Benzodiazaborine Scaffold
The ortho-positioning of the formyl and boronic acid groups is ideal for the synthesis of boron-containing heterocycles. Condensation with hydrazine derivatives, for instance, provides direct access to 2,3,1-benzodiazaborines, a class of compounds investigated for antifungal and antibacterial activities.[6]
Caption: Synthesis of benzodiazaborines via condensation reaction.
Protocol 3: Synthesis of a Benzodiazaborine Derivative[6]
This protocol is adapted from literature procedures for the synthesis of bioactive benzodiazaborines.[6]
-
Reactant Mixture: In a round-bottom flask, dissolve 3-chloro-2-formylphenylboronic acid (1.0 equiv., which can be generated in situ from the pinacol ester via hydrolysis) and a substituted hydrazine such as thiosemicarbazide (1.0 equiv.) in ethanol.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux) until the reaction is complete, as indicated by TLC or LC-MS. The cyclization often occurs spontaneously.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate from the solution. If so, collect the solid by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization to yield the pure benzodiazaborine.
Strategic Sequential Synthesis
The bifunctional nature of this compound is best leveraged in sequential reaction strategies to rapidly build molecular complexity. A common and highly effective approach is to first perform a Suzuki-Miyaura coupling to install a desired aryl or heteroaryl group, followed by a reductive amination on the formyl group of the biaryl product.
Caption: A two-step sequential strategy for complex molecule synthesis.
This powerful two-step sequence allows for immense diversification. A library of aryl halides can be used in the first step, and a library of amines in the second, providing combinatorial access to a wide array of potential drug candidates from a single starting block.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Suzuki Coupling | Inactive catalyst; Improper base or solvent; Poor quality of aryl halide. | Use a fresh catalyst or try a different one (e.g., a palladacycle). Screen different bases (K₃PO₄ can be effective). Ensure aryl halide is pure. Degas solvents thoroughly. |
| Stalled Reductive Amination | Inefficient imine formation; Reductant decomposition. | Add a dehydrating agent (e.g., molecular sieves) to drive imine formation. Use a fresh bottle of the reducing agent (e.g., NaBH(OAc)₃). |
| Deboronation (Loss of Bpin) | Presence of strong acid or base; Prolonged exposure to water/silica gel. | Use mild reaction conditions. Minimize exposure to water. During chromatography, consider using neutral alumina or deactivating silica gel with triethylamine. |
| Formation of Homo-coupling Product | Catalyst decomposition leading to Pd black; Reaction conditions too harsh. | Lower the reaction temperature. Use a lower catalyst loading. Ensure an oxygen-free environment. |
Conclusion
This compound is a cornerstone reagent for medicinal chemists engaged in the synthesis of novel bioactive compounds. Its pre-installed, orthogonally reactive functional groups—a stable boronic ester for robust C-C bond formation and a versatile aldehyde for diverse derivatizations—enable efficient and strategic synthetic planning. By allowing for the sequential introduction of key structural motifs, this building block facilitates the rapid exploration of chemical space and accelerates the drug discovery process. The protocols and strategies outlined herein provide a framework for researchers to harness the full potential of this valuable synthetic tool.
References
-
Organic Syntheses. (2011). LITHIATED PRIMARY ALKYL CARBAMATES FOR THE HOMOLOGATION OF BORONIC ESTERS. Org. Synth. 2011, 88, 247-259. Available from: [Link]
-
Gomory, A., & Kalliokoski, T. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. Zenodo. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Phenylboronic Acid Pinacol Esters in Chemical Synthesis. Available from: [Link]
-
Bastos, E. L., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]
-
Sikorski, K., & Cammidge, A. N. (2014). Synthesis of biologically active boron-containing compounds. Future Medicinal Chemistry, 6(1), 65-89. Available from: [Link]
-
Tan, P. W., Haughey, M., & Dixon, D. J. (2015). Supporting Information: Palladium (II)-catalysed ortho-arylation of N-benzylpiperidines. The Royal Society of Chemistry. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(7), 2286-2297. Available from: [Link]
-
Malig, T. C., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(10), 2455-2458. Available from: [Link]
-
VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. Available from: [Link]
-
MDPI. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available from: [Link]
- Google Patents. (2012). METHODS OF FORMING 4-CHLORO-2-FLUORO-3-SUBSTITUTED-PHENYLBORONIC ACID PINACOL ESTERS AND METHODS OF USING THE SAME.
-
AOBChem USA. (n.d.). This compound. Available from: [Link]
Sources
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- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Substituted Benzaldehydes via Suzuki-Miyaura Reaction
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the synthesis of substituted benzaldehydes utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers an in-depth exploration of the reaction mechanism, critical parameters, and practical considerations for achieving high-yield and selective synthesis of a diverse range of benzaldehyde derivatives. The protocols provided herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to empower researchers to adapt and troubleshoot their synthetic strategies.
Introduction: The Strategic Importance of Substituted Benzaldehydes
Substituted benzaldehydes are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, fragrances, and advanced materials. Their aldehyde functionality serves as a versatile synthetic handle for a multitude of chemical transformations, making them invaluable building blocks in organic synthesis. The Suzuki-Miyaura reaction, a Nobel Prize-winning carbon-carbon bond-forming methodology, has emerged as a powerful tool for the construction of these important compounds due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a wide range of reactants.[1] This guide will delve into the practical application of this reaction for the synthesis of substituted benzaldehydes, providing both the foundational knowledge and the procedural details necessary for successful implementation.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[2] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
The Catalytic Cycle
The catalytic cycle begins with the active Pd(0) catalyst. For the catalytic cycle to commence, Pd(II) precatalysts must first be reduced to Pd(0) in situ, a process that can be achieved by the action of phosphine ligands or through the homocoupling of two boronic acid molecules.[4]
-
Oxidative Addition: The active Pd(0) species inserts into the carbon-halogen (or carbon-triflate) bond of the electrophile (e.g., a halobenzaldehyde), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[3] The reactivity of the halide follows the order: I > Br > OTf >> Cl.[2]
-
Transmetalation: In this crucial step, the organic group from the organoboron reagent is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5] The choice of base is critical and can significantly influence the reaction rate and yield.
-
Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond of the product (the substituted benzaldehyde) and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2]
Below is a graphical representation of the Suzuki-Miyaura catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Reagents and Their Roles
The success of a Suzuki-Miyaura reaction hinges on the judicious selection of its components.
Palladium Catalyst and Ligands
-
Palladium Source: A variety of palladium sources can be used, with palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being among the most common.[4][6]
-
Ligands: Ligands play a crucial role in stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity.[7]
-
Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic ligand, but more electron-rich and bulky phosphines like tricyclohexylphosphine (PCy₃) and Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) often provide superior results, especially for challenging substrates like aryl chlorides.[8]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as a powerful class of ligands for Suzuki-Miyaura couplings, offering high stability and reactivity.
-
Boron Reagents
-
Boronic Acids: Arylboronic acids are the most common organoboron reagents due to their stability and commercial availability. However, they can be prone to protodeboronation (cleavage of the C-B bond by a proton source), especially under harsh basic conditions.[9]
-
Boronic Esters: To enhance stability, boronic acids can be converted to esters, such as pinacol esters. These are generally more robust towards protodeboronation and oxidation.[9]
-
Potassium Aryltrifluoroborates: These reagents offer another stable alternative to boronic acids and are compatible with a wide range of functional groups.[10]
Bases
The base is essential for the activation of the boronic acid in the transmetalation step.[5] The choice of base can significantly impact the reaction's outcome.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH) are commonly employed. Weaker bases like potassium fluoride (KF) can be used for substrates sensitive to strongly basic conditions.[5]
-
Organic Bases: In some cases, organic bases like triethylamine (TEA) can be utilized.
Solvents
A variety of organic solvents are suitable for Suzuki-Miyaura reactions. The choice often depends on the solubility of the reactants and the reaction temperature.
-
Aprotic Solvents: Toluene, dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are frequently used.[4]
-
Aqueous Mixtures: Often, a mixture of an organic solvent with water is employed, as water can enhance the solubility of the base and facilitate the reaction.[11]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of substituted benzaldehydes.
General Experimental Workflow
The general workflow for a Suzuki-Miyaura reaction involves the careful assembly of reagents under an inert atmosphere to prevent catalyst degradation.
Figure 2: General experimental workflow for the Suzuki-Miyaura reaction.
Protocol 1: Synthesis of 4-Biphenylcarboxaldehyde
This protocol details the synthesis of 4-biphenylcarboxaldehyde from 4-bromobenzaldehyde and phenylboronic acid, a classic example of a Suzuki-Miyaura coupling.[12]
Materials:
-
4-Bromobenzaldehyde
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1-Propanol
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Activated carbon (e.g., Darco G-60)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.0 equiv), phenylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Add a 2 M aqueous solution of potassium carbonate.
-
Add 1-propanol as the solvent.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.01 equiv) and triphenylphosphine (0.04 equiv) in a small amount of 1-propanol.
-
Add the catalyst solution to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with 5% aqueous NaHCO₃ solution, followed by saturated brine.
-
Dry the organic layer over anhydrous Na₂SO₄, and treat with activated carbon to remove colored impurities.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from hexanes to afford 4-biphenylcarboxaldehyde as a crystalline solid.
Protocol 2: Synthesis of a Heteroaryl-Substituted Benzaldehyde
This protocol describes a more advanced synthesis of a heteroaryl-substituted benzaldehyde, which often requires more specialized catalysts and conditions.[6][13]
Materials:
-
Iodo-benzyloxy-benzaldehyde (e.g., 4-(4-iodobenzyloxy)benzaldehyde)
-
Heteroarylboronic acid (e.g., 2-thiopheneboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a Schlenk flask, combine the iodo-benzyloxy-benzaldehyde (1.0 equiv), 2-thiopheneboronic acid (1.2 equiv), and cesium carbonate (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Add degassed DMF and a small amount of degassed water.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the desired heteroaryl-substituted benzaldehyde.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the synthesis of various substituted benzaldehydes, showcasing the versatility of the Suzuki-Miyaura reaction.
Table 1: Suzuki-Miyaura Coupling of 4-Halobenzaldehydes with Phenylboronic Acid
| Entry | Halogen (X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | I | Pd(OAc)₂ (1) | PPh₃ (4) | K₂CO₃ (2) | 1-Propanol/H₂O | 90 | 2 | 95 | [12] |
| 2 | Br | Pd(OAc)₂ (1) | PPh₃ (4) | K₂CO₃ (2) | 1-Propanol/H₂O | 90 | 4 | 86 | [12] |
| 3 | Cl | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 92 | [8] |
Table 2: Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 6 | 94 | [14] |
| 2 | 3-Thiopheneboronic acid | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | K₃PO₄ (3) | DME/H₂O | 85 | 8 | 91 | [6][13] |
| 3 | 2-Naphthylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 88 | [15] |
Troubleshooting and Key Considerations
Even with robust protocols, challenges can arise. Here are some common issues and their potential solutions:
-
Low or No Yield:
-
Inactive Catalyst: Ensure the reaction is performed under a strict inert atmosphere to prevent catalyst oxidation. Use freshly opened or properly stored palladium sources and ligands.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic.[9] Using milder bases (e.g., K₂CO₃, KF), anhydrous conditions, or more stable boron reagents like pinacol esters can mitigate this issue.
-
Poor Reactivity of Aryl Chloride: Aryl chlorides are less reactive than bromides and iodides. Employing more electron-rich and bulky ligands (e.g., Buchwald ligands, NHCs) and higher reaction temperatures is often necessary.[8]
-
-
Formation of Side Products:
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially if the reaction is not properly degassed, leading to the presence of Pd(II) species.[4] Thoroughly degassing solvents and maintaining an inert atmosphere can minimize this.
-
Aldol Condensation: The aldehyde functionality can potentially undergo base-catalyzed side reactions. Using a milder base or protecting the aldehyde group as an acetal may be necessary for sensitive substrates.
-
Conclusion
The Suzuki-Miyaura reaction is a highly effective and versatile method for the synthesis of substituted benzaldehydes. By understanding the underlying mechanism and the roles of the various reagents, researchers can effectively design and optimize reaction conditions for a wide range of substrates. The protocols and data presented in this guide serve as a valuable resource for the practical application of this powerful transformation in the pursuit of novel and complex molecules for pharmaceutical and materials science applications.
References
-
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]
-
Lipshutz, B. H., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. Available at: [Link]
-
Keglevich, G., et al. (2022). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Letters in Drug Design & Discovery, 19(10), 944-953. Available at: [Link]
-
Keglevich, G., et al. (2022). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. ResearchGate. Available at: [Link]
-
Keglevich, G., et al. (2019). Synthesis of Phenyl- and Pyridyl-substituted Benzyloxybenzaldehydes by Suzuki-Miyaura Coupling Reactions. Letters in Drug Design & Discovery, 16(11), 1248-1257. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 77(17), 7247-7254. Available at: [Link]
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Huff, B. E., et al. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53. Available at: [Link]
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Joy, N., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. ResearchGate. Available at: [Link]
-
Khan, M., et al. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Applied Sciences, 11(11), 4822. Available at: [Link]
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Li, J., et al. (2013). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. ResearchGate. Available at: [Link]
-
Cerna, I., et al. (2012). Suzuki coupling reaction has been often used for the preparation of a diverse set of substituted pyrimidines. ResearchGate. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Molecules, 28(6), 2795. Available at: [Link]
-
Joy, N., et al. (2020). Screening of different bases for Suzuki coupling. ResearchGate. Available at: [Link]
-
Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(34), 6438-6441. Available at: [Link]
-
Leadbeater, N. E., & Williams, V. A. (2005). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Tetrahedron Letters, 46(21), 3565-3568. Available at: [Link]
-
Hsieh, H.-P., et al. (2007). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. ResearchGate. Available at: [Link]
-
Hall, D. G. (2011). Structure, properties, and preparation of boronic acid derivatives. Boronic Acids, 1-133. Available at: [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Heating. Organic Letters, 4(17), 2973–2976. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Hossain, M. A., et al. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances, 10(73), 44853-44864. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Keglevich, G., et al. (2022). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. ResearchGate. Available at: [Link]
-
Selvita. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Molander, G. A., & Brown, A. R. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. Available at: [Link]
-
Keglevich, G., et al. (2019). Synthesis of Phenyl- and Pyridyl-substituted Benzyloxybenzaldehydes by Suzuki-Miyaura Coupling Reactions. ResearchGate. Available at: [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Zhu, D., et al. (2022). Table 4 Suzuki reaction of phenylboronic acid with aryl halides in the... ResearchGate. Available at: [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Weng, T.-H., et al. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 12(40), 26033-26037. Available at: [Link]
-
Beller, M., et al. (2008). Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. ResearchGate. Available at: [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Molander, G. A., & Brown, A. R. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. Available at: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Kumar, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2327–2339. Available at: [Link]
-
Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 41(11), 1555-1564. Available at: [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Available at: [Link]
-
Weng, T.-H., et al. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 12(40), 26033-26037. Available at: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
Queiroz, M.-J. R. P., et al. (2023). Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls. Molecules, 28(3), 1435. Available at: [Link]
-
Procter, D. J., et al. (2015). Gram-Scale Synthesis of a Bench-Stable 5,5″-Unsubstituted Terpyrrole. The Journal of Organic Chemistry, 80(20), 10187–10192. Available at: [Link]
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Application Notes and Protocols for the Cross-coupling of 3-Chloro-2-formylphenylboronic acid pinacol ester with Heteroaryl Bromides
Introduction: Strategic Synthesis of Biaryl Heterocycles
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides an in-depth technical overview and detailed protocols for a specialized application of this reaction: the cross-coupling of 3-chloro-2-formylphenylboronic acid pinacol ester with a variety of heteroaryl bromides. This particular transformation is of significant interest to researchers in medicinal chemistry and materials science, as it serves as a gateway to a diverse array of complex molecular architectures. The resulting 2'-heteroaryl-2-formyl-3-chlorobiaryls are not merely coupling products; they are versatile intermediates poised for subsequent intramolecular cyclization reactions, leading to valuable fused heterocyclic systems such as phenanthridines and dibenzofurans.[3][4]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale behind procedural choices, and strategies for overcoming potential challenges.
Mechanistic Insights: The Palladium Catalytic Cycle
A thorough understanding of the Suzuki-Miyaura coupling mechanism is paramount for successful execution and troubleshooting. The catalytic cycle, illustrated below, involves a sequence of fundamental organometallic transformations.[5][6][7]
Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Steps in the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the heteroaryl bromide (Ar-X), forming a Pd(II) intermediate. The reactivity order for halides is generally I > Br > Cl, making heteroaryl bromides ideal substrates for this reaction.[6]
-
Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boron atom to the palladium center. The boronic acid pinacol ester must first be activated by a base to form a more nucleophilic boronate complex.[8] The choice of base is therefore critical to the success of the reaction.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the desired biaryl product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Challenges and Considerations for this compound
The substrate at the heart of this guide presents a unique set of challenges and considerations due to its trifunctional nature:
-
Steric Hindrance: The presence of two ortho-substituents (chloro and formyl) on the phenylboronic acid ester introduces significant steric bulk around the reactive center. This can impede both the oxidative addition and, more critically, the transmetalation step.[9][10] The selection of a bulky, electron-rich phosphine ligand is often necessary to promote the formation of a monoligated palladium species, which is more sterically accessible.[11]
-
Electronic Effects: The formyl group is electron-withdrawing, which can decrease the nucleophilicity of the arylboron species, potentially slowing down the transmetalation step.[12] Conversely, electron-withdrawing groups on the heteroaryl bromide can accelerate the initial oxidative addition.
-
Chemoselectivity: The presence of a chloro-substituent on the boronic acid raises the question of potential competitive oxidative addition at the C-Cl bond. However, under typical Suzuki-Miyaura conditions, the C-Br bond of the heteroaryl bromide is significantly more reactive than the C-Cl bond of the boronic acid partner, ensuring high chemoselectivity.[13]
-
Formyl Group Compatibility: The aldehyde functionality is generally well-tolerated in Suzuki-Miyaura couplings. However, strong bases and high temperatures can potentially lead to side reactions. Careful selection of the base and reaction temperature is crucial to preserve the formyl group for subsequent transformations.
Recommended Protocol for Cross-coupling
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a range of heteroaryl bromides. Optimization of specific parameters may be necessary for challenging substrates.
Materials and Reagents:
| Reagent | Purity | Supplier |
| This compound | >95% | Various |
| Heteroaryl bromide | >97% | Various |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | >98% | Various |
| Potassium Carbonate (K₂CO₃) | >99% | Various |
| 1,4-Dioxane | Anhydrous | Various |
| Water | Deionized | In-house |
Experimental Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 eq.), the heteroaryl bromide (1.0 eq.), potassium carbonate (2.0 eq.), and Pd(dppf)Cl₂ (0.03 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient degassing, poor quality reagents. | Ensure the palladium catalyst is from a reliable source and has been stored properly. Thoroughly degas all solvents and the reaction vessel.[14] Verify the purity of the starting materials. |
| Protodeboronation | Presence of water and a strong base leading to the cleavage of the C-B bond. | The use of pinacol ester already enhances stability against protodeboronation.[7] Consider using anhydrous conditions with a base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[14] |
| Homocoupling of Boronic Ester | Presence of oxygen or Pd(II) species at the start of the reaction. | Rigorously degas the reaction mixture. Using a Pd(0) precatalyst like Pd₂(dba)₃ with a suitable ligand can sometimes mitigate this issue.[7] |
| Stalled Reaction with Sterically Hindered Substrates | Insufficiently active catalyst system for challenging substrates. | Switch to a more active catalyst system. For sterically demanding couplings, ligands such as SPhos or XPhos in combination with a palladium source like Pd(OAc)₂ or a G3 precatalyst can be highly effective.[10] A stronger base like K₃PO₄ may also be beneficial. |
Application: Tandem Suzuki Coupling and Intramolecular Cyclization
The true synthetic utility of the cross-coupling product lies in its potential for subsequent intramolecular cyclization to form valuable fused heterocyclic scaffolds. The ortho-formyl group is perfectly positioned to react with a nucleophilic site on the newly introduced heteroaryl ring.
Figure 2: Workflow for the synthesis of fused heterocycles via a tandem Suzuki coupling-cyclization strategy.
Example Application: Synthesis of Phenanthridine Derivatives
When the heteroaryl bromide contains an amino group adjacent to the site of coupling (e.g., 2-amino-3-bromopyridine), the resulting biaryl intermediate can undergo an acid-catalyzed intramolecular cyclization to afford highly substituted phenanthridine derivatives.[3][4] These structures are prevalent in natural products and pharmacologically active compounds.
Protocol for Tandem Suzuki Coupling-Cyclization:
-
Suzuki Coupling: Perform the Suzuki coupling as described in the previous section using an amino-substituted heteroaryl bromide.
-
Cyclization: After the initial coupling is complete (as determined by LC-MS), add a strong acid such as p-toluenesulfonic acid (p-TsOH) or polyphosphoric acid (PPA) to the reaction mixture.
-
Heating: Increase the reaction temperature to 120-150 °C and continue to stir until the cyclization is complete.
-
Work-up and Purification: Follow the standard work-up and purification procedures outlined above.
This one-pot, two-step sequence provides an efficient route to complex heterocyclic systems from readily available starting materials.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with heteroaryl bromides is a powerful and versatile transformation for the synthesis of complex biaryl intermediates. While the sterically hindered and electronically demanding nature of the boronic ester requires careful optimization of reaction conditions, the use of appropriate palladium catalysts, bulky phosphine ligands, and suitable bases can lead to high yields of the desired products. The synthetic utility of this reaction is significantly enhanced by the potential for subsequent intramolecular cyclization of the formyl group, providing a streamlined approach to valuable fused heterocyclic scaffolds. This guide provides a solid foundation for researchers to successfully implement and adapt this important synthetic methodology.
References
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- 12. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes: 3-Chloro-2-formylphenylboronic acid pinacol ester (CFPBE) in Pharmaceutical Intermediate Synthesis
Introduction: A Bifunctional Linchpin for Complex Scaffolds
In the landscape of modern drug discovery, the demand for versatile, highly functionalized building blocks is incessant. 3-Chloro-2-formylphenylboronic acid pinacol ester (herein CFPBE), CAS No. 1083168-98-1, has emerged as a preeminent reagent for constructing complex molecular architectures. Its strategic arrangement of three distinct functional groups—a palladium-reactive boronic ester, a nucleophile-receptive formyl group, and a chloro substituent for electronic modulation or further functionalization—offers a powerful toolkit for medicinal chemists.
This guide provides an in-depth exploration of CFPBE's applications, focusing on its role in the synthesis of pharmaceutical intermediates. We will dissect the causality behind proven protocols, offer step-by-step methodologies for its most critical transformations, and present a case study illustrating its utility in building kinase inhibitor scaffolds, a cornerstone of contemporary oncology research.[1][2][3]
Reagent Profile and Safety Considerations
Before proceeding with any experimental work, a thorough understanding of the reagent's properties and handling requirements is essential.
Table 1: Physicochemical Properties and Safety Data for CFPBE
| Property | Value | Source/Note |
| CAS Number | 1083168-98-1 | - |
| Molecular Formula | C₁₃H₁₆BClO₃ | - |
| Molecular Weight | 266.53 g/mol | - |
| Appearance | Off-white to white solid | Typical for this class of compound |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Based on analogous compounds like 2-Formylphenylboronic acid.[4] |
| Precautionary Statements | Wear protective gloves/eye protection. Avoid breathing dust. Use only in a well-ventilated area. Wash skin thoroughly after handling. | Standard laboratory practice for boronic acid derivatives.[5][6] |
| Storage | Store in a tightly closed container in a dry, cool, well-ventilated place. Moisture sensitive. Store under an inert atmosphere. | Boronic esters are sensitive to hydrolysis.[5] |
Core Synthetic Applications
The synthetic utility of CFPBE is primarily derived from the orthogonal reactivity of its boronic ester and formyl moieties. This allows for a stepwise, controlled elaboration of molecular complexity.
Application 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most powerful and widely used method for forming C(sp²)-C(sp²) bonds, making it indispensable in pharmaceutical synthesis.[7][8][9] CFPBE is an excellent substrate for this transformation, where the boronic acid pinacol ester serves as the organoboron component.
Mechanistic Rationale: The reaction is catalyzed by a Palladium(0) species. The key steps involve:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the boronic ester, forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]
The pinacol ester, compared to a free boronic acid, offers enhanced stability against protodeboronation, improving shelf-life and reaction robustness.[10][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of rho kinase inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
The Strategic Utility of 3-Chloro-2-formylphenylboronic Acid Pinacol Ester in One-Pot Heterocyclic Synthesis
Introduction: A Bifunctional Linchpin for Complex Molecule Assembly
In the landscape of modern synthetic organic chemistry, the pursuit of efficiency—in terms of step economy, resource utilization, and time—is paramount. One-pot reactions, where multiple transformations are conducted in a single reaction vessel without the isolation of intermediates, represent a significant stride towards this goal.[1] Within this paradigm, reagents possessing orthogonal reactivity are invaluable tools. 3-Chloro-2-formylphenylboronic acid pinacol ester stands out as a quintessential example of such a bifunctional building block.
This molecule elegantly combines two of the most powerful functional groups in organic synthesis: a boronic acid pinacol ester and an ortho-positioned aldehyde. The pinacol ester provides enhanced stability over the free boronic acid, making it more amenable to storage and handling.[2] It is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone of C-C bond formation.[3] Concurrently, the formyl group serves as a versatile handle for a myriad of classical and contemporary transformations, most notably condensation reactions to form new C-N bonds and subsequent cyclizations. The chloro substituent, in turn, offers a point for further functionalization or can be used to modulate the electronic properties of the aromatic ring.
This application note will delve into the strategic application of this compound in one-pot tandem reactions, providing detailed protocols for the synthesis of medicinally relevant heterocyclic scaffolds. We will explore the causality behind experimental design, ensuring each protocol is a self-validating system for researchers in drug discovery and process development.
Core Concept: The One-Pot Suzuki-Condensation-Cyclization Cascade
The inherent bifunctionality of this compound allows for a powerful one-pot sequence. The general workflow involves an initial Suzuki-Miyaura coupling to introduce a desired aryl or heteroaryl substituent at the boron-bearing position. Crucially, without isolating the biaryl intermediate, a second reactant is introduced to engage the aldehyde in a condensation and subsequent intramolecular cyclization, leading to the rapid assembly of complex heterocyclic systems.
Figure 1: Conceptual workflow of the one-pot Suzuki-coupling and cyclization cascade.
Application Protocol 1: One-Pot Synthesis of Substituted Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. The Friedländer annulation, a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a classic method for quinoline synthesis.[4] By leveraging a one-pot Suzuki-coupling/Friedländer reaction, we can rapidly generate diverse substituted quinolines.
Scientific Rationale
This protocol first utilizes a Suzuki-Miyaura coupling to synthesize a 2-amino-2'-formyl-biaryl intermediate in situ. This is immediately followed by an intramolecular condensation, a variant of the Friedländer synthesis, to construct the quinoline ring system. The choice of a robust palladium catalyst like Pd(PPh₃)₄ is crucial as it must remain active for the initial coupling and not interfere with the subsequent acid-catalyzed cyclization.[5]
Experimental Protocol
Materials:
-
This compound
-
2-Bromoaniline
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 mmol), 2-bromoaniline (1.1 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Suzuki Coupling: Add a degassed mixture of toluene (15 mL) and ethanol (5 mL). Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS to confirm consumption of the starting materials.
-
Cyclization: After cooling the reaction to room temperature, add 5 drops of concentrated hydrochloric acid. Heat the mixture to reflux (approx. 100-110 °C) for an additional 4 hours.
-
Work-up: Cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired substituted quinoline.
Expected Outcome and Data
This one-pot procedure is expected to generate a 4-chloro-substituted quinoline derivative. The table below provides hypothetical data for this transformation.
| Reactant A | Reactant B | Product | Yield (%) |
| This compound | 2-Bromoaniline | 4-Chloro-dibenzo[b,f]azepine | 75-85 |
| This compound | 2-Bromo-4-methylaniline | 4-Chloro-2-methyldibenzo[b,f]azepine | 70-80 |
Application Protocol 2: One-Pot Synthesis of Dibenzodiazepines
Dibenzodiazepines are a core structural motif in a number of centrally active pharmaceuticals, most notably clozapine.[6] A highly efficient one-pot method for their synthesis involves a Suzuki coupling followed by an intramolecular condensation/cyclization.
Scientific Rationale
This protocol employs a palladium-catalyzed Suzuki-Miyaura coupling between this compound and a suitable ortho-amino-substituted aryl halide, such as 2-bromobenzylamine. The in situ generated biaryl intermediate then undergoes an intramolecular reductive amination or condensation to form the seven-membered diazepine ring. The use of a copper co-catalyst can sometimes be beneficial in related amination/cyclization reactions, though a robust palladium system is often sufficient.[6][7]
Figure 2: Reaction scheme for the one-pot synthesis of dibenzodiazepines.
Experimental Protocol
Materials:
-
This compound
-
2-(Aminomethyl)aniline
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a reaction tube, combine this compound (1.0 mmol), 2-(aminomethyl)aniline (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Reaction Execution: Evacuate and backfill the tube with argon three times. Add degassed 1,4-dioxane (10 mL) and water (2 mL). Seal the tube and heat the mixture at 100 °C for 16 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and water (30 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the desired dibenzodiazepine.
Trustworthiness and Causality
The success of this one-pot reaction hinges on the compatibility of the Suzuki coupling conditions with the subsequent cyclization. The chosen catalyst system, Pd(OAc)₂ with a biarylphosphine ligand like SPhos, is known for its high activity and broad functional group tolerance, making it ideal for coupling reactions that generate intermediates for further transformation.[8] The base, K₃PO₄, is effective for the Suzuki coupling and also facilitates the subsequent condensation by neutralizing any acidic byproducts. The dioxane/water solvent system is a common and effective medium for Suzuki reactions.[1]
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the efficient, one-pot synthesis of complex heterocyclic molecules. The protocols detailed herein for the synthesis of quinolines and dibenzodiazepines showcase the strategic advantage of its bifunctional nature. By obviating the need for intermediate isolation and purification, these methods align with the principles of green chemistry, offering significant savings in time, cost, and solvent usage. Researchers in drug development can leverage these approaches to rapidly generate libraries of novel compounds for biological screening. Future work could expand this concept to the synthesis of other important heterocyclic systems, such as benzoxazepines or benzothiazepines, by simply varying the binucleophilic reaction partner in the cyclization step.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (n.d.). Retrieved from [Link]
-
Baxendale, I. R., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(3), 933-941. Available from: [Link]
-
Reddy, T. J., et al. (2008). Total Synthesis of Aristolactams via a One-Pot Suzuki−Miyaura Coupling/Aldol Condensation Cascade Reaction. Organic Letters, 10(16), 3543–3546. Available from: [Link]
-
Indian Institute of Technology Bombay. (2023, June 7). One Pot Process for Synthesizing Functionalized Quinolines via Metal-Free, Oxonium Ion Driven Carboamination of Alkynes. Retrieved from [Link]
-
Che, A. (2023, June 7). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Retrieved from [Link]
-
Biesen, T., et al. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 29(11), 2536. Available from: [Link]
-
Sharma, S., et al. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of Phenylboronic Acid Pinacol Esters in Chemical Synthesis. Retrieved from [Link]
-
Wei, Y., et al. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 27(19), 6534. Available from: [Link]
-
Kumar, A., et al. (2022). Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. ACS Omega, 7(12), 10735–10745. Available from: [Link]
-
Mohamadpour, F. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. BMC Chemistry, 16(1), 89. Available from: [Link]
-
Burke, A. J., et al. (2015). One-Pot Synthesis of Dibenzodiazepinones via CuI Catalysis in Ethylene Glycol. Synlett, 26(11), 1514-1518. Available from: [Link]
-
Wang, X., et al. (2018). One-pot synthesis of 11-sulfenyl dibenzodiazepines via tandem sulfenylation/cyclization of o-isocyanodiaryl amines and diaryl disulfides. Organic & Biomolecular Chemistry, 16(34), 6259-6263. Available from: [Link]
-
Baxendale, I. R., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(3), 933-941. Available from: [Link]
-
Reddy, T. J., et al. (2009). One-pot transition-metal-free synthesis of dibenzo[b,f]oxepins from 2-halobenzaldehydes. Tetrahedron Letters, 50(26), 3363-3366. Available from: [Link]
-
DiMauro, E. F., & Kennedy, J. M. (2007). One-Pot Cyclization/Suzuki Coupling, Reaction Screening of o-Alkynyl benzaldehydes, Vorbrüggen Glycosylation, Pyrazolopyridines. Organic Chemistry Portal. Retrieved from [Link]
-
Brawn, R. A., & Panek, J. S. (2009). Annulations of enantioenriched allenylsilanes with in situ generated iminium ions: stereoselective synthesis of diverse heterocycles. Organic Letters, 11(2), 473–476. Available from: [Link]
-
Biesen, T., et al. (2023). Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls. Molecules, 28(4), 1599. Available from: [Link]
-
Wallace, D. J., & Chen, C. Y. (2003). An improved preparation of arylboronates: application in one-pot Suzuki biaryl synthesis. The Journal of Organic Chemistry, 68(9), 3729–3732. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of indazoles from 2-formylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. One-pot synthesis of 11-sulfenyl dibenzodiazepines via tandem sulfenylation/cyclization of o-isocyanodiaryl amines and diaryl disulfides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. medium.com [medium.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reaction Yields with 3-Chloro-2-formylphenylboronic acid pinacol ester
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with the sterically demanding and electronically complex building block, 3-Chloro-2-formylphenylboronic acid pinacol ester. Our goal is to provide you with in-depth, field-proven insights to help you navigate the challenges associated with this substrate and maximize your reaction yields.
The structure of this compound presents a unique set of challenges. The ortho-formyl and ortho-chloro substituents create significant steric hindrance around the reactive boronate center. This bulkiness can impede critical steps in the catalytic cycle, from oxidative addition to reductive elimination. Furthermore, the electron-withdrawing nature of these groups can influence the nucleophilicity of the boronic ester, impacting the crucial transmetalation step. This guide provides a systematic approach to troubleshooting and optimizing your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Suzuki couplings?
A1: The main difficulties arise from two sources:
-
Steric Hindrance: The substituents at the 2- and 3-positions of the phenyl ring create a crowded environment around the boronic ester. This can hinder the approach of the palladium catalyst, slowing down the transmetalation step, which is often rate-limiting in couplings with hindered partners.[1][2]
-
Electronic Effects: The chloro and formyl groups are electron-withdrawing. While electron-withdrawing groups on an aryl halide partner can accelerate the initial oxidative addition step, on the boronic acid partner, they can decrease the nucleophilicity of the aryl group, potentially slowing the transfer of this group from boron to palladium during transmetalation.[1][3][4]
-
Formyl Group Reactivity: The aldehyde functionality is generally robust in Suzuki reactions but can be sensitive to certain strong bases or high temperatures, leading to side reactions.[5]
Q2: Why use a pinacol ester instead of the corresponding boronic acid?
A2: Pinacol esters offer several advantages over free boronic acids.[1][6] They are generally more stable, less prone to protodeboronation (a common side reaction where the C-B bond is cleaved by a proton source), and easier to handle and purify.[1][6] While boronic acids can sometimes be more reactive, the increased stability of the pinacol ester is often crucial for achieving consistent results, especially with complex substrates that may require longer reaction times or higher temperatures.[1][4][7]
Q3: What is a good starting point for reaction conditions?
A3: For a challenging substrate like this, a robust catalytic system is essential. A reliable starting point would be:
-
Catalyst: Pd₂(dba)₃ (1-2 mol%)
-
Ligand: A bulky, electron-rich phosphine ligand such as SPhos or XPhos (2-4 mol%)
-
Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents)
-
Solvent: A polar aprotic solvent like 1,4-dioxane or toluene, often with a small amount of water (e.g., 10:1 solvent:water ratio).
-
Temperature: 80-110 °C.
These conditions are designed to promote the oxidative addition and facilitate the coupling of sterically hindered partners.[1][8]
Troubleshooting Guide
This section addresses common issues encountered when using this compound and provides a logical workflow for resolving them.
Problem 1: Low to No Product Yield with Complete Consumption of Starting Aryl Halide
This scenario often points to issues with the boronic ester, either its decomposition or its inability to participate effectively in the catalytic cycle.
Potential Causes & Solutions:
-
Protodeboronation: This is a major side reaction where the boronic ester is replaced by a hydrogen atom. It is often exacerbated by excess water, acidic impurities, or high temperatures.[9]
-
Solution: Ensure you are using anhydrous solvents and dry reagents. While a small amount of water can be beneficial for base solubility and catalyst activity, too much can be detrimental. Consider using a milder base like KF, which can activate the boronic ester without promoting significant protodeboronation.[8]
-
-
Homocoupling of the Boronic Ester: The formation of a biaryl product from two molecules of the boronic ester can occur, especially in the presence of oxygen or if the palladium catalyst is not in the correct oxidation state.[6]
-
Solution: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Ensure your palladium source is of high quality.
-
-
Inefficient Transmetalation: Due to steric hindrance, the transfer of the 3-chloro-2-formylphenyl group to the palladium center may be extremely slow.
-
Solution: This is where ligand choice is critical. If a standard bulky phosphine ligand is not effective, consider switching to a different class of ligands, such as an N-heterocyclic carbene (NHC) ligand (e.g., IPr), which can be very effective for sterically demanding couplings.[8] Increasing the temperature may also help overcome the activation barrier for this step.
-
Caption: Troubleshooting workflow for low yield with aryl halide consumption.
Problem 2: Incomplete Consumption of Both Starting Materials and Low Yield
This outcome suggests a problem with the catalyst's activity or stability under the reaction conditions.
Potential Causes & Solutions:
-
Catalyst Decomposition: The palladium catalyst may be deactivating over the course of the reaction. This can be caused by impurities, high temperatures, or an inappropriate ligand.
-
Solution: Use a pre-catalyst, which is often more stable and provides a controlled release of the active Pd(0) species. Ensure the reaction is run under a strict inert atmosphere. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to Pd(0).
-
-
Poor Catalyst/Ligand Combination: The chosen ligand may not be suitable for this specific transformation, leading to a slow or stalled reaction.
-
Solution: A systematic screening of ligands is highly recommended. Create a small library of reactions testing different bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) and potentially an NHC ligand.
-
-
Incorrect Base or Solvent: The base might not be soluble enough or effective in the chosen solvent, or the solvent may not be optimal for the reaction.
-
Solution: Ensure your base is at least partially soluble in the reaction medium. Using a solvent mixture like dioxane/water or THF/water can improve the solubility of inorganic bases like K₃PO₄.[6]
-
| Parameter | Recommendation for this compound | Rationale |
| Palladium Source | Pd₂(dba)₃ or a Buchwald pre-catalyst | Provides a reliable source of Pd(0), the active catalytic species. Pre-catalysts offer enhanced stability and reproducibility. |
| Ligand | Bulky, electron-rich monophosphines (e.g., XPhos, SPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) | These ligands are designed to accelerate oxidative addition and reductive elimination and are effective for coupling sterically hindered substrates.[1][8] |
| Base | K₃PO₄, Cs₂CO₃, or KF | These bases are effective in promoting the reaction while being generally compatible with the formyl group. Stronger bases like hydroxides or alkoxides could lead to side reactions.[6][8] |
| Solvent | 1,4-Dioxane, Toluene, or 2-MeTHF (often with 5-10% water) | Aprotic solvents are standard. A small amount of water can aid in dissolving the base and facilitating the catalytic cycle.[6] |
| Temperature | 80 - 110 °C | Higher temperatures are often necessary to overcome the steric barriers in this type of coupling. |
Experimental Protocols
General Protocol for a Screening Reaction
This protocol provides a robust starting point for optimization.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (10:1 mixture)
-
Reaction vial with a stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vial under an inert atmosphere, add the aryl halide, this compound, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Seal the vial and place it in a preheated heating block at 100 °C.
-
Stir the reaction for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: The Suzuki-Miyaura catalytic cycle.
References
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(42), 13778–13791. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11138–11153. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Suzuki Coupling of 3-Chloro-2-formylphenylboronic acid pinacol ester
Welcome to the technical support resource for researchers utilizing 3-Chloro-2-formylphenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. This guide is structured to provide direct, actionable advice for overcoming common challenges and minimizing byproduct formation in your experiments. The inherent steric and electronic properties of this substrate—possessing both an ortho-chloro and an ortho-formyl group—present unique challenges that require careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when using this compound?
A1: When using this substrate, you are most likely to encounter three primary byproducts, stemming from side-reactions involving the boronic ester, the aryl chloride, or both. These are:
-
Protodeboronation Product (2-Chlorobenzaldehyde): This occurs when the C-B bond of the boronic ester is cleaved and replaced with a C-H bond.[1][2][3][4] This is a common issue with functionalized boronic acids, especially under basic aqueous conditions.[1][5]
-
Homocoupling Product (Dimer of the Boronic Ester): This results from the palladium-catalyzed coupling of two molecules of the this compound. This side reaction is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[6][7][8][9][10][11]
-
Dehalogenation Product (2-Formylphenylboronic acid pinacol ester): This involves the reduction of the C-Cl bond on your starting material to a C-H bond, consuming your substrate without forming the desired product.[6][12][13][14] This can be influenced by the choice of base, solvent, and ligand.[6][13]
Q2: How can I quickly identify these byproducts in my crude reaction mixture?
A2: A combination of Thin Layer Chromatography (TLC) and LC-MS is highly effective.
-
TLC Analysis: Spot your crude reaction mixture alongside your starting material. The dehalogenated product will likely have a similar polarity to your starting material, while the protodeboronation product (2-chlorobenzaldehyde) will be less polar. The homocoupling dimer will be significantly less polar.
-
LC-MS Analysis: This is the most definitive method. You can identify each component by its mass-to-charge ratio (m/z).
| Compound | Expected Molecular Weight ( g/mol ) | Common Name |
| Desired Product | Varies based on coupling partner | Cross-Coupling Product |
| Starting Material | 282.13 (for C13H16BClO3) | This compound |
| Protodeboronation | 140.57 (for C7H5ClO) | 2-Chlorobenzaldehyde |
| Homocoupling | 310.15 (for C14H8Cl2O2) | 6,6'-Dichloro-2,2'-diformyl-1,1'-biphenyl |
| Dehalogenation | 248.11 (for C13H17BO3) | 2-Formylphenylboronic acid pinacol ester |
Q3: Why is my reaction showing low yield despite starting material consumption?
A3: This is a classic sign that side reactions are dominating. The steric hindrance from the two ortho substituents on your boronic ester makes the key steps of the catalytic cycle—oxidative addition and transmetalation—more difficult.[15][16][17][18] If the rate of these productive steps is slow, the competing side reactions (protodeboronation, homocoupling, dehalogenation) can become the major pathways, consuming your starting materials and leading to low yields of the desired product.
Troubleshooting Guide: From Byproducts to High Yields
This section provides a systematic approach to diagnosing and solving common issues encountered with this challenging substrate.
Problem 1: High Levels of Protodeboronation (Formation of 2-Chlorobenzaldehyde)
Causality: The protodeboronation of arylboronic acids and their esters is often base-catalyzed and accelerated by the presence of water.[1][5] The boronic ester can hydrolyze to the corresponding boronic acid, which is more susceptible to this side reaction. For sterically hindered substrates where the desired coupling is slow, the boronic ester has more time to undergo this undesired pathway.
Troubleshooting Workflow:
Caption: Workflow to mitigate dehalogenation.
Experimental Protocol: Ligand and Base Screening for Hindered Aryl Chlorides
-
High-Throughput Screening: Set up an array of parallel reactions in vials.
-
Variables:
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ (2 mol%)
-
Ligands (L:Pd ratio 2:1): Screen XPhos, SPhos, RuPhos, and for comparison, P(t-Bu)₃. [15] * Bases (3 equiv): Screen K₃PO₄, Cs₂CO₃, K₂CO₃.
-
Solvent: 1,4-Dioxane/H₂O (10:1) or Toluene.
-
-
Procedure: a. Prepare stock solutions of reagents to ensure consistent dispensing. b. Charge vials with solids, purge with inert gas. c. Add solvent and coupling partners. d. Heat the array to a consistent temperature (e.g., 100 °C) for a set time (e.g., 12 hours). e. Quench all reactions and analyze by LC-MS to determine the ratio of desired product to byproducts for each condition. This systematic approach will identify the optimal ligand/base combination to favor cross-coupling over dehalogenation.
References
- Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science (RSC Publishing).
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv.
- Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos. Benchchem.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry - ACS Publications.
- A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters. ChemRxiv.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme.
- (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. ResearchGate.
- Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. PMC - NIH.
- Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. ChemRxiv | Cambridge Open Engage.
- Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science (RSC Publishing).
- Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
- Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry - ACS Publications.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme.
- Supported Gold Catalyzes the Homocoupling of Phenylboronic Acid with High Conversion and Selectivity. ResearchGate.
- Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Semantic Scholar.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate.
- Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education.
- Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA.
- Suzuki Coupling. Organic Chemistry Portal.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Sci-Hub.
- Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. ResearchGate.
- Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Benchchem.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
- Academic and Industrial Collaborations in Drug Discovery. ACS Publications.
- Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. ResearchGate.
- Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. ResearchGate.
- The iron-catalysed Suzuki coupling of aryl chlorides. White Rose Research Online.
- Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. ResearchGate.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
- (a) Representative Suzuki coupling reaction and hydrolysis products for... ResearchGate.
- Suzuki-Miyaura Coupling: The Power of Boronic Acids like 2-Formylphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 18. researchgate.net [researchgate.net]
Preventing hydrolysis of 3-Chloro-2-formylphenylboronic acid pinacol ester during reaction
Welcome to the technical support center for 3-Chloro-2-formylphenylboronic acid pinacol ester. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges related to the hydrolysis of this versatile reagent during your experiments.
Introduction: The Duality of Stability and Reactivity
This compound is a key building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] The pinacol ester group offers enhanced stability compared to the free boronic acid, making it easier to handle, store, and purify.[3][4][5][6] However, this ester is not impervious to hydrolysis, a reaction that can significantly impact reaction yields and reproducibility. Understanding and controlling this hydrolysis is paramount for successful synthetic outcomes.
This guide provides a comprehensive overview of the factors influencing the hydrolysis of this compound and practical strategies to mitigate this undesired side reaction.
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis in the context of this compound?
A: Hydrolysis is a chemical reaction where water cleaves the B-O bonds of the pinacol ester, converting it back to the corresponding 3-chloro-2-formylphenylboronic acid and pinacol. This process is often reversible but can be detrimental to reactions that require the ester form for optimal reactivity and solubility.[7]
Q2: Why is my reaction with this compound failing or giving low yields?
A: While several factors can contribute to low yields, premature hydrolysis of the pinacol ester is a common culprit. The resulting boronic acid may have different solubility and reactivity profiles, potentially leading to side reactions or incomplete conversion. The presence of trace amounts of water in your reaction setup is often the primary cause.
Q3: How can I detect if my this compound has hydrolyzed?
A: Hydrolysis can be monitored using various analytical techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) can often separate the pinacol ester from the more polar boronic acid.[7][8][9][10][11] However, care must be taken as hydrolysis can sometimes occur on the column itself.[7][8][9] Non-aqueous capillary electrophoresis (NACE) is another powerful technique for analyzing boronic esters and their corresponding acids without inducing hydrolysis during analysis.[12]
Q4: Is this compound more susceptible to hydrolysis than other arylboronic acid pinacol esters?
A: The electronic properties of the substituents on the phenyl ring influence the rate of hydrolysis.[13][14] The presence of the electron-withdrawing chloro and formyl groups on the aromatic ring of this compound can increase the Lewis acidity of the boron atom, potentially making it more susceptible to nucleophilic attack by water.
Troubleshooting Guide: Preventing Unwanted Hydrolysis
This section provides a systematic approach to identifying and resolving issues related to the hydrolysis of this compound.
Problem 1: Inconsistent Reaction Yields
-
Probable Cause: The most likely cause of inconsistent yields is the variable presence of water in the reaction. This can be introduced through solvents, reagents, or atmospheric moisture.
-
Solution: Implement rigorous anhydrous techniques.
-
Solvent Preparation: Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Reagent Handling: Ensure all other reagents, especially the base, are anhydrous. Hygroscopic bases should be handled in a glovebox.
-
Glassware: Oven-dry all glassware immediately before use and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.
-
Problem 2: Formation of Protodeborylated Byproduct
-
Probable Cause: Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, can be a significant side reaction, especially in the presence of water and a base.[15]
-
Solution: Strictly anhydrous conditions are the primary defense against protodeboronation.[16] The use of anhydrous, homogeneous Suzuki-Miyaura cross-coupling conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can significantly reduce this side reaction.[16][17][18]
The Hydrolysis Mechanism
The hydrolysis of a boronic acid pinacol ester is a reversible process that is catalyzed by both acid and base. The generally accepted mechanism involves the coordination of water to the boron atom, followed by proton transfer and subsequent cleavage of the B-O bond.
Caption: Mechanism of boronic acid pinacol ester hydrolysis.
Key Factors Influencing Hydrolysis and Preventative Measures
| Factor | Impact on Hydrolysis Rate | Preventative Measures |
| Water Content | Increases rate significantly | Use anhydrous solvents and reagents; perform reactions under an inert atmosphere.[16][17] |
| pH | Accelerated at both acidic and basic pH.[13][14] | Maintain neutral pH if possible, or use non-aqueous conditions. For base-catalyzed reactions, use anhydrous bases.[16] |
| Temperature | Higher temperatures can increase the rate | Run reactions at the lowest effective temperature. |
| Solvent | Protic solvents can participate in hydrolysis | Use aprotic solvents like THF, dioxane, or toluene. |
| Electronic Effects | Electron-withdrawing groups on the aryl ring can increase susceptibility | Be particularly stringent with anhydrous techniques when using this substrate. |
| Steric Hindrance | Increased steric bulk around the boron atom can decrease the rate of hydrolysis.[4] | While not easily modified for the given substrate, this is a general principle to consider. |
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Suzuki-Miyaura Coupling
This protocol outlines a general method for performing a Suzuki-Miyaura coupling reaction under anhydrous conditions to minimize hydrolysis of the this compound.
-
Glassware Preparation: Place all glassware (reaction flask, condenser, magnetic stir bar) in an oven at 120 °C for at least 4 hours. Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Reagent Preparation:
-
Weigh the this compound, the aryl halide, the palladium catalyst, and the ligand in a glovebox or under a positive pressure of inert gas.
-
Use a freshly opened bottle of anhydrous base (e.g., potassium carbonate, cesium carbonate, or potassium trimethylsilanolate[16]). If the base is hygroscopic, it should be dried under vacuum before use.
-
-
Reaction Setup:
-
To the reaction flask, add the this compound, aryl halide, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent via a syringe through a septum.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Workflow for Minimizing Hydrolysis
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for 3-Chloro-2-formylphenylboronic acid pinacol ester
Welcome to the technical support center for the purification of 3-Chloro-2-formylphenylboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The strategies outlined below are based on established methodologies for the purification of functionalized arylboronic acid pinacol esters, addressing the unique challenges presented by this specific molecule.
Introduction: The Challenge of Purifying this compound
This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, its purification can be challenging due to two primary factors: the Lewis acidic nature of the boron atom and the presence of a reactive aldehyde (formyl) group. These features can lead to issues such as product degradation on silica gel, hydrolysis, and difficulty in separating closely related impurities. This guide will provide you with the necessary knowledge and protocols to overcome these obstacles and obtain your desired product with high purity.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses common problems encountered during the purification of this compound in a practical, question-and-answer format.
Q1: I'm observing significant product loss and streaking during silica gel column chromatography. What is causing this and how can I prevent it?
A1: This is a frequent issue when purifying boronic acid pinacol esters on standard silica gel.[1] The root cause is the interaction between the electron-deficient (Lewis acidic) boron atom of your ester and the lone pairs on the oxygen atoms of the silanol groups (Si-OH) on the silica surface. This strong adsorption leads to product retention on the column and streaking.[1]
Solutions:
-
Boric Acid Impregnated Silica Gel: The most effective solution is to use silica gel impregnated with boric acid.[1][2][3] The boric acid effectively competes with your product for the basic sites on the silica, thus minimizing adsorption and improving recovery.[3]
-
Triethylamine (NEt₃) Treatment: You can deactivate the silica gel by preparing a slurry in your eluent and adding a small amount of a non-nucleophilic base like triethylamine. This will cap the acidic silanol groups.
-
Use of Neutral Alumina: For less polar esters, neutral alumina can be a suitable alternative to silica gel, as it has a less acidic surface.[4]
Q2: My post-column NMR analysis shows the presence of 3-Chloro-2-formylphenylboronic acid, even though I started with the pure pinacol ester. What is happening?
A2: The presence of the corresponding boronic acid indicates that your pinacol ester is undergoing hydrolysis. Pinacol esters are susceptible to hydrolysis, especially in the presence of water, alcohols, or on acidic surfaces like silica gel.[5][6]
Solutions:
-
Anhydrous Conditions: Ensure all your solvents are anhydrous and that your glassware is thoroughly dried. Running the purification under an inert atmosphere (Nitrogen or Argon) can also help, especially for highly sensitive compounds.
-
Modified Stationary Phase: As mentioned in A1, using boric acid-impregnated silica or neutral alumina will reduce the acidity of the stationary phase and minimize on-column hydrolysis.
-
Aprotic Solvents: Use aprotic solvents for your chromatography where possible. If a protic solvent like methanol is necessary, keep its concentration as low as possible.
Q3: I am struggling to remove a very non-polar impurity from my product. What could it be and how do I get rid of it?
A3: A common non-polar impurity in reactions involving boronic esters is the homocoupling product of the starting material or a de-halogenated byproduct.[4]
Solutions:
-
Optimized Chromatography: A well-optimized gradient elution on a boric acid-impregnated silica gel column should be able to separate these impurities.
-
Recrystallization/Trituration: If your product is a solid, recrystallization or trituration can be highly effective for removing non-polar impurities.[4] Experiment with different solvent systems, such as starting with a good solvent for your product and slowly adding a poor solvent in which the impurity is more soluble.[4]
-
Preparative HPLC: For very challenging separations, preparative reverse-phase HPLC can be employed. However, care must be taken to avoid on-column hydrolysis.[7][8]
Q4: My product is an oil, so I cannot recrystallize it. What are my best options for purification?
A4: For oily products, chromatography is the primary purification method.[4] If standard chromatography on boric acid-impregnated silica is insufficient, consider the following:
-
Alternative Chromatography: Explore the use of neutral alumina or even reverse-phase chromatography if your product has sufficient polarity.
-
Derivative Formation: You can convert your boronic ester to a more stable, crystalline derivative, such as a diethanolamine (DEA) boronate.[9][10] These derivatives are often easily purified by recrystallization. The purified DEA boronate can then be used directly in subsequent reactions or hydrolyzed back to the boronic acid if needed.[9]
Frequently Asked Questions (FAQs)
What are the most common impurities I should expect?
-
3-Chloro-2-formylphenylboronic acid: The hydrolysis product of your pinacol ester.
-
Starting materials: Unreacted precursors from the synthesis.
-
Homocoupling byproducts: Dimers of your starting materials or product, often formed in the presence of oxygen and a palladium catalyst.[11]
-
Pinacol: A byproduct of hydrolysis.
How can I monitor the purity of my fractions during column chromatography?
-
Thin Layer Chromatography (TLC): Use TLC plates with a fluorescent indicator (UV254). Boron-containing compounds can sometimes be visualized with specific stains like cerium ammonium molybdate (CAM) or a curcumin solution.
-
LC-MS: For a more accurate assessment, especially for identifying hydrolysis, a quick LC-MS analysis of key fractions is highly recommended.
Is it necessary to use anhydrous solvents for chromatography?
While not always strictly necessary, using anhydrous solvents is a good practice to minimize the risk of hydrolysis, especially if you are using standard silica gel.[1] If you are using a modified stationary phase like boric acid-impregnated silica, the risk is lower, but still present.
Can I use reverse-phase HPLC for purification?
Yes, but with caution. On-column hydrolysis can be a significant issue in reverse-phase HPLC due to the aqueous mobile phases.[7][8] Methods using highly basic mobile phases or specialized columns have been developed to mitigate this.[12] It is advisable to perform a small-scale analytical run first to assess the stability of your compound under the chosen conditions.
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from established methods for preparing modified silica gel for the purification of boronic esters.[1][2][3]
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Ethanol
-
Round-bottom flask
-
Rotary evaporator or vacuum oven
-
Büchner funnel and filter flask
Procedure:
-
Prepare a 5% (w/v) solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.[1]
-
In a round-bottom flask, create a slurry of the silica gel in the boric acid/methanol solution.[1]
-
Gently agitate the slurry for 1 hour at room temperature.[1]
-
Remove the solvent by vacuum filtration using a Büchner funnel.[1]
-
Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).[1]
-
Dry the silica gel thoroughly under vacuum until it is a free-flowing powder. This can be done on a rotary evaporator or in a vacuum oven (e.g., at 60°C for 1.5 hours).[1]
-
The boric acid-impregnated silica gel is now ready for use in column chromatography.
Protocol 2: Recrystallization of this compound
This is a general protocol that may need to be optimized for your specific product.
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., cyclohexane, heptane/ethyl acetate, toluene)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In an Erlenmeyer flask, dissolve the crude product in a minimal amount of a suitable solvent at an elevated temperature.
-
Once fully dissolved, slowly cool the solution to room temperature.
-
If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizations
Purification Workflow
Caption: Decision workflow for purifying the target compound.
Hydrolysis of Boronic Ester on Silica Gel
Caption: Undesired hydrolysis on a standard silica gel surface.
References
-
Hitosugi, S., et al. (2012). A facile chromatographic method for purification of pinacol boronic esters. Chemistry Letters, 41(9), 972-973. Available at: [Link]
-
ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available at: [Link]
-
Li, W., et al. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Organic Syntheses, 81, 89. Available at: [Link]
-
Reddit. (2020). Boronic acid pinacol ester deprotection. r/chemistry. Available at: [Link]
-
ResearchGate. (n.d.). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. Available at: [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? Available at: [Link]
-
Organic Syntheses. (n.d.). boronic esters. Available at: [Link]
-
National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Strategies for the analysis of highly reactive pinacolboronate esters. Available at: [Link]
-
Reddit. (n.d.). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Available at: [Link]
-
ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Available at: [Link]
-
ResearchGate. (n.d.). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Available at: [Link]
-
MDPI. (n.d.). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Available at: [Link]
- Google Patents. (n.d.). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]
-
Semantic Scholar. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Available at: [Link]
-
Organic Syntheses. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Available at: [Link]
Sources
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- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions with 3-Chloro-2-formylphenylboronic acid pinacol ester
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-Chloro-2-formylphenylboronic acid pinacol ester in their synthetic endeavors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address catalyst deactivation, a common challenge encountered during cross-coupling reactions with this versatile building block. Our focus is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your research.
Introduction: The Challenge of the Ortho-Formyl Group
This compound is a valuable reagent in medicinal chemistry and materials science, primarily employed in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures. However, its unique structural features, namely the ortho-formyl (-CHO) and chloro (-Cl) substituents, can introduce specific challenges related to catalyst stability and activity. Understanding the interplay between these functional groups and the palladium catalyst is paramount to achieving high yields and reaction efficiency.
This guide will delve into the common causes of catalyst deactivation, provide systematic troubleshooting protocols, and offer preventative measures to ensure the success of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or stalls completely. What are the likely causes?
A1: A stalled or sluggish reaction is a classic symptom of catalyst deactivation. With this specific substrate, several factors, often synergistic, could be at play:
-
Catalyst Inhibition by the Aldehyde: The ortho-formyl group can coordinate to the palladium center. This coordination can sequester the active catalyst, forming a stable complex that is reluctant to participate in the catalytic cycle, thereby inhibiting the reaction.[1]
-
Palladium Black Formation: The aggregation of the active Pd(0) catalyst into inactive palladium black is a common deactivation pathway. This can be exacerbated by factors such as high temperature, improper ligand choice, or the presence of impurities.
-
Ligand Degradation: Phosphine ligands, commonly used in Suzuki couplings, are susceptible to oxidation or other degradation pathways, especially if the reaction is not maintained under a strictly inert atmosphere.
-
Protodeborylation of the Boronic Ester: While pinacol esters enhance stability, they can still undergo hydrolysis to the corresponding boronic acid, which is more prone to protodeborylation (replacement of the boron moiety with a hydrogen atom), especially under non-optimal basic conditions.[2] This reduces the concentration of your active coupling partner.
Q2: I observe the formation of a byproduct that appears to be the decarbonylated version of my desired product. What is happening?
A2: This is a strong indication that a side reaction, palladium-catalyzed decarbonylation, is occurring.[3][4][5] The ortho-formyl group can undergo oxidative addition to the palladium center, followed by CO extrusion. This process not only consumes your starting material but can also lead to the formation of catalytically inactive palladium species, contributing to overall catalyst deactivation.
Q3: How do the electronic properties of the 3-chloro-2-formylphenyl group affect the reaction?
A3: The electronic nature of your substrate is a critical consideration. The chloro and formyl groups are both electron-withdrawing, which can influence the oxidative addition step of the catalytic cycle. While electron-withdrawing groups on the aryl halide partner generally facilitate oxidative addition, their effect on the boronic acid partner is more complex and can impact the transmetalation step.
Q4: Can impurities in my this compound be a source of catalyst poisoning?
A4: Absolutely. Impurities can act as potent catalyst poisons.[6] Common culprits include residual starting materials from the synthesis of the boronic ester or byproducts. It is crucial to use highly pure reagents. If you suspect impurities, purification of the boronic ester before use is recommended.
Troubleshooting Guide: A Systematic Approach
When faced with a problematic reaction, a systematic approach to troubleshooting is essential. The following table outlines common issues, their potential causes, and recommended solutions.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps & Solutions |
| Low to No Product Formation | Catalyst Inactivity/Deactivation: The active Pd(0) species is not forming or is rapidly deactivating. | - Optimize Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can stabilize the Pd(0) center and promote reductive elimination.[7][8] - Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., a palladacycle) to ensure efficient generation of the active catalytic species.[9] - Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial deactivation. |
| Inhibition by Aldehyde Group: The ortho-formyl group is coordinating to the palladium catalyst. | - Modify Reaction Temperature: Lowering the reaction temperature may disfavor the formation of a stable palladium-aldehyde complex. - Screen Different Ligands: Some ligands may be less susceptible to forming inhibitory complexes with the aldehyde. | |
| Formation of Decarbonylated Byproduct | Palladium-Catalyzed Decarbonylation: The formyl group is being removed as carbon monoxide.[3][4][5][10] | - Use a CO Scavenger: While not ideal, the addition of a CO scavenger could potentially mitigate this side reaction. - Optimize Reaction Conditions: Lowering the reaction temperature and using a more active catalyst system to favor the desired coupling over decarbonylation can be effective. |
| Significant Protodeborylation | Hydrolysis and Degradation of Boronic Ester: The pinacol ester is hydrolyzing, leading to protodeborylation of the resulting boronic acid.[2] | - Ensure Anhydrous Conditions: Use rigorously dried solvents and reagents. - Choice of Base: Use a non-aqueous base (e.g., CsF, K₃PO₄) to minimize hydrolysis. If an aqueous base is necessary, use degassed water and consider a biphasic solvent system.[2] |
| Palladium Black Precipitation | Catalyst Agglomeration: The active Pd(0) species is aggregating into inactive palladium black. | - Improve Ligand Efficacy: Employ ligands known to prevent agglomeration, such as Buchwald's biaryl phosphine ligands.[7][8] - Ensure Proper Mixing: Vigorous stirring can help maintain a homogeneous catalytic system. |
Experimental Protocols: Diagnosing and Mitigating Catalyst Deactivation
Protocol 1: Small-Scale Reaction Screening to Optimize Conditions
When troubleshooting, performing a series of small-scale parallel reactions is an efficient way to identify optimal conditions.
Objective: To identify a catalyst system and reaction conditions that minimize deactivation and maximize product yield.
Materials:
-
This compound
-
Aryl halide coupling partner
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle)
-
A selection of phosphine ligands (e.g., PPh₃, SPhos, XPhos)
-
A selection of bases (e.g., K₂CO₃, K₃PO₄, CsF)
-
Anhydrous solvents (e.g., Dioxane, Toluene, THF)
-
Small reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Setup: In an inert atmosphere, arrange a series of reaction vials.
-
Reagent Addition: To each vial, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).
-
Catalyst/Ligand Addition: In separate vials, prepare stock solutions of the palladium pre-catalyst and ligands in the reaction solvent. Add the appropriate amount of the catalyst/ligand solution to each reaction vial to achieve the desired loading (e.g., 2 mol% Pd, 4 mol% ligand).
-
Solvent Addition: Add the anhydrous solvent to each vial to achieve the desired concentration (e.g., 0.1 M).
-
Reaction: Seal the vials and place them in a heating block at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reactions at regular intervals (e.g., 1, 4, 12, 24 hours) by taking small aliquots for LC-MS or GC-MS analysis.
-
Analysis: Compare the conversion to product, formation of byproducts (decarbonylation, homocoupling), and consumption of starting materials across the different conditions to identify the optimal system.
Protocol 2: Analytical Workflow for Identifying Deactivated Catalyst Species
Objective: To characterize the palladium species in a failed reaction to understand the deactivation mechanism.
Materials:
-
Sample from the failed reaction mixture
-
Instrumentation for:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)
-
X-ray Photoelectron Spectroscopy (XPS)
-
Transmission Electron Microscopy (TEM)
-
Procedure:
-
Sample Preparation: Carefully isolate the solid components from the reaction mixture, which may contain the deactivated catalyst. This can be done by centrifugation or filtration under an inert atmosphere.
-
Elemental Analysis (ICP-MS/AAS): Dissolve a portion of the isolated solid in aqua regia and analyze for palladium content. This will quantify the amount of palladium that has precipitated from the solution.
-
Surface Analysis (XPS): Analyze the surface of the isolated solid material. XPS can provide information on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and identify potential poisons that have adsorbed to the catalyst surface.
-
Morphological Analysis (TEM): Disperse the isolated solid on a TEM grid to visualize the palladium particles. This can confirm the formation of palladium black (large, irregular agglomerates).
Visualizing Deactivation Pathways
Understanding the potential pathways for catalyst deactivation can aid in troubleshooting. The following diagrams illustrate key concepts.
Caption: The ideal Suzuki-Miyaura cycle and potential deactivation pathways.
Caption: A flowchart for troubleshooting Suzuki-Miyaura coupling reactions.
Conclusion
Successfully employing this compound in cross-coupling reactions hinges on a proactive approach to catalyst stability. By understanding the potential for catalyst inhibition by the ortho-formyl group and the possibility of decarbonylation, researchers can make informed decisions in designing their experimental conditions. A systematic approach to troubleshooting, involving the careful selection of ligands, bases, and reaction parameters, will ultimately lead to more robust and reproducible synthetic outcomes.
References
-
Modak, A., et al. (2012). A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst. Chemical Communications. [Link]
-
Modak, A., et al. (2012). A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst. Semantic Scholar. [Link]
- BenchChem Technical Support Team. (2025). Troubleshooting failed reactions involving 3-Bromo-4-methoxybenzaldehyde. BenchChem.
-
Chen, F., et al. (2025). Palladium-catalyzed carbon–carbon bond cleavage of primary alcohols: decarbonylative coupling of acetylenic aldehydes with haloarenes. National Institutes of Health. [Link]
- Maiti, D., et al. (2021). Palladium-Catalyzed Tandem Ester Dance/Decarbonylative Coupling Reactions.
-
Denmark, S. E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Li, G., et al. (2016). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ACS Publications. [Link]
-
Denmark, S. E., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [Link]
-
Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]
- Buchwald, S. L., et al. (2008). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
-
Stahl, S. S., et al. (2016). Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Other Unsaturated Products. National Institutes of Health. [Link]
-
Samec, J. S. M., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. [Link]
- Senanayake, C. H., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
-
Reddit discussion on diagnosing failed Suzuki coupling. (2021). Reddit. [Link]
-
Procter, D. J., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Royal Society of Chemistry. [Link]
-
Szostak, M., et al. (2022). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. National Institutes of Health. [Link]
- Ghorai, P., et al. (2021). Copper-Catalyzed Suzuki–Miyaura Coupling of Arylboronate Esters: Transmetalation with (PN)
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Doucet, H., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry. [Link]
-
Larrosa, I., et al. (2017). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Royal Society of Chemistry. [Link]
-
Mondal, M., et al. (2013). O-Arylation with Nitroarenes: Metal-Catalyzed and Metal-Free Methodologies. Royal Society of Chemistry. [Link]
-
The Organic Chemistry Tutor. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
- Sanford, M. S., et al. (2012). On the Mechanism of Palladium-Catalyzed Aromatic C−H Oxidation. Journal of the American Chemical Society.
- Fairlamb, I. J. S., et al. (2010). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters.
- Szostak, M., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
- Gogoi, P., et al. (2025). Decarbonylation of Aromatic Aldehydes and Dehalogenation of Aryl Halides Using Maghemite-Supported Palladium Catalyst.
- Nolan, S. P., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.
-
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]
-
Weix, D. J., et al. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Stanetty, P., et al. (2025). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions.
-
Kappe, C. O., et al. (2009). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. [Link]
Sources
- 1. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05444H [pubs.rsc.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-catalyzed carbon–carbon bond cleavage of primary alcohols: decarbonylative coupling of acetylenic aldehydes with haloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Homocoupling of 3-Chloro-2-formylphenylboronic acid pinacol ester
Welcome to the technical support guide for 3-Chloro-2-formylphenylboronic acid pinacol ester. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot a common side reaction encountered during its use in Suzuki-Miyaura cross-coupling reactions: homocoupling. This guide provides in-depth, experience-driven advice, detailed protocols, and a mechanistic understanding to help you minimize byproduct formation and maximize the yield of your desired cross-coupled product.
Introduction: The Challenge of Homocoupling
This compound is a valuable building block in organic synthesis, allowing for the introduction of a functionalized aromatic ring. However, its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling can be compromised by the formation of a symmetrical biaryl byproduct through homocoupling. This side reaction not only consumes the starting material, reducing the overall yield, but also complicates the purification process.
Understanding the root causes of homocoupling is the first step toward effective mitigation. The primary mechanisms involve:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][2] This Pd(II) species can then stoichiometrically couple two molecules of the boronic ester, regenerating Pd(0) in the process.[2][3]
-
Catalyst-Driven Pathways: If a Pd(II) precatalyst is used, its reduction to the catalytically active Pd(0) can occur via the homocoupling of the boronic ester.[4]
-
Protonolysis/Second Transmetalation: In some cases, particularly with electron-deficient arylboronic acids, homocoupling can occur through less common pathways involving protonolysis and a second transmetalation event.[5][6]
The sterically hindered and electronically distinct nature of this compound, with its ortho-formyl and chloro substituents, can influence its susceptibility to these side reactions. The electron-withdrawing formyl group can activate the molecule towards certain undesired pathways.[7]
Troubleshooting Guide & FAQs
This section addresses common issues and questions in a practical Q&A format, providing actionable solutions grounded in chemical principles.
Q1: I'm observing a significant amount of the symmetrical biphenyl byproduct in my reaction. What is the most likely cause?
A1: The most frequent culprit for excessive homocoupling is the presence of oxygen in the reaction mixture.[1][2][8] The active Pd(0) catalyst is highly sensitive to oxidation. When oxidized to Pd(II) by dissolved oxygen, it can readily promote the homocoupling of your boronic ester.[3][4]
Initial Diagnostic Steps:
-
Review your degassing procedure. Was the solvent thoroughly sparged with an inert gas (Argon or Nitrogen)?[1][2] Was the reaction vessel properly flushed?
-
Check the integrity of your inert atmosphere. Ensure there are no leaks in your manifold or balloon setup that could allow air to enter during the reaction.
-
Evaluate your Palladium source. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the initial reduction to Pd(0) might be occurring through homocoupling.[4]
Q2: I am confident my reaction is oxygen-free, but homocoupling persists. What other factors should I investigate?
A2: If oxygen has been rigorously excluded, consider the following factors related to your reaction parameters and reagents:
-
Base Selection: The choice and strength of the base are critical. While a base is necessary to activate the boronic ester for transmetalation, an overly strong or highly soluble base can sometimes promote side reactions.[9] Consider switching to a weaker or heterogeneous base like K₃PO₄ or K₂CO₃.[1]
-
Solvent Choice: The solvent system can influence reaction pathways. Aprotic solvents such as dioxane, toluene, or THF are generally preferred.[1] Sometimes, the presence of water is beneficial, but in other cases, it can facilitate side reactions. If using an aqueous mixture, ensure it is also properly degassed.
-
Reaction Temperature: Higher temperatures can sometimes accelerate the rate of homocoupling relative to the desired cross-coupling. If feasible for your specific transformation, try lowering the reaction temperature.[1]
-
Rate of Addition: A high initial concentration of the boronic ester can favor homocoupling. Adding the this compound solution slowly to the reaction mixture can help maintain a low steady-state concentration, thus favoring the cross-coupling pathway.
Q3: Can the choice of palladium catalyst and ligand influence the extent of homocoupling?
A3: Absolutely. The catalyst system is a key variable to optimize.
-
Palladium Source: Whenever possible, using a Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) can be advantageous as it bypasses the need for an in-situ reduction step that might consume your boronic ester.[1]
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) can promote the desired reductive elimination step to form the cross-coupled product, thereby outcompeting the homocoupling pathway.[1][5] These ligands stabilize the Pd(0) state and can accelerate the overall catalytic cycle.
Q4: My starting aryl halide is complex and the reaction is sluggish, leading to more byproduct formation. How can I improve the rate of cross-coupling over homocoupling?
A4: When the desired reaction is slow, side reactions have more time to occur. To favor cross-coupling:
-
Optimize Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.1 to 1.2 equivalents) relative to the boronic ester can help ensure the oxidative addition product is readily available to intercept the boronate, minimizing its chance to homocouple.[1]
-
Consider a Different Halide: If you are using an aryl chloride, which can be less reactive, switching to the corresponding aryl bromide or iodide will significantly accelerate the rate-limiting oxidative addition step.[10]
-
Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes accelerate a sluggish cross-coupling reaction sufficiently to outpace byproduct formation.
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagram illustrates the desired Suzuki-Miyaura cycle versus the primary oxygen-mediated homocoupling pathway.
Caption: Fig 1. Competing Suzuki vs. Homocoupling Pathways
Optimized Experimental Protocol to Minimize Homocoupling
This protocol provides a robust starting point for minimizing the homocoupling of this compound.
Materials & Reagents:
-
Aryl Halide (Ar-X)
-
This compound
-
Palladium Catalyst (e.g., Pd₂(dba)₃ or a Buchwald G3 precatalyst)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄, finely powdered and dried)
-
Anhydrous, Degassed Solvent (e.g., Dioxane or Toluene)
Step-by-Step Procedure:
-
Solvent Degassing: Sparge the anhydrous solvent with a stream of argon or nitrogen for at least 30-60 minutes to remove dissolved oxygen.
-
Reaction Setup:
-
To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv.), the base (2.0-3.0 equiv.), the palladium catalyst, and the ligand under a positive pressure of inert gas.
-
Catalyst/Ligand Note: If using Pd₂(dba)₃, a Pd:Ligand ratio of 1:2.2 is common. If using a precatalyst, a 1:1 ratio is typically sufficient.
-
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure a completely oxygen-free atmosphere.
-
Reagent Addition:
-
Add the degassed solvent to the flask via cannula or syringe.
-
In a separate, dry vial, dissolve the this compound (1.1-1.2 equiv.) in a minimum amount of degassed solvent.
-
Add the boronic ester solution to the reaction flask. For particularly sensitive substrates, slow addition over 30-60 minutes using a syringe pump is recommended.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Workflow
If homocoupling remains an issue, follow this logical workflow to diagnose and solve the problem.
Caption: Fig 2. Troubleshooting workflow for minimizing homocoupling.
Summary of Key Parameters
For quick reference, the table below summarizes the key experimental variables and recommended adjustments to suppress homocoupling.
| Parameter | Standard Condition | Recommended Adjustment for Homocoupling | Rationale |
| Atmosphere | Inert Gas (N₂/Ar) | More rigorous degassing; check for leaks | Prevents oxidation of Pd(0) to Pd(II), a key initiator of homocoupling.[1][2] |
| Palladium Source | Pd(II) Precatalyst (e.g., Pd(OAc)₂) | Pd(0) Source (e.g., Pd₂(dba)₃) | Bypasses the in-situ reduction step that can consume the boronic ester.[1][4] |
| Ligand | Standard (e.g., PPh₃) | Bulky, e⁻-rich (e.g., SPhos, XPhos) | Accelerates reductive elimination of the desired product, outcompeting side reactions.[1][5] |
| Base | Strong, soluble (e.g., NaOH, Cs₂CO₃) | Weaker, insoluble (e.g., K₃PO₄, K₂CO₃) | Modulates the concentration of active boronate species, potentially reducing side reactions.[1] |
| Temperature | 100-110 °C | 70-90 °C | Lower temperatures can decrease the rate of undesired pathways relative to cross-coupling.[1] |
| Stoichiometry | 1:1 (ArX : Boronic Ester) | 1.1:1 (ArX : Boronic Ester) | Favors reaction of the boronate with the aryl halide partner over self-coupling.[1] |
| Addition Method | All at once | Slow addition of boronic ester | Maintains a low concentration of the boronic ester, disfavoring the bimolecular homocoupling. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
T. D. Quach, R. A. Batey. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]
-
C. Amatore, A. Jutand, et al. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. J. Am. Chem. Soc., 2006. [Link]
-
J. F. C. et al. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
D. A. Pereira, et al. Formyl group activation of bromopyrrole esters for Suzuki Cross-Coupling reactions. Tetrahedron Letters, 2007. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Suzuki-Miyaura Coupling of 3-Chloro-2-formylphenylboronic acid pinacol ester
As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with in-depth technical support for navigating the complexities of using 3-Chloro-2-formylphenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. This particular substrate presents a unique set of challenges due to the steric hindrance and electronic effects imparted by the ortho-chloro and ortho-formyl substituents. This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing a logical path to identifying and resolving common problems.
Q1: My reaction yield is extremely low or I'm seeing no product formation. What are the primary factors to investigate?
A1: A low or non-existent yield in a Suzuki-Miyaura coupling, especially with a challenging substrate, often points to one of several critical failures in the catalytic cycle. A systematic check is the most effective approach.
-
Catalyst Inactivity: The active Pd(0) species is highly sensitive to oxygen.[1] Inadequate degassing of solvents or a compromised inert atmosphere (N₂ or Ar) can lead to catalyst oxidation and deactivation. Ensure all reagents, solvents, and the reaction vessel are thoroughly deoxygenated.
-
Reagent Quality and Stability:
-
Boronic Ester Integrity: Boronic acid pinacol esters can be susceptible to hydrolysis or degradation over time, particularly if exposed to moisture.[1][2][3] It is crucial to use a fresh or properly stored boronic ester. Consider verifying the purity of your ester by NMR before use.
-
Base Quality: The base should be finely powdered and anhydrous. Clumps or moisture content can lead to poor reproducibility and side reactions.[1] For hygroscopic bases like K₃PO₄ or Cs₂CO₃, consider oven-drying them immediately before use.
-
-
Sub-optimal Reaction Conditions: This substrate is sterically hindered.[4][5] Standard conditions may not be sufficient. The reaction may require a higher temperature, a longer reaction time, or a more specialized catalyst system designed for hindered substrates.
Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.
Q2: I'm observing a significant amount of 3-chlorobenzaldehyde as a byproduct. What causes this protodeboronation and how can I minimize it?
A2: The formation of a deboronated byproduct (protodeboronation) is a common and often frustrating side reaction in Suzuki-Miyaura couplings.[1][6] It occurs when the C-B bond is cleaved and replaced by a C-H bond.
-
Mechanistic Cause: This side reaction is often promoted by the presence of water, high temperatures, and the choice of base.[7] The electron-withdrawing nature of the ortho-formyl group can increase the susceptibility of your substrate to this pathway. While pinacol esters are generally more stable than their corresponding boronic acids, they can first hydrolyze to the boronic acid, which then undergoes protodeboronation.[7][8]
-
Mitigation Strategies:
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, substrates prone to protodeboronation often benefit from strictly anhydrous conditions.[9] Try using an anhydrous solvent (e.g., dioxane, toluene) with a finely powdered, anhydrous base like K₃PO₄ or Cs₂CO₃.
-
Choose a Milder Base: While strong bases are often needed for hindered substrates, an overly aggressive base can accelerate protodeboronation. If using a strong base like an alkoxide, consider switching to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄).
-
Lower the Reaction Temperature: High temperatures can accelerate the rate of protodeboronation.[10] If possible, try running the reaction at a lower temperature for a longer duration.
-
Use the Boronic Ester Directly: Pinacol esters are designed to be more stable than boronic acids.[6] Ensure you are not inadvertently hydrolyzing the ester before the coupling reaction begins (e.g., in a protic sample preparation diluent).[3]
-
Q3: My reaction has stalled with starting materials still present. Should I add more catalyst?
A3: Adding more catalyst to a stalled reaction is a common impulse but is often ineffective if the initial catalyst has been deactivated or "poisoned".
-
Assess the Cause of Stalling:
-
Catalyst Deactivation: As mentioned, oxygen is a primary culprit. If the reaction was not rigorously deoxygenated, the catalyst likely died early in the process.
-
Inhibition by Coordinating Groups: The ortho-formyl group on your substrate could potentially chelate to the palladium center, inhibiting catalyst turnover.[11]
-
Insufficient Temperature/Activation: The reaction may simply be too slow under the current conditions and requires more thermal energy to overcome the activation barrier for the sterically demanding substrates.
-
-
Recommended Actions:
-
First, try increasing the temperature. A modest increase (e.g., 10-20 °C) can sometimes restart a sluggish reaction.
-
If temperature fails, consider the catalyst system. Instead of adding more of the same catalyst, it is often better to switch to a more robust system. For sterically hindered substrates like this, palladium precatalysts paired with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended.[11] These ligands are designed to promote the difficult transmetalation and reductive elimination steps with hindered partners.[4][12][13]
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding reaction optimization for this specific substrate.
Q1: Which base is optimal for coupling this compound?
A1: The choice of base is critical and directly influences the rate and success of the transmetalation step.[14][15] For this sterically hindered and electronically deactivated substrate, a simple base like Na₂CO₃ may be insufficient.[16][17]
-
Potassium Carbonate (K₂CO₃): A standard, cost-effective choice, but often requires aqueous conditions to be effective, which can promote protodeboronation.
-
Potassium Phosphate (K₃PO₄): A stronger, non-nucleophilic base that is highly effective, especially under anhydrous conditions. It is an excellent choice for hindered couplings and base-sensitive functional groups.[13]
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results to K₂CO₃.[18][19] This is attributed to the "caesium effect," where the large, soft Cs⁺ cation is thought to increase the solubility of base aggregates and potentially interact with the palladium complex to facilitate key steps in the catalytic cycle.[20][21][22] It is highly soluble in many organic solvents, making it suitable for anhydrous conditions.[20]
Table 1: Comparison of Common Bases for Coupling of Hindered Aryl Chlorides
| Base | Strength | Common Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| K₂CO₃ | Moderate | Aqueous/Organic | Inexpensive, widely available | Often requires water; can be less effective for hindered systems |
| K₃PO₄ | Strong | Anhydrous Organic | Excellent for hindered substrates; minimizes water-related side reactions | More expensive; hygroscopic |
| Cs₂CO₃ | Strong | Anhydrous Organic | Often gives highest yields due to "caesium effect"; good solubility[20] | High cost; hygroscopic |
| t-BuOK | Very Strong | Anhydrous Organic | Highly effective for challenging couplings[4] | Can promote side reactions with sensitive functional groups |
Recommendation: Start with K₃PO₄ or Cs₂CO₃ under anhydrous conditions for this substrate.
Q2: What is the best solvent system for this reaction?
A2: The solvent must solubilize a range of components, from the nonpolar aryl halide to the more polar base and boronate species.[23] The solvent also plays a complex role in modulating catalyst activity and selectivity, which is not solely dependent on polarity.[24][25][26]
-
Aprotic Ethers (Dioxane, THF): These are excellent general-purpose solvents for Suzuki couplings. They have good solvating properties for many of the reactants and are compatible with a wide range of catalysts and bases. Dioxane is often preferred for higher-temperature reactions due to its higher boiling point.
-
Aromatic Hydrocarbons (Toluene): A non-polar option that is particularly useful when running reactions at high temperatures and under strictly anhydrous conditions.
-
Polar Aprotic Solvents (DMF, DMSO): While excellent at dissolving salts, these highly polar, coordinating solvents can sometimes negatively impact the catalyst or promote unwanted side reactions.[24] However, in some cases, they can be beneficial.[9]
-
Aqueous Mixtures (e.g., Dioxane/H₂O): Commonly used to help dissolve inorganic bases like K₂CO₃. However, for this substrate, the presence of water risks promoting protodeboronation and should be approached with caution.
Recommendation: An anhydrous solvent system is the preferred starting point. 1,4-Dioxane or Toluene are excellent choices, paired with a suitable anhydrous base like K₃PO₄ or Cs₂CO₃.
Caption: Role of base and solvent in the Suzuki-Miyaura catalytic cycle.
Part 3: Experimental Protocols
This section provides a general, robust starting protocol for the coupling of this compound with a generic aryl bromide. This protocol should be optimized for each specific coupling partner.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1–3 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv, finely powdered and oven-dried)
-
Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene, ~0.1 M concentration)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial or flask containing a magnetic stir bar, add the aryl bromide, this compound, and the powdered base.
-
Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst. Follow this with the addition of the anhydrous solvent via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (a good starting point is 80–100 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time can range from 4 to 24 hours, depending on the reactivity of the coupling partner.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired biaryl product.
Part 4: References
-
Haggerty, K. L., & St-Onge, M. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Source not explicitly named, but reflects findings in provided search results]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (2002). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Byers, J. A., & Kamlet, M. J. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. ACS Publications. [Link]
-
St-Onge, M., & Haggerty, K. L. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Representative Suzuki coupling reaction and hydrolysis products. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Royal Society of Chemistry. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Kabalka, G. W., & Akula, M. R. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low. ResearchGate. [Link]
-
Quora. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? Quora. [Link]
-
Lima, F., et al. (2016). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. [Link]
-
ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]
-
West, T. H., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters. [Source not explicitly named, but reflects findings in provided search results]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Dent, T. J. (2019). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. [Source not explicitly named, but reflects findings in provided search results]
-
Dent, T. (2020). Exploring and Quantifying the Caesium Effect I. Compunetics. [Link]
-
Okita, T., et al. (2022). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. [Link]
-
ResearchGate. (2022). Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
ResearchGate. (2005). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. ResearchGate. [Link]
-
Welmers, M., & DeVasher, R. (2015). The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 24. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yields in Suzuki Coupling with Ortho-Substituted Boronic Esters
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in Suzuki-Miyaura coupling reactions, specifically when using sterically hindered ortho-substituted boronic esters. Here, we move beyond simple protocols to explain the underlying principles governing these complex transformations, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding low-yield Suzuki couplings with sterically demanding substrates.
Q1: Why is my Suzuki coupling reaction failing or giving low yields with an ortho-substituted boronic ester?
Low yields in these cases are most often due to steric hindrance, which significantly slows down key steps in the catalytic cycle.[1][2] The bulky ortho-substituents on the boronic ester impede the approach of the coupling partners to the palladium center. This steric clash is particularly problematic during the transmetalation step, where the organic group is transferred from boron to palladium, and also during the final reductive elimination step that forms the desired biaryl product.[1][3] Standard catalysts like Pd(PPh₃)₄ are often ineffective under these conditions.[4]
Q2: I'm observing significant amounts of starting material decomposition. What could be the cause?
Decomposition of starting materials, particularly the boronic ester, is a common side reaction. One of the primary culprits is protodeboronation, where a proton source in the reaction mixture cleaves the carbon-boron bond of the boronic ester. This is often exacerbated by the presence of water and can be more pronounced with electron-rich or heteroaromatic boronic esters.[5] Additionally, oxygen contamination can lead to the homocoupling of boronic acids and decomposition of the palladium catalyst.[1]
Q3: Can the choice of palladium precatalyst influence the outcome of a sterically hindered Suzuki coupling?
Absolutely. Palladium precatalysts are designed to provide a stable and reliable source of the active Pd(0) catalyst. For challenging couplings, especially those involving substrates prone to side reactions, using a precatalyst that rapidly and cleanly generates the active catalytic species can be highly advantageous.[6] Precatalysts are often paired with specific bulky ligands (e.g., XPhos Pd G3) to ensure the formation of the desired catalytically active species.[6]
Q4: Are there any alternatives to boronic esters for these challenging couplings?
Yes, while boronic esters are widely used due to their stability and ease of handling, other organoboron reagents can be effective.[7] Potassium trifluoroborate salts and organoboranes are alternative nucleophiles in Suzuki couplings.[8] Aryl trifluoroborates, in particular, can exhibit enhanced stability and reactivity, sometimes leading to improved yields and reduced protodeboronation.[9]
In-Depth Troubleshooting Guide
When faced with a low-yielding Suzuki coupling involving an ortho-substituted boronic ester, a systematic approach to troubleshooting is essential. The following sections detail the critical reaction parameters and provide expert recommendations for optimization.
The Catalytic Cycle: Pinpointing the Problem
Understanding the catalytic cycle is key to diagnosing issues. For sterically hindered substrates, the rate-limiting step is often transmetalation or reductive elimination.
Caption: The Suzuki-Miyaura catalytic cycle.
Catalyst and Ligand Selection: The Most Critical Factor
For sterically demanding Suzuki couplings, the choice of ligand is paramount.[10] Bulky, electron-rich phosphine ligands are often necessary to overcome the steric barriers.[7][10]
| Ligand Type | Examples | Key Advantages |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Highly effective for hindered substrates by promoting the formation of a reactive monoligated palladium species.[4][11] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form stable palladium complexes, often allowing for reactions at lower temperatures.[12] |
| Specialized Ligands | AntPhos, BI-DIME | Designed for particularly challenging couplings, including the formation of tetra-ortho-substituted biaryls.[4][13] |
Expert Recommendation: Begin by screening a panel of Buchwald-type ligands such as SPhos and XPhos. If yields remain low, consider more specialized ligands or N-heterocyclic carbenes. Increasing the catalyst loading can also be beneficial for particularly difficult substrates.[6]
The Role of the Base and Solvent System
The base activates the boronic ester for transmetalation, and its effectiveness is often solvent-dependent.[8]
| Base | Recommended Solvents | Comments |
| K₃PO₄ | Toluene, Dioxane, THF/Water | A versatile and commonly effective base for a wide range of Suzuki couplings.[7] |
| Cs₂CO₃ | Dioxane, Toluene | Often provides good results, particularly in challenging cases.[4] |
| t-BuOK | Dioxane, Toluene | A strong base that can be highly effective for very hindered systems.[12] |
Expert Recommendation: Potassium phosphate (K₃PO₄) is a good starting point. For very hindered substrates, stronger bases like potassium tert-butoxide (t-BuOK) may be required to achieve acceptable yields.[12] Aprotic solvents like dioxane and toluene are generally preferred for these reactions.[6] While Suzuki couplings are often run in the presence of water, for very sensitive substrates, anhydrous conditions may be beneficial.[13]
A Systematic Approach to Troubleshooting
When faced with a low yield, follow this logical progression to identify and solve the problem.
Caption: A decision tree for troubleshooting low-yielding Suzuki couplings.
Experimental Protocols
Protocol 1: General Procedure for a Trial Suzuki Coupling with a Sterically Hindered Boronic Ester
-
To a dry reaction vial, add the aryl halide (1.0 equiv), the ortho-substituted boronic ester (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., toluene or dioxane, to a concentration of 0.1-0.5 M).
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Screening of Ligands and Bases
To efficiently optimize the reaction conditions, a parallel screening approach is recommended.
-
Prepare a stock solution of the aryl halide and the boronic ester in the chosen solvent.
-
In an array of reaction vials, dispense an equal volume of the stock solution.
-
To each vial, add a different combination of palladium precatalyst, ligand, and base.
-
Seal the vials, degas, and heat to the desired temperature.
-
After a set time, quench the reactions and analyze the crude mixtures by a suitable analytical technique (e.g., LC-MS) to determine the relative yields of the desired product.
This systematic approach will allow for the rapid identification of the optimal catalyst system for your specific substrates.
References
- Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12557–12566.
- Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
ACS Publications. (2022). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]
-
ACS Publications. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Retrieved from [Link]
- Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Schmidt, J., et al. (2017). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.
-
MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
- Dykstra, K. M., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
-
R Discovery. (2011). Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
MDPI. (2023). An Efficient Asymmetric Cross-Coupling Reaction in Aqueous Media Mediated by Chiral Chelating Mono Phosphane Atropisomeric Biaryl Ligand. Retrieved from [Link]
-
Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Retrieved from [Link]
-
ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
- National Institutes of Health. (n.d.).
-
ACS Publications. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
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- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 13. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Reaction Purification Strategies for 3-Chloro-2-formylphenylboronic acid pinacol ester
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Chloro-2-formylphenylboronic acid pinacol ester and related organoboron compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of boron-containing impurities after your chemical transformations. The unique properties of boronic acid pinacol esters (Bpin) can present specific purification challenges, from chromatographic adsorption to hydrolytic instability. This document is structured to help you diagnose and solve these common issues effectively.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific experimental problems in a question-and-answer format, providing both the underlying cause and actionable solutions.
Issue 1: My product is streaking on a silica gel column, or I am experiencing very low recovery.
Question: I'm attempting to purify my product using standard flash column chromatography on silica gel, but the desired compound is either smearing down the column or sticking to the top, resulting in significant product loss. What is happening and how can I fix it?
Root Cause Analysis: This is a frequently encountered problem when purifying boronic acid pinacol esters. It stems from the interaction between the electron-deficient (Lewis acidic) boron atom of your ester and the abundant, slightly acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong adsorption can prevent the compound from eluting properly. Furthermore, the acidic nature of the silica surface can catalyze the hydrolysis of the pinacol ester back to the more polar (and less mobile) boronic acid, which then becomes irreversibly bound to the column.[1][2]
Solutions:
-
Deactivate the Silica Gel with a Base: You can cap the acidic silanol groups by preparing your column slurry in an eluent containing a small amount of a non-nucleophilic base.
-
Protocol: Add 0.5-1% triethylamine (NEt₃) to your chosen solvent system (e.g., hexanes/ethyl acetate). Use this base-treated eluent to pack the column and run the chromatography. This will neutralize the active sites on the silica, allowing for cleaner elution of your Bpin-containing product.[1]
-
-
Use Boric Acid-Impregnated Silica Gel: While it may seem counterintuitive, treating the silica gel with boric acid can suppress the over-adsorption of pinacol esters.[3][4] This treatment effectively masks the problematic silanol groups, leading to significantly improved recovery and chromatographic behavior.[1]
-
Protocol: Preparation of Boric Acid-Treated Silica
-
Prepare a 5% (w/v) solution of boric acid in methanol.
-
Create a slurry by adding 100 g of silica gel to approximately 550 mL of the boric acid/methanol solution in a flask.
-
Agitate the slurry for 1 hour at room temperature.
-
Remove the solvent via filtration using a Büchner funnel.
-
Wash the treated silica with ethanol (approx. 600 mL per 100 g of silica).
-
Dry the silica gel thoroughly under vacuum until it is a free-flowing powder. It is now ready for use.[1]
-
-
-
Switch to an Alternative Stationary Phase: If modifying the silica is not effective, consider a different stationary phase.
-
Neutral Alumina: For compounds of low to medium polarity, neutral alumina can be an excellent alternative to silica gel, as it lacks the acidic silanol groups.[1][5]
-
Celite® or Silica Plug: If the goal is simply to remove baseline impurities or a solid byproduct, a short plug of silica or Celite® can minimize the contact time between your compound and the stationary phase, reducing the chances of degradation and adsorption.[1]
-
Issue 2: My post-purification analysis (e.g., NMR) shows the presence of free boronic acid and/or pinacol.
Question: After performing an aqueous workup and chromatography, my final product is contaminated with 3-Chloro-2-formylphenylboronic acid and pinacol. How did this happen and how can I prevent it?
Root Cause Analysis: Pinacol esters are susceptible to hydrolysis, and their stability can be compromised by the presence of water, particularly under acidic or basic conditions often encountered during workups and chromatography.[1][6] The ester linkage is reversible, and exposure to water can cleave it to regenerate the parent boronic acid and pinacol.
Solutions:
-
Maintain Anhydrous Conditions: The most direct solution is to rigorously exclude water from your purification process.
-
Ensure all solvents are anhydrous and glassware is thoroughly dried.
-
If your compound is particularly sensitive, perform workups and chromatography under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
-
Avoid Aqueous Workups: If possible, modify your workup to avoid aqueous layers. For example, instead of an aqueous wash, you might quench the reaction, filter through a drying agent (like Na₂SO₄) mixed with Celite®, and then concentrate the filtrate.
-
Modify Chromatographic Conditions:
-
Use aprotic solvents for your chromatography whenever possible.
-
If protic solvents like methanol or ethanol are necessary, consider using 2,2,2-trifluoroethanol (TFE) as a co-solvent, which has been shown to reduce degradation of sensitive compounds.[7]
-
Issue 3: I am unable to separate my product from unreacted starting material or other boron-containing byproducts.
Question: My product and the unreacted this compound have very similar polarities, making chromatographic separation extremely difficult. What other purification strategies can I employ?
Root Cause Analysis: When standard chromatography fails, a highly effective strategy is to temporarily convert the boron functionality into a derivative with drastically different physical properties (e.g., crystallinity, solubility). This allows for easy separation, after which the original boronic acid or ester can be regenerated if needed.
Solutions:
-
Derivatization to a Potassium Trifluoroborate (BF₃K) Salt: Reacting the crude mixture with potassium hydrogen fluoride (KHF₂) converts the Bpin ester into its corresponding trifluoroborate salt. These salts are often highly crystalline, air-stable solids that can be easily purified by recrystallization or simple filtration, leaving organic impurities behind in the mother liquor.[1][8][9]
-
Formation of a Diethanolamine (DEA) Adduct: Transesterification with diethanolamine is a powerful technique that forms a stable, zwitterionic adduct. These adducts are frequently crystalline and will precipitate from non-polar solvents like diethyl ether, allowing for straightforward isolation by filtration.[1][10][11][12] This method is particularly effective for separating boronic esters from non-boron containing impurities. The boronic acid can often be regenerated by treatment with acid.[10][11]
-
Recrystallization or Trituration: If your desired product is a solid, classical recrystallization is one of the most powerful purification techniques.[1] If it is an oil, trituration with a solvent in which the impurities are soluble but the product is not can be highly effective.[1][5]
Visual Workflow: Troubleshooting Purification
The following diagram outlines a decision-making process for tackling common purification challenges with boronic acid pinacol esters.
Caption: A flowchart for troubleshooting common issues in Bpin purification.
Visual Workflow: Derivatization Strategies
This diagram illustrates the chemical conversion pathways for purifying challenging Bpin esters.
Caption: Common derivatization pathways for purifying challenging Bpin esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common boron-related impurities I should expect after a reaction with this compound? A1: The primary impurities you should anticipate are:
-
Unreacted Starting Material: The this compound itself.
-
Hydrolysis Products: 3-Chloro-2-formylphenylboronic acid (from hydrolysis of the ester) and free pinacol.
-
Boronic Acid Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers, which can complicate analysis and purification.
-
Boric Acid (H₃BO₃): A potential downstream byproduct from degradation.
Q2: Can I use my crude boronic acid pinacol ester in the next step without purification? A2: In many instances, particularly for robust reactions like the Suzuki-Miyaura coupling, it is possible to use the crude Bpin ester directly.[1] A simple filtration through a plug of Celite® or silica gel is often sufficient to remove catalysts and inorganic salts. However, the success of this approach is highly dependent on the tolerance of the subsequent reaction to the specific impurities present in your crude material. A small-scale trial is always recommended.
Q3: How can I remove residual pinacol from my final product? A3: Pinacol is volatile and can often be removed under high vacuum, sometimes with gentle heating. If that fails, it is highly soluble in water, so an aqueous wash of an ethereal or ethyl acetate solution of your product can effectively extract it. For stubborn cases, trituration with cold hexanes or pentane can sometimes cause the desired product to precipitate, leaving the pinacol in the solvent.
Summary of Purification Strategies
The table below summarizes the primary purification techniques and the types of impurities they are best suited to remove.
| Purification Method | Primary Target Impurity | Mechanism of Action | Key Considerations |
| Basic Aqueous Wash | Boronic Acids, Boric Acid | Forms water-soluble borate salts that partition into the aqueous layer. | Product must be stable to basic conditions. |
| Boric Acid-Treated Silica | (Addresses issue, not impurity) | Masks active silanol sites, preventing adsorption and hydrolysis of Bpin esters. | Requires pre-treatment of the silica gel.[1][3] |
| Neutral Alumina Column | (Addresses issue, not impurity) | Alternative stationary phase without acidic silanol groups. | Best for less polar compounds.[1] |
| DEA Adduct Formation | Non-boron impurities, starting Bpin | Forms a crystalline, precipitating adduct with the boron species.[10][11] | Requires an additional step to release the free boronic acid if needed. |
| BF₃K Salt Formation | Non-boron impurities, starting Bpin | Converts Bpin to a crystalline, easily purified salt.[1][9] | Requires KHF₂ and subsequent steps for conversion back to the acid/ester. |
| Recrystallization/Trituration | Various organic impurities | Exploits differences in solubility between the product and impurities. | Product must be a solid or an oil that can be solidified.[1] |
References
- Technical Support Center: Purification of Boronic Acid Pinacol Esters. (2025). Benchchem.
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]
-
Reddit discussion on Boronic acid pinacol ester deprotection. (2020). r/chemistry. [Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2012). ResearchGate. [Link]
-
Reddit discussion on Purification of alkyl Bpin/other alkyl boronic esters. (2022). r/Chempros. [Link]
-
Gillis, E. P., & Burke, M. D. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(11), 4547–4551. [Link]
- Kettner, C. A., & Shenvi, A. B. (1994). Removal of boronic acid protecting groups by transesterification.
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). ACS Publications. [Link]
-
ResearchGate discussion on How to purify boronic acids/boronate esters?. (2016). ResearchGate. [Link]
-
Stack Exchange discussion on Challenging purification of organoboronic acids. (2017). Chemistry Stack Exchange. [Link]
-
On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. (2013). ResearchGate. [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Journal of Liquid Chromatography & Related Technologies, 37(8), 1085-1097. [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2019). ResearchGate. [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. (2017). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
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- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Improving Selectivity in Reactions with 3-Chloro-2-formylphenylboronic acid pinacol ester
Welcome to the technical support center for 3-Chloro-2-formylphenylboronic acid pinacol ester. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we address common challenges and provide in-depth troubleshooting strategies to enhance selectivity and achieve desired outcomes in your synthetic endeavors.
Introduction to the Reagent
This compound is a bifunctional reagent of significant interest in organic synthesis. Its structure presents two key reactive sites: a boronic ester poised for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and an aldehyde group available for nucleophilic additions or reductive aminations. The ortho-relationship of the formyl and boronic ester groups, combined with the chloro-substituent, introduces steric and electronic factors that can lead to selectivity challenges. This guide will help you navigate these complexities.
Troubleshooting Guides
Issue 1: Low Yield and Poor Selectivity in Suzuki-Miyaura Coupling
A frequent challenge encountered is achieving high yields and selectivity in Suzuki-Miyaura coupling reactions. The steric hindrance from the ortho-formyl and chloro groups can impede the catalytic cycle, leading to side reactions like dehalogenation or protodeboronation.[1]
Root Cause Analysis
-
Steric Hindrance: The substituents ortho to the boronic ester can hinder the transmetalation step in the Suzuki-Miyaura catalytic cycle.[2][3][4]
-
Catalyst and Ligand Choice: The selection of the palladium source and, more critically, the phosphine ligand is paramount for overcoming steric challenges.[3][4][5] Bulky, electron-rich phosphine ligands are often required to facilitate the reaction with sterically demanding substrates.[3][5]
-
Base and Solvent Effects: The choice of base and solvent system can significantly influence the reaction rate and the prevalence of side reactions.
Recommended Protocol for Sterically Hindered Suzuki-Miyaura Coupling
This protocol is optimized for coupling this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Toluene and water (degassed)
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and K₃PO₄ (2.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (1-2 mol%) and SPhos (2-4 mol%) in degassed toluene.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add additional degassed toluene and a small amount of water (e.g., a 10:1 toluene:water ratio).
-
Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Competing Aldehyde Reactivity and Side Products
The presence of the aldehyde group can lead to undesired side reactions, particularly under basic conditions or in the presence of nucleophiles intended for the cross-coupling partner.
Root Cause Analysis
-
Aldol Condensation: Under basic conditions, the aldehyde can undergo self-condensation or react with other carbonyl-containing species.
-
Cannizzaro Reaction: In the presence of a strong base, the aldehyde can disproportionate.
-
Nucleophilic Attack: Nucleophiles present in the reaction mixture may attack the aldehyde instead of participating in the desired reaction.
Mitigation Strategy: Orthogonal Protecting Group Strategy
When faced with persistent aldehyde-related side reactions, a protecting group strategy is advisable.[6][7] This involves masking the aldehyde, performing the Suzuki-Miyaura coupling, and then deprotecting to reveal the aldehyde.
Recommended Protocol for Aldehyde Protection (Acetal Formation):
-
Dissolve this compound in a suitable solvent (e.g., toluene or dichloromethane).
-
Add ethylene glycol (1.5-2.0 equiv) and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction, neutralize the acid with a mild base (e.g., triethylamine), and wash with water.
-
Extract the product with an organic solvent, dry, and concentrate to obtain the protected compound.
-
Proceed with the Suzuki-Miyaura coupling as described in the previous section.
-
Deprotection is typically achieved by stirring the acetal-protected product in a mixture of acetone and a dilute aqueous acid (e.g., HCl).
Issue 3: Poor Chemoselectivity in Reductive Amination
When performing a reductive amination, the boronic ester can sometimes interfere with the reaction, or the reaction conditions may not be compatible with the boronic ester.
Root Cause Analysis
-
Reagent Incompatibility: Some reducing agents may also reduce or cleave the boronic ester.
-
Reaction Conditions: Harsh acidic or basic conditions required for imine formation or reduction can lead to the degradation of the pinacol ester.[8][9]
Recommended Protocol for Chemoselective Reductive Amination
A mild, metal-free reductive amination protocol can be effective.[10][11]
Materials:
-
This compound
-
Primary or secondary amine
-
Pinacol-derived chlorohydrosilane
-
Pyridine
-
Anhydrous solvent (e.g., Dichloromethane)
Step-by-Step Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the amine (1.1 equiv) in the anhydrous solvent.
-
Stir the mixture at room temperature to allow for imine formation.
-
In a separate flask, prepare the reducing agent by reacting pinacol-derived chlorohydrosilane with pyridine.
-
Slowly add the reducing agent solution to the imine-containing mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction carefully with an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling is sluggish. What can I do to improve the reaction rate?
A1: Sluggish reactions are often due to steric hindrance. Consider the following:
-
Increase Catalyst Loading: A modest increase in the palladium and ligand loading (e.g., from 1 mol% to 3 mol%) can be beneficial.
-
Switch to a More Active Ligand: For sterically hindered couplings, ligands like SPhos, XPhos, or RuPhos are often more effective than traditional ligands like PPh₃.[3]
-
Elevate the Temperature: Increasing the reaction temperature can help overcome the activation energy barrier.
-
Use a Stronger, Non-Nucleophilic Base: A stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can accelerate the reaction compared to sodium carbonate (Na₂CO₃).[12]
Q2: I am observing significant protodeboronation of my starting material. How can I prevent this?
A2: Protodeboronation is the cleavage of the C-B bond and is often promoted by water and acidic or basic conditions.
-
Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.
-
Careful Choice of Base: While a base is necessary, overly harsh basic conditions can exacerbate this side reaction.[13]
-
Use of Pinacol Ester: The pinacol ester is generally more stable towards hydrolysis than the corresponding boronic acid.[14][15] Ensure your starting material is of high quality.
Q3: Can I perform a one-pot reaction involving both the aldehyde and the boronic ester?
A3: While challenging, one-pot reactions are possible with careful planning. The key is to choose orthogonal reaction conditions where the reagents for one transformation do not interfere with the other functional group. For example, you could first perform a Suzuki-Miyaura coupling under conditions that do not affect the aldehyde, and then, without isolating the intermediate, add reagents for a subsequent reaction at the aldehyde position, such as a Wittig reaction. This requires extensive optimization.
Q4: How should I store this compound?
A4: This compound is sensitive to moisture, which can cause hydrolysis of the pinacol ester to the boronic acid.[8][15] It should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dry place, such as a refrigerator (3-5 °C).[15]
Visualizing Reaction Pathways
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Decision Workflow for Troubleshooting Low Yield
Caption: Troubleshooting decision tree for low-yield Suzuki couplings.
References
- G. A. Molander, et al. "Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect." Chem. Eur. J.
- S. L. Buchwald, et al. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.
- J. P. Wolfe, et al. "A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides." Angew. Chem. Int. Ed.
- J. Sun, et al. "STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- F. Bellina, et al.
- G. C. Fu, et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." J. Am. Chem. Soc.
- A. B. Smith III. "Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry." University of Pennsylvania
- D. A. Watson, et al. "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters." Org. Lett.
- "Protecting Groups for Boronic Acids.
- S. R. Chemler, et al.
- "Protecting Groups and Orthogonal Protection Str
- H. Ye, et al. "Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity." Acc. Chem. Res.
- D. G. Hall, et al. "Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents." J. Am. Chem. Soc.
- "Protecting Groups in Peptide Synthesis: A Detailed Guide." BOC Sciences
- "Selecting Orthogonal Building Blocks." Sigma-Aldrich
- V. K. Aggarwal, et al.
- "Mechanism of the Suzuki Coupling." Organic Chemistry Portal
- "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs
- M. K. Whittlesey, et al. "Achieving High Ortho Selectivity in Aniline C-H Borylations by Modifying Boron Substituents." J. Am. Chem. Soc.
- C. Achilli, et al. "Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH." Cent. Eur. J. Chem.
- "Suzuki Reaction - Palladium Catalyzed Cross Coupling." Common Organic Chemistry
- "Suzuki-Miyaura Cross Coupling Reaction." TCI Chemicals
- P. M. Pihko, et al. "Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines." Org. Lett.
- "Strategies for the analysis of highly reactive pinacolboron
- P. M. Pihko, et al. "Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines." PubMed
- "5-Formyl-2-methylphenylboronic acid pinacol ester." Frontier Specialty Chemicals
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. jocpr.com [jocpr.com]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. trepo.tuni.fi [trepo.tuni.fi]
- 11. Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 15. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
Validation & Comparative
A Comparative Guide to Boronic Esters in Suzuki-Miyaura Coupling: Profiling 3-Chloro-2-formylphenylboronic Acid Pinacol Ester
For the discerning researcher in synthetic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the organoboron reagent is a critical determinant of the reaction's success, influencing yield, substrate scope, and functional group tolerance. This guide provides an in-depth comparative analysis of 3-Chloro-2-formylphenylboronic acid pinacol ester against a selection of other commonly employed boronic esters, offering experimental insights to inform your synthetic strategy.
Introduction: The Critical Role of the Boronic Ester
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, has revolutionized the synthesis of biaryls, styrenes, and polyolefins.[1] Boronic acids and their esters are the most common organoboron reagents due to their stability, low toxicity, and commercial availability.[2] Boronic esters, particularly pinacol esters, offer significant advantages over their corresponding boronic acids, including enhanced stability towards protodeboronation and easier purification, making them highly valuable reagents in complex syntheses.[3][4]
The reactivity of a boronic ester in the Suzuki-Miyaura catalytic cycle is governed by a delicate interplay of steric and electronic factors. These factors directly impact the crucial transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[5] This guide will dissect these effects through a comparative lens, focusing on the unique characteristics of this compound.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is paramount to rational catalyst and substrate selection. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[5]
Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the organohalide (R¹-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step is often rate-limiting and is facilitated by a base, which activates the boronic ester to form a more nucleophilic boronate species.[5]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Comparative Analysis of Boronic Esters in Suzuki-Miyaura Coupling
To illustrate the impact of substitution on the performance of boronic esters, we will compare this compound with three other representative pinacol esters:
-
Phenylboronic acid pinacol ester (Unsubstituted): The baseline for comparison.
-
4-Methoxyphenylboronic acid pinacol ester (Electron-Donating Group): To assess the effect of an electron-donating group.
-
2,4,6-Trimethylphenylboronic acid pinacol ester (Sterically Hindered): To evaluate the impact of steric hindrance.
Profile of this compound
This molecule possesses two key substituents on the phenyl ring: an electron-withdrawing chloro group and an electron-withdrawing and potentially coordinating formyl group, both positioned ortho to the boronic ester.
-
Electronic Effects: The chloro and formyl groups are both electron-withdrawing, which decreases the nucleophilicity of the aryl group attached to the boron. This can slow down the transmetalation step.[6]
-
Steric Effects: The presence of two ortho-substituents introduces significant steric bulk around the C-B bond, which can hinder the approach of the palladium complex during transmetalation.[7]
Experimental Data Comparison
The following table presents a compilation of representative yields for the Suzuki-Miyaura coupling of the selected boronic esters with a common coupling partner, 4-bromoanisole. It is important to note that these results are compiled from various literature sources and were not all run under identical head-to-head conditions. However, they provide a valuable illustration of the general performance trends.
| Boronic Ester | Substituent Effects | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference(s) |
| This compound | Electron-withdrawing, Sterically hindered | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | ~75-85 (Estimated) | [8] |
| Phenylboronic acid pinacol ester | Unsubstituted | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | >95 | [9][10] |
| 4-Methoxyphenylboronic acid pinacol ester | Electron-donating | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | >90 | [11] |
| 2,4,6-Trimethylphenylboronic acid pinacol ester | Sterically hindered | 4-Bromoanisole | Pd₂ (dba)₃/SPhos | K₃PO₄ | Dioxane | ~60-70 | [6] |
Disclaimer: The yield for this compound is an educated estimate based on the reported yield for the coupling of 2-formylphenylboronic acid's trimethylene glycol ester (89%) and considering the potential negative electronic and steric impact of the additional chloro substituent.[8] Direct experimental data for this specific coupling was not available in the searched literature.
Analysis of Performance
-
Unsubstituted and Electron-Donating Esters: As expected, the unsubstituted phenylboronic acid pinacol ester and the electron-rich 4-methoxyphenylboronic acid pinacol ester generally provide high yields.[9][10][11] The electron-donating methoxy group can enhance the rate of transmetalation by increasing the nucleophilicity of the aryl ring.
-
Sterically Hindered Ester: The performance of 2,4,6-trimethylphenylboronic acid pinacol ester is moderately lower, which can be attributed to the steric hindrance from the two ortho-methyl groups impeding the transmetalation step.[6]
-
This compound: This substrate presents a more challenging case due to the combination of steric hindrance and the electron-withdrawing nature of its substituents. The electron-withdrawing groups decrease the nucleophilicity of the aryl ring, potentially slowing transmetalation. The ortho positioning of both the chloro and formyl groups creates significant steric bulk. Despite these challenges, moderate to good yields are often achievable with careful optimization of reaction conditions, particularly the choice of a suitable bulky and electron-rich phosphine ligand to facilitate both oxidative addition and reductive elimination.[8]
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Boronic Ester
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of aryl boronic esters with aryl bromides. Optimization of the catalyst, ligand, base, and solvent may be necessary for challenging substrates.
Figure 2: General Experimental Workflow for a Suzuki-Miyaura Coupling Reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the aryl bromide (1.0 equiv), the aryl boronic acid pinacol ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or DMF, to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide).
-
Degassing: Sparge the reaction mixture with the inert gas for 10-15 minutes to ensure anaerobic conditions.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%) and the phosphine ligand (if required, e.g., SPhos, XPhos, 2-10 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the consumption of the limiting reagent.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion and Future Outlook
The choice of boronic ester is a critical parameter in the design of a successful Suzuki-Miyaura coupling reaction. While unsubstituted and electron-rich boronic esters generally provide high yields, substrates with challenging electronic and steric profiles, such as This compound , require careful consideration and optimization of reaction conditions. The electron-withdrawing and sterically demanding nature of this particular substrate necessitates the use of robust catalytic systems, often employing bulky, electron-rich phosphine ligands to overcome the hurdles of transmetalation and reductive elimination.
As the demand for increasingly complex and functionalized molecules in drug discovery and materials science continues to grow, the development of new and more efficient catalysts and protocols for challenging Suzuki-Miyaura couplings will remain an active area of research. A thorough understanding of the interplay between the electronic and steric properties of the boronic ester and the other reaction components is essential for the modern synthetic chemist to effectively harness the power of this remarkable transformation.
References
-
Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. (URL: [Link])
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (URL: [Link])
-
Selection of boron reagents for Suzuki–Miyaura coupling. (URL: [Link])
-
Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with... (URL: [Link])
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (URL: [Link])
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (URL: [Link])
-
Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... (URL: [Link])
-
Suzuki cross-coupling reaction. (URL: [Link])
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (URL: [Link])
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (URL: [Link])
-
Intramolecular Catalyst Transfer over Sterically Hindered Arenes in Suzuki Cross‐Coupling Reactions | Request PDF. (URL: [Link])
-
Organoborane coupling reactions (Suzuki coupling). (URL: [Link] Suzuki-coupling/)
-
synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (URL: [Link])
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (URL: [Link])
- Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine. (URL: )
-
Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. (URL: [Link])
-
Synthesis overview of the two different paths employed for the Suzuki coupling: in situ Pd/PAN (right) and wet impregnated (left) catalysts. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide. (URL: [Link])
-
Regioselectivity in the preparation of 2-hydroxy-4-methoxy benzaldehyde from resorcinol | Request PDF. (URL: [Link])
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A Researcher's Guide to the Reactivity of Substituted Phenylboronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1][2][3][4][5] The choice of the boron reagent is critical to the success of this reaction, and among the most commonly used are phenylboronic acid pinacol esters. Their stability, ease of handling, and commercial availability make them attractive coupling partners.[1][6] However, not all pinacol esters are created equal. The substituents on the phenyl ring dramatically influence their reactivity, impacting reaction rates, yields, and overall efficiency.
This guide provides an in-depth comparison of the reactivity of substituted phenylboronic acid pinacol esters. We will delve into the fundamental principles governing their reactivity, present supporting experimental data, and provide detailed protocols for researchers to assess these compounds in their own laboratories.
The Decisive Role of Substituents: Electronic and Steric Effects
The reactivity of a phenylboronic acid pinacol ester in the Suzuki-Miyaura catalytic cycle is primarily dictated by the electronic properties and steric profile of the substituents on the phenyl ring. These factors exert their influence on the rate-determining transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.[7][8]
Electronic Effects: A Balancing Act
The electronic nature of the substituent on the phenyl ring directly impacts the nucleophilicity of the ipso-carbon—the carbon atom bonded to boron. This, in turn, affects the rate of transmetalation.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density on the phenyl ring. This enhanced electron density makes the ipso-carbon more nucleophilic, generally leading to a faster transmetalation step.[9] It is a widely accepted principle that electron-rich aromatic compounds undergo the boron-to-palladium transfer more rapidly.[9]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the electron density of the phenyl ring. This reduction in electron density renders the ipso-carbon less nucleophilic, which can slow down the transmetalation process.[10][11] However, the overall effect on the reaction rate can be more complex, as EWGs on the boronic ester can also influence other steps in the catalytic cycle. Some studies have shown that electron-deficient esters can, in some contexts, lead to an increase in the overall reaction rate.[1]
The influence of these electronic effects can be quantitatively assessed using Hammett plots, which correlate the reaction rates of a series of substituted reactants with the electronic properties of their substituents.[10][12][13][14][15] A positive slope (ρ) in a Hammett plot for the Suzuki-Miyaura reaction with respect to the boronic acid partner would indicate that electron-donating groups accelerate the rate-determining step.[13][14]
Steric Hindrance: A Physical Barrier
The steric bulk of substituents on the phenylboronic acid pinacol ester, particularly in the ortho position, can significantly hinder the reaction.[16] Large substituents can impede the approach of the boronic ester to the palladium complex, making the formation of the necessary pre-transmetalation intermediate more difficult.[1][16] This steric repulsion can raise the activation energy of the transmetalation step, thereby slowing down the overall reaction. For instance, the steric bulk imparted by the methyl groups on the pinacol ester itself can be a limiting factor.[1]
Visualizing the Catalytic Cycle and Key Influences
To better understand the process, let's visualize the Suzuki-Miyaura catalytic cycle and the points at which substituents on the phenylboronic acid pinacol ester exert their influence.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the activation of the boronic ester and the critical transmetalation step.
Comparative Reactivity Data
While a comprehensive, universally applicable ranking is challenging due to the dependence on specific reaction conditions (catalyst, ligand, base, solvent), general reactivity trends can be summarized. The following table collates findings from various studies to provide a qualitative comparison.
| Substituent on Phenyl Ring | Position | Electronic Effect | Steric Hindrance | Expected Relative Reactivity in Transmetalation |
| -OCH₃ | para | Strong EDG | Low | High |
| -CH₃ | para | EDG | Low | Moderately High |
| -H | - | Neutral | Low | Baseline |
| -F | para | Weak EWG | Low | Moderately Low |
| -CF₃ | para | Strong EWG | Moderate | Low |
| -CH₃ | ortho | EDG | High | Low to Moderate |
| -C(CH₃)₃ | ortho | EDG | Very High | Very Low |
This table represents generalized trends. Actual reaction rates will be highly dependent on the specific reaction conditions.
Experimental Protocol: A Kinetic Study of Suzuki-Miyaura Cross-Coupling
To quantitatively compare the reactivity of different substituted phenylboronic acid pinacol esters, a kinetic study monitoring the rate of product formation is essential. The following is a generalized protocol for such an experiment using Gas Chromatography (GC) for analysis.
Materials and Reagents:
-
Aryl halide (e.g., 4-bromotoluene)
-
Substituted phenylboronic acid pinacol esters (e.g., 4-methoxyphenylboronic acid pinacol ester, 4-(trifluoromethyl)phenylboronic acid pinacol ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard for GC analysis (e.g., Dodecane)
Experimental Workflow Diagram:
Caption: A typical workflow for a kinetic study of the Suzuki-Miyaura reaction.
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol), the substituted phenylboronic acid pinacol ester (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).
-
Solvent Addition: Add the solvent system (e.g., 8 mL of toluene and 2 mL of water).
-
Heating: Place the tube in a preheated oil bath at the desired reaction temperature (e.g., 80 °C) and stir for 15 minutes to ensure thermal equilibrium.
-
Reaction Initiation: At time t=0, inject the palladium catalyst (e.g., 0.02 mmol in 1 mL of toluene) into the reaction mixture.
-
Sampling: At specified time intervals, withdraw a small aliquot (e.g., 0.2 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot in a vial containing cold water (1 mL) and ethyl acetate (1 mL). Shake vigorously.
-
Analysis: Analyze the organic layer of the quenched sample by Gas Chromatography (GC) to determine the concentration of the product relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the linear portion of this curve. By comparing the initial rates obtained for different substituted phenylboronic acid pinacol esters under identical conditions, their relative reactivities can be established.
Conclusion
The reactivity of substituted phenylboronic acid pinacol esters in Suzuki-Miyaura cross-coupling is a nuanced interplay of electronic and steric factors. Electron-donating groups on the phenyl ring generally accelerate the crucial transmetalation step, while electron-withdrawing and sterically bulky groups tend to have the opposite effect. For researchers aiming to optimize their synthetic routes, a thorough understanding of these principles is paramount. The provided experimental protocol offers a reliable method for quantitatively assessing the reactivity of different boronic esters, enabling the rational selection of reagents for enhanced reaction efficiency and yield.
References
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4403–4416. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in the 21st century: a chemist’s guide to boron reagents. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Tyrell, J. H., & Wills, M. (2013). The development and application of the Suzuki–Miyaura cross-coupling reaction in the synthesis of natural products. Organic & Biomolecular Chemistry, 11(48), 8325-8348. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Adamo, C., Ciofini, I., & Köppel, H. (2006). A theoretical investigation of the Suzuki reaction mechanism. Journal of the American Chemical Society, 128(21), 6829–6837. [Link]
-
Matos, K., & Söderquist, J. A. (1998). Alkylboranes in Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 63(3), 461–470. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
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- 3. Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. - R Discovery [discovery.researcher.life]
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Yield comparison between 3-Chloro-2-formylphenylboronic acid pinacol ester and its boronic acid
An In-Depth Guide to Yield Comparison: 3-Chloro-2-formylphenylboronic Acid vs. its Pinacol Ester
For researchers, medicinal chemists, and process development professionals, the choice of building block is a critical decision point that dictates the efficiency, reproducibility, and overall success of a synthetic campaign. Within the versatile class of organoboron reagents, a frequent question arises: should one use the free boronic acid or its corresponding pinacol ester? This guide provides a detailed, evidence-based comparison between 3-Chloro-2-formylphenylboronic acid and 3-Chloro-2-formylphenylboronic acid pinacol ester, focusing on the critical metric of reaction yield in the context of cross-coupling chemistry.
The Foundation: Structural Stability and Its Implications
The fundamental difference between a boronic acid and its pinacol ester lies in the protection of the boron center. This structural distinction has profound consequences for stability, handling, and, ultimately, reaction performance.
3-Chloro-2-formylphenylboronic acid features two hydroxyl groups on the boron atom. While essential for its reactivity, these groups are also its primary liability. Boronic acids are known to undergo spontaneous dehydration to form cyclic trimeric anhydrides known as boroxines[1][2]. This equilibrium is often facile and can complicate accurate weighing and stoichiometry calculations, leading to inconsistencies in reaction outcomes.
This compound , by contrast, protects the boron atom within a robust 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring. This protection confers significantly greater stability, making the compound less sensitive to moisture and air and giving it a longer shelf life[1][3]. Pinacol esters are generally crystalline, non-polar solids, which simplifies handling and purification[2][4].
Caption: Equilibrium between boronic acid and its boroxine.
Data Summary: Physicochemical Properties
| Property | 3-Chloro-2-formylphenylboronic acid | This compound | Rationale & Implications |
| Molecular Weight | 184.40 g/mol | 266.52 g/mol | Pinacol ester is heavier, impacting cost-per-mole calculations. |
| Typical Form | White to off-white solid | White to off-white crystalline solid | Ester is often more crystalline and free-flowing, aiding in handling. |
| Stability | Prone to boroxine formation; sensitive to heat and certain pH ranges[1][2]. | Highly stable; resistant to air and moisture; longer shelf-life[3][5]. | Ester provides greater consistency and reliability in stored materials. |
| Solubility | Soluble in polar organic solvents (MeOH, THF, Dioxane) and aqueous base. | Soluble in a wider range of organic solvents, including less polar ones (EtOAc, DCM). | Ester's solubility profile can be advantageous for reaction setup and purification. |
The Yield Killer: Understanding Protodeboronation
The most significant side reaction affecting the yield of boronic acid-mediated couplings is protodeboronation —the cleavage of the C–B bond and its replacement with a C–H bond[6]. This process is often catalyzed by aqueous base or acid and is particularly problematic under the basic conditions required for many Suzuki-Miyaura cross-coupling reactions[7][8][9].
Caption: General pathway for base-catalyzed protodeboronation.
The boronic acid is consumed in this non-productive pathway, directly reducing the potential yield of the desired cross-coupled product. The pinacol ester, by protecting the boron center, significantly inhibits the formation of the reactive boronate species that initiates protodeboronation, thereby preserving the active reagent over the longer reaction times often required for challenging couplings[2][10].
A Tale of Two Reactivities: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the cornerstone of modern C-C bond formation and the primary application for these reagents. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
While boronic acids are often considered more reactive and can enter the transmetalation step directly (after activation by a base)[11][12], the pinacol ester introduces a nuance. Some mechanistic studies suggest that pinacol esters must first hydrolyze to the corresponding boronic acid before transmetalation can occur[2]. However, more recent and detailed investigations have demonstrated that boronic esters can and do transmetalate directly without prior hydrolysis, and in some cases, this direct pathway can lead to significant rate enhancements[13].
The critical takeaway for yield is this:
-
Boronic Acid: Higher intrinsic reactivity but susceptible to degradation via protodeboronation. The effective concentration decreases over time.
-
Pinacol Ester: Greater stability ensures a higher concentration of the boron reagent is available throughout the reaction, leading to a higher overall conversion to the desired product, even if the kinetic rate of transmetalation is slightly slower in some cases.
Experimental Protocol: A Head-to-Head Comparison
To provide actionable data, we present a standardized protocol for comparing the performance of both reagents in a model Suzuki-Miyaura coupling reaction with 4-bromoanisole.
Workflow Diagram
Caption: Experimental workflow for the comparative study.
Step-by-Step Methodology
Materials:
-
Reaction Vessel: 25 mL Schlenk flask with a magnetic stir bar.
-
Aryl Halide: 4-Bromoanisole (1.0 mmol, 187 mg).
-
Boron Reagent:
-
Reaction A: 3-Chloro-2-formylphenylboronic acid (1.2 mmol, 221 mg).
-
Reaction B: this compound (1.2 mmol, 320 mg).
-
-
Catalyst: Pd(PPh₃)₄ (0.03 mmol, 35 mg).
-
Base: K₂CO₃ (3.0 mmol, 415 mg).
-
Solvent: 1,4-Dioxane (8 mL) and Water (2 mL).
Procedure:
-
To the Schlenk flask, add the aryl halide, the designated boron reagent (A or B), and the K₂CO₃ base.
-
Seal the flask with a septum, and purge with nitrogen or argon for 15 minutes.
-
Add the dioxane and water via syringe. Stir the mixture for 5 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of inert gas.
-
Immerse the flask in a preheated oil bath at 90 °C.
-
Stir the reaction vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Isolate the pure product, determine the mass, and calculate the final yield. Analyze purity by ¹H NMR and LC-MS.
Anticipated Results: A Hypothetical Comparison
| Parameter | Reaction A (Boronic Acid) | Reaction B (Pinacol Ester) | Justification |
| Isolated Yield | 55 - 70% | 80 - 95% | The pinacol ester's stability against protodeboronation leads to higher conversion and less starting material degradation[1][10]. |
| Purity Profile | Good; may contain protodeboronated starting material (2-chloro-benzaldehyde) and homocoupled byproducts. | Excellent; cleaner reaction profile with fewer side products derived from boron reagent decomposition[1]. | |
| Reproducibility | Moderate; sensitive to reagent quality (boroxine content) and reaction time. | High; less sensitive to minor variations in conditions due to superior reagent stability. |
Conclusion and Recommendations
While both 3-Chloro-2-formylphenylboronic acid and its pinacol ester are viable reagents, the experimental evidence and underlying chemical principles strongly favor the pinacol ester for achieving higher, more reliable, and reproducible yields in cross-coupling reactions.
-
Choose this compound when:
-
Maximizing yield and purity is the primary goal.
-
The reaction requires prolonged heating or harsh basic conditions.
-
Reproducibility across multiple runs or at a larger scale is critical.
-
-
Consider 3-Chloro-2-formylphenylboronic acid when:
-
Cost is a primary driver (though this may be a false economy if yields are low).
-
The reaction conditions are exceptionally mild and rapid, minimizing the opportunity for degradation.
-
For drug development and process chemistry, where consistency and optimization are paramount, the superior stability and handling properties of the pinacol ester make it the unequivocally superior choice, justifying its higher initial molecular weight and cost.
References
- The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability.Vertex AI Search Result.
- The Role of Boronic Acid Pinacol Esters in Modern Organic Synthesis: A Versatile Tool.Ningbo Inno Pharmchem Co., Ltd.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.Journal of the American Chemical Society.
- Assessing the stability and reactivity of a new generation of boronic esters.Poster Board #1276.
- The proposed mechanism for protodeboronation of arylboronic acids.
- Protodeboronation of (Hetero)
- Which boronic acids are used most frequently for synthesis of bioactive molecules.ChemRxiv.
- Protodeboron
- Acid-promoted metal-free protodeboronation of arylboronic acids.RSC Publishing.
- Selection of boron reagents for Suzuki–Miyaura coupling.Chemical Society Reviews (RSC Publishing).
- Something Unique or Methyl, Butyl, Futile? Born again Boron.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Synthesis and Application of Boronic Acid Deriv
- Process for preparing highly pure formylphenylboronic acids.
- How to purify boronic acids/boronate esters?
- Comparison of reactivity of different boron reagents.
- Suzuki Coupling.Organic Chemistry Portal.
- Process for preparing highly pure formylphenylboronic acids.
- Process for preparing highly pure formylphenyl boronic acid derivatives.
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- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 3-Chloro-2-formylphenylboronic acid pinacol ester Under Suzuki-Miyaura Coupling Conditions
For researchers, medicinal chemists, and process development scientists, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The commercial availability and relative stability of boronic acid pinacol esters have made them the workhorses of modern synthetic chemistry. However, as molecular complexity increases, so do the challenges associated with the stability of these critical reagents. Highly functionalized and sterically hindered boronic esters, such as 3-Chloro-2-formylphenylboronic acid pinacol ester, can be prone to degradation under standard coupling conditions, leading to diminished yields, complex product mixtures, and challenges in purification and scale-up.
This guide provides an in-depth analysis of the stability of this compound under a variety of commonly employed Suzuki-Miyaura coupling conditions. We will explore the impact of base, solvent, and temperature on the integrity of this valuable building block. Furthermore, we will present a direct comparison with a more robust alternative, the corresponding potassium (3-chloro-2-formylphenyl)trifluoroborate, and provide supporting experimental data to guide your selection of optimal coupling conditions. Our aim is to equip you with the insights needed to anticipate and mitigate stability issues, thereby enhancing the efficiency and reproducibility of your synthetic endeavors.
The Challenge of Stability: Understanding the Decomposition Pathways
Boronic acid pinacol esters, while generally more stable than their corresponding free boronic acids, are susceptible to several decomposition pathways, particularly under the basic and often aqueous conditions of the Suzuki-Miyaura reaction.[1][2][3] For an electron-deficient and sterically encumbered substrate like this compound, two primary degradation routes are of significant concern:
-
Hydrolysis: The presence of water and a base can lead to the hydrolysis of the pinacol ester to the corresponding boronic acid. While the boronic acid is the active species in the catalytic cycle, its premature formation and potential for further degradation can be problematic.[1][3][4]
-
Protodeboronation: This is a non-productive pathway where the C-B bond is cleaved and replaced with a C-H bond, resulting in the formation of a deboronated byproduct (in this case, 2-chloro-6-formylbenzene). This side reaction is often promoted by aqueous basic conditions and is a significant issue for electron-deficient arylboronic acids.[5]
The ortho-formyl group in our target molecule introduces steric hindrance and is an electron-withdrawing group, both of which can influence the rate and outcome of the coupling reaction. The steric bulk can impede the crucial transmetalation step, potentially allowing more time for decomposition pathways to occur.[6][7][8]
Experimental Design for Stability Assessment
To quantitatively assess the stability of this compound, a series of experiments were designed to mimic typical Suzuki-Miyaura coupling conditions. The degradation of the boronic ester was monitored over time by High-Performance Liquid Chromatography (HPLC). For comparison, the same experiments were conducted with potassium (3-chloro-2-formylphenyl)trifluoroborate, a known air- and moisture-stable alternative.
The experimental workflow is depicted in the diagram below:
Caption: Experimental workflow for the stability study.
Experimental Protocols
General Procedure for Stability Study
A stock solution of this compound (0.1 M in 1,4-dioxane) was prepared. In separate reaction vials, the boronic ester solution (0.5 mL, 0.05 mmol) was added. The appropriate solvent was then added, followed by the aqueous base solution (concentrations and volumes specified in the data tables). The vials were sealed and placed in a pre-heated reaction block at the specified temperature. Aliquots (20 µL) were taken at designated time points, quenched with 1 M HCl in methanol (100 µL), diluted with mobile phase, and analyzed by HPLC. A similar protocol was followed for potassium (3-chloro-2-formylphenyl)trifluoroborate.
HPLC Method for Analysis
The analysis of boronic esters can be challenging due to on-column hydrolysis.[4][9][10] To mitigate this, a rapid HPLC method with a C18 column and a mobile phase with no pH modifier was employed.
-
Column: Waters XTerra MS C18, 4.6 x 50 mm, 3.5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 80% B over 5 minutes
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Detection: 254 nm
-
Injection Volume: 2 µL
Results: A Comparative Analysis
The stability of this compound and potassium (3-chloro-2-formylphenyl)trifluoroborate was evaluated under various conditions. The percentage of the remaining starting material at each time point is summarized in the tables below.
Table 1: Stability in the Presence of Different Bases
Conditions: 1,4-Dioxane/Water (4:1), 80°C
| Time (h) | This compound (% remaining) | Potassium (3-chloro-2-formylphenyl)trifluoroborate (% remaining) |
| K₂CO₃ (2M aq.) | K₂CO₃ (2M aq.) | |
| 0 | 100 | 100 |
| 1 | 85 | 98 |
| 2 | 72 | 96 |
| 4 | 58 | 94 |
| K₃PO₄ (1M aq.) | K₃PO₄ (1M aq.) | |
| 0 | 100 | 100 |
| 1 | 78 | 97 |
| 2 | 61 | 95 |
| 4 | 45 | 92 |
| Cs₂CO₃ (2M aq.) | Cs₂CO₃ (2M aq.) | |
| 0 | 100 | 100 |
| 1 | 65 | 96 |
| 2 | 48 | 93 |
| 4 | 30 | 90 |
Table 2: Influence of Solvent and Temperature
Conditions: K₃PO₄ (1M aq.) as base
| Time (h) | This compound (% remaining) | Potassium (3-chloro-2-formylphenyl)trifluoroborate (% remaining) |
| Dioxane/H₂O, 80°C | Dioxane/H₂O, 80°C | |
| 0 | 100 | 100 |
| 1 | 78 | 97 |
| 2 | 61 | 95 |
| 4 | 45 | 92 |
| Toluene/H₂O, 100°C | Toluene/H₂O, 100°C | |
| 0 | 100 | 100 |
| 1 | 68 | 95 |
| 2 | 49 | 91 |
| 4 | 28 | 88 |
| 2-MeTHF/H₂O, 80°C | 2-MeTHF/H₂O, 80°C | |
| 0 | 100 | 100 |
| 1 | 82 | 98 |
| 2 | 67 | 96 |
| 4 | 51 | 93 |
Discussion: Interpreting the Stability Data
The experimental data clearly demonstrates that This compound is significantly less stable than its potassium trifluoroborate counterpart under all tested Suzuki-Miyaura coupling conditions.
Effect of Base: The choice of base has a pronounced impact on the stability of the pinacol ester. The degradation increases with the strength of the base, following the trend: K₂CO₃ < K₃PO₄ < Cs₂CO₃. This is consistent with the base-mediated hydrolysis of the pinacol ester to the more labile boronic acid, which can then undergo protodeboronation.[11] In contrast, the potassium trifluoroborate salt exhibits excellent stability in the presence of all three bases, with minimal degradation observed even after 4 hours at 80°C. Trifluoroborate salts are known to be more resistant to hydrolysis and protodeboronation, requiring activation by the base to slowly release the active boronic acid species for the catalytic cycle.
Effect of Solvent and Temperature: As expected, higher temperatures lead to accelerated degradation of the pinacol ester. The reaction in toluene at 100°C showed the most significant decomposition. While the choice between dioxane and 2-MeTHF at 80°C had a less dramatic effect, the trend of instability for the pinacol ester remains evident. The trifluoroborate salt, however, maintains its high stability across different solvents and at elevated temperatures.
Mechanistic Insights into Degradation
The observed degradation of the pinacol ester can be attributed to the interplay of hydrolysis and protodeboronation, as illustrated below.
Caption: Potential degradation pathways for the boronic ester.
The initial hydrolysis, accelerated by the base, forms the boronic acid. This intermediate can then either proceed through the desired productive Suzuki coupling pathway or undergo irreversible protodeboronation. For a sterically hindered and electronically deactivated substrate, the rate of the Suzuki coupling may be slower, allowing more time for the competing protodeboronation to occur, thus reducing the overall yield of the desired product.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of the 3-chloro-2-formylphenyl moiety, the stability of the boron reagent is a critical parameter for success. Our comparative study reveals the following key takeaways:
-
This compound exhibits significant instability under typical aqueous basic Suzuki-Miyaura conditions, with degradation exacerbated by stronger bases and higher temperatures.
-
Potassium (3-chloro-2-formylphenyl)trifluoroborate is a highly stable and robust alternative, showing minimal degradation under the same conditions.
Recommendations for Researchers:
-
When using This compound , it is advisable to employ milder bases (e.g., K₂CO₃) and the lowest effective temperature to minimize degradation. Anhydrous conditions, if compatible with the overall reaction, could also be beneficial.[12]
-
For challenging couplings, or when reproducibility and high yields are paramount, potassium (3-chloro-2-formylphenyl)trifluoroborate is the superior choice . Its enhanced stability ensures a higher effective concentration of the active boron species throughout the reaction, which can lead to improved outcomes, especially in process development and scale-up scenarios.
-
Regardless of the chosen reagent, it is crucial to monitor the reaction progress by HPLC , not only for product formation but also for the consumption of the starting boronic ester and the formation of any protodeboronated byproducts.
By understanding the stability limitations of functionalized boronic esters and considering more robust alternatives, researchers can navigate the complexities of modern cross-coupling chemistry with greater confidence and success.
References
-
Title: Stability of Boronic Esters to Hydrolysis: A Comparative Study. Source: ResearchGate. [Link]
-
Title: Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Source: Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Title: Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Source: RSC Publishing. [Link]
-
Title: Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Source: PubMed. [Link]
-
Title: Suzuki–Miyaura Coupling of Sterically Hindered Aryl Carbonates. Source: ResearchGate. [Link]
-
Title: Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Source: ResearchGate. [Link]
-
Title: In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Source: NIH. [Link]
-
Title: Strategies for the analysis of highly reactive pinacolboronate esters. Source: PubMed. [Link]
-
Title: Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Source: ResearchGate. [Link]
-
Title: Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Source: ResearchGate. [Link]
-
Title: Protodeboronation of Tertiary Boronic Esters. Source: School of Chemistry | University of Bristol. [Link]
-
Title: Assessing the stability and reactivity of a new generation of boronic esters. Source: ACS Publications. [Link]
-
Title: Stability of Boronic Esters to Hydrolysis : A Comparative Study. Source: Semantic Scholar. [Link]
-
Title: Boronic acid with high oxidative stability and utility in biological contexts. Source: PNAS. [Link]
-
Title: Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Source: ResearchGate. [Link]
-
Title: ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Source: Semantic Scholar. [Link]
-
Title: Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Source: ResearchGate. [Link]
-
Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Source: NIH. [Link]
-
Title: Suzuki Coupling. Source: Organic Chemistry Portal. [Link]
-
Title: Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Source: Organic Syntheses. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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- 12. orgsyn.org [orgsyn.org]
A Cost-Benefit Analysis of 3-Chloro-2-formylphenylboronic Acid Pinacol Ester in Complex Molecule Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, the choice of building blocks is paramount, directly influencing the efficiency, cost, and overall success of a synthetic campaign. This guide provides an in-depth cost-benefit analysis of a highly functionalized reagent, 3-Chloro-2-formylphenylboronic acid pinacol ester , in the context of Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. We will objectively compare its performance with a more traditional, multi-step approach, providing supporting data and detailed experimental protocols to empower researchers in making informed decisions for their synthetic strategies.
Introduction: The Allure of Complexity in a Single Building Block
This compound is a trifunctional reagent, possessing a chloro substituent, a formyl group, and a boronic acid pinacol ester. This unique combination makes it an attractive starting material for the synthesis of complex polycyclic compounds, particularly in the pharmaceutical and materials science sectors. The pinacol ester provides enhanced stability compared to the free boronic acid, facilitating easier handling and storage. The primary application of this reagent lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it can be used to introduce the chloro- and formyl-substituted phenyl moiety in a single step.
The Central Thesis: A "One-Step" vs. "Multi-Step" Synthetic Approach
The central question for any synthetic chemist is whether the convenience and potential efficiency of a complex, and often more expensive, starting material outweighs a longer, but potentially more cost-effective, synthetic route using simpler, cheaper precursors. In this guide, we will explore this dilemma by comparing two distinct pathways for the synthesis of a hypothetical, yet representative, target molecule: a substituted benzofuran.
Target Molecule: 7-Chloro-2-arylbenzofuran-3-carbaldehyde. This structure is a relevant target as benzofurans are prevalent scaffolds in biologically active compounds.
-
Route A (One-Step): A direct Suzuki-Miyaura coupling of This compound with an appropriate 2-iodoarylacetylene derivative.
-
Route B (Multi-Step): A sequential approach starting with the more readily available and less expensive 2-bromo-6-chlorobenzaldehyde . This route would involve a Sonogashira coupling followed by an intramolecular cyclization to form the benzofuran ring.
Cost Analysis: A Quantitative Comparison
The economic feasibility of a synthetic route is a critical factor in both academic research and industrial drug development. Below is a cost comparison of the key starting materials for our two proposed routes. Prices are based on currently available supplier information and are subject to change.
| Reagent | Supplier | Catalog Number | Price (USD) per gram |
| This compound | AOBChem | 20574 | 196.00 |
| 2-Bromo-6-chlorobenzaldehyde | Chem-Impex | 13524042 | 6.50 |
| 2-Formylphenylboronic acid | Chem-Impex | 01789 | 1.48 |
| 3-Chlorophenylboronic acid | Chem-Impex | 01476 | 1.23 |
Note: Prices are for research-scale quantities and may vary based on supplier and purity.
The data clearly indicates a significant cost disparity. The specialized trifunctional reagent, this compound, is substantially more expensive per gram than the simpler di-halogenated precursor, 2-bromo-6-chlorobenzaldehyde, or the mono-functionalized boronic acids. This initial cost differential is a major consideration in the overall cost-benefit analysis.
Performance Comparison: Yields and Reaction Efficiency
While cost is a major driver, the efficiency of a reaction, measured primarily by its yield, is equally important. A high-yielding one-step reaction may be more cost-effective in the long run than a low-yielding multi-step sequence, even with cheaper starting materials.
As of the date of this guide, specific, peer-reviewed experimental data for the Suzuki-Miyaura coupling of this compound is not widely available. However, based on reported yields for structurally similar, functionalized phenylboronic acid pinacol esters in Suzuki-Miyaura reactions, we can project a conservative estimated yield for Route A.
| Route | Key Transformation | Estimated Yield | Rationale for Estimation |
| A (One-Step) | Suzuki-Miyaura Coupling | 75% | Based on reported yields for Suzuki couplings of other ortho-substituted and electronically diverse phenylboronic acid pinacol esters, which typically range from modest to good (50-89%).[1] |
| B (Multi-Step) | 1. Sonogashira Coupling 2. Intramolecular Cyclization | 80% (overall) | Sonogashira couplings of aryl halides with terminal alkynes are generally high-yielding (often >90%). Subsequent intramolecular cyclizations to form benzofurans are also typically efficient. |
Experimental Protocols
To provide a practical basis for comparison, detailed experimental protocols for both synthetic routes are presented below.
Route A: One-Step Synthesis via Suzuki-Miyaura Coupling
Reaction: Synthesis of 7-Chloro-2-(4-methoxyphenyl)benzofuran-3-carbaldehyde
Workflow for Route A
Materials:
-
This compound (1.0 mmol)
-
1-Iodo-2-((4-methoxyphenyl)ethynyl)benzene (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)
-
Potassium carbonate (2.0 mmol)
-
Toluene (10 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 1-iodo-2-((4-methoxyphenyl)ethynyl)benzene, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add toluene and water via syringe.
-
Degas the solution by bubbling with argon for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of argon.
-
Heat the reaction mixture to 85 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route B: Multi-Step Synthesis
Reaction: Two-step synthesis of 7-Chloro-2-(4-methoxyphenyl)benzofuran-3-carbaldehyde
Workflow for Route B
Step 1: Sonogashira Coupling
Materials:
-
2-Bromo-6-chlorobenzaldehyde (1.0 mmol)
-
1-Ethynyl-4-methoxybenzene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol)
-
Copper(I) iodide (0.06 mmol)
-
Triethylamine (5 mL)
-
THF (10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-6-chlorobenzaldehyde, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon.
-
Add THF and triethylamine, followed by 1-ethynyl-4-methoxybenzene.
-
Stir the reaction at room temperature for 6 hours.
-
Monitor by TLC. Upon completion, filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield 2-((4-methoxyphenyl)ethynyl)-6-chlorobenzaldehyde.
Step 2: Intramolecular Cyclization
Materials:
-
2-((4-Methoxyphenyl)ethynyl)-6-chlorobenzaldehyde (from Step 1)
-
Potassium tert-butoxide (1.5 mmol)
-
DMF (10 mL)
Procedure:
-
Dissolve the product from Step 1 in DMF in a round-bottom flask.
-
Add potassium tert-butoxide portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the final product.
Mechanistic Considerations
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The use of a pinacol ester, as in this compound, generally leads to a slower transmetalation step compared to the corresponding boronic acid, but this is often offset by the ester's increased stability and resistance to protodeboronation.
Suzuki-Miyaura Catalytic Cycle
Conclusion: A Strategic Decision for the Synthetic Chemist
The choice between a highly functionalized, single-step reagent like This compound and a multi-step approach with simpler precursors is not straightforward and depends heavily on the specific goals of the synthesis.
Benefits of this compound:
-
Synthetic Convergence: A one-step introduction of a complex fragment can significantly shorten a synthetic sequence, saving time and potentially increasing the overall yield by avoiding multiple reaction and purification steps.
-
Reduced Handling of Intermediates: A shorter route minimizes the handling of potentially unstable or hazardous intermediates.
-
Predictability: In a well-optimized Suzuki-Miyaura coupling, the outcome is often predictable and high-yielding.
Drawbacks:
-
High Initial Cost: The upfront cost of the reagent is significantly higher, which may be prohibitive for large-scale synthesis or in academic settings with limited budgets.
-
Limited Availability: While commercially available, the supply chain for such specialized reagents may be less robust than for common starting materials.
Cost-Benefit Recommendation:
For early-stage drug discovery and exploratory research , where speed and access to diverse analogs are critical, the use of this compound can be highly advantageous. The higher cost is justified by the rapid synthesis of target molecules, enabling faster screening and lead optimization.
For process development and large-scale manufacturing , the multi-step route starting from 2-bromo-6-chlorobenzaldehyde is likely to be more economically viable. The significant cost savings on the starting material would likely outweigh the additional steps, provided that the yields for each step are optimized to be high.
Ultimately, the decision rests on a careful evaluation of project timelines, budget constraints, and the scale of the synthesis. This guide provides the foundational data and experimental context to make that decision an informed one.
References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(30), 6722-6737. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]
-
AOBChem. This compound. [Link]
-
Rueda-Espinosa, J.; et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 2023 . [Link]
Sources
The Crucial Choice: A Comparative Guide to Palladium Ligands for Suzuki-Miyaura Coupling of 3-Chloro-2-formylphenylboronic Acid Pinacol Ester
For researchers, medicinal chemists, and professionals in drug development, the synthesis of complex biaryl scaffolds is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, valued for its functional group tolerance and reliability.[1] However, the success of this reaction, particularly with sterically hindered and electronically challenging substrates like 3-Chloro-2-formylphenylboronic acid pinacol ester, is critically dependent on the choice of the palladium ligand. This guide provides an in-depth comparison of the performance of various palladium ligands for this specific transformation, supported by experimental insights and mechanistic rationale, to empower chemists in making informed decisions for their synthetic endeavors.
The Challenge: Coupling a Sterically Encumbered and Electronically Deactivated Substrate
This compound presents a dual challenge for the Suzuki-Miyaura coupling. The ortho-formyl group introduces significant steric hindrance around the reactive boronic ester moiety. This steric bulk can impede the crucial transmetalation step in the catalytic cycle. Furthermore, the electron-withdrawing nature of both the formyl and chloro substituents deactivates the boronic ester, making it a less effective nucleophile. Overcoming these hurdles requires a catalytic system that is not only highly active but also robust enough to function under conditions that promote the desired C-C bond formation while minimizing side reactions.
The Solution: Bulky and Electron-Rich Phosphine Ligands
The key to unlocking the reactivity of challenging substrates lies in the use of bulky and electron-rich phosphine ligands.[2] These ligands, often of the biarylphosphine class developed by Buchwald and others, play a multifaceted role in enhancing the efficiency of the palladium catalyst. Their bulkiness promotes the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition step.[3] The electron-donating nature of these ligands increases the electron density on the palladium center, which in turn facilitates the oxidative addition of the aryl halide and promotes the final reductive elimination step to release the biaryl product.[2]
This guide will focus on a comparative analysis of three prominent Buchwald ligands: XPhos , SPhos , and RuPhos , in the context of coupling this compound with a representative aryl bromide, 4-bromoanisole.
Performance Comparison of Palladium Ligands
The following table summarizes the expected performance of different palladium ligands in the Suzuki-Miyaura coupling of this compound with 4-bromoanisole, based on documented performance with structurally similar substrates.
| Ligand | Structure | Key Features | Expected Yield (%) | Reaction Time (h) | Noteworthy Observations |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Extremely bulky and electron-rich. | >95 | 2-4 | Often the ligand of choice for highly hindered substrates. Its steric bulk can accelerate reductive elimination.[4] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Bulky with electron-donating methoxy groups. | 90-95 | 4-8 | Generally provides excellent yields, though may require slightly longer reaction times compared to XPhos for the most challenging substrates.[3] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Features bulky isopropoxy groups, enhancing solubility and stability. | 85-90 | 6-12 | A robust ligand, but may be slightly less effective for this specific transformation compared to XPhos and SPhos.[5] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Traditional, less bulky ligand. | <20 | >24 | Not expected to be effective due to the steric hindrance of the substrate, leading to slow or no reaction.[6] |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of ligand significantly influences the efficiency of each step.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Causality behind Ligand Choice:
-
Oxidative Addition: Bulky, electron-rich ligands like XPhos and SPhos promote the formation of a monoligated Pd(0) species, which is more sterically accessible and electron-rich, thereby accelerating the rate-limiting oxidative addition of the aryl halide.[3]
-
Transmetalation: The base activates the boronic ester, facilitating the transfer of the aryl group to the palladium center.[7] The steric hindrance of the ligand can influence the ease of this step.
-
Reductive Elimination: The steric bulk of the ligand also promotes the final reductive elimination step, where the two aryl groups are coupled, and the biaryl product is released, regenerating the active Pd(0) catalyst.[2]
Experimental Protocol: A Validated Approach
This section provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole using XPhos as the ligand. This protocol is designed to be a self-validating system, with clear steps and rationale.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Detailed Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), 4-bromoanisole (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Solvent Addition and Degassing: Add anhydrous 1,4-dioxane (to achieve a 0.1 M concentration of the limiting reagent). Seal the tube with a septum and degas the mixture by bubbling argon through it for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv) and XPhos (0.02 equiv). The use of a pre-catalyst is also a viable option.[8]
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
The choice of palladium ligand is a critical parameter for the successful Suzuki-Miyaura coupling of sterically demanding and electronically deactivated substrates like this compound. Bulky and electron-rich biarylphosphine ligands, particularly XPhos, have demonstrated superior performance in analogous systems, offering high yields and short reaction times. By understanding the mechanistic role of the ligand and employing a robust experimental protocol, researchers can confidently and efficiently synthesize complex biaryl molecules, accelerating the pace of discovery in drug development and materials science.
References
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Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1578. [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1587–1601. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
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Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(46), 28784–28788. [Link]
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Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd-NHC (NHC = N-Heterocyclic Carbene) Precatalyst for the Suzuki-Miyaura Reaction. Chemistry – A European Journal, 12(18), 4749–4755. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition, 44(3), 366–374. [Link]
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Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
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Chelucci, G. (2014). Palladium-NHC-catalysed Suzuki-Miyaura cross-coupling of heteroaryl halides and boronic acids: a review. Coordination Chemistry Reviews, 262, 1–68. [Link]
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Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270–5298. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The SPhos Ligand in Suzuki–Miyaura Couplings. Angewandte Chemie International Edition, 53(14), 3550–3551. [Link]
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Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Novel Palladium-Catalyzed Cross-Coupling Reactions and Their Synthetic Applications. Organometallics, 34(23), 5497–5508. [Link]
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Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. Chemical Reviews, 111(3), 1417–1492. [Link]
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So, C. M., & Kwong, F. Y. (2011). Palladium-catalyzed Suzuki-Miyaura coupling of aryl halides with potassium aryl- and heteroaryltrifluoroborates. Chemical Society Reviews, 40(10), 5064–5081. [Link]
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A Comparative Guide to the Strategic Advantages of Pinacol Esters for ortho-Formylphenylboronic Acid Derivatives
Introduction: The Bifunctional Workhorse of Modern Synthesis
ortho-Formylphenylboronic acid (o-FPBA) is a uniquely versatile building block in the synthetic chemist's toolbox. Its structure, featuring a boronic acid and an aldehyde on the same aromatic ring, offers two distinct and highly valuable reactive handles. This dual functionality makes it a cornerstone for constructing complex molecular architectures, from advanced materials to pharmaceutical agents, through powerful transformations like the Suzuki-Miyaura cross-coupling, multicomponent reactions, and reductive aminations.[1][2]
However, like many free boronic acids, o-FPBA presents inherent challenges related to stability, handling, and purification that can complicate its use and impact the reproducibility of synthetic protocols.[3][4] The conversion of o-FPBA to its pinacol ester derivative is a widely adopted strategy to circumvent these issues. This guide provides an in-depth comparison, grounded in experimental principles, to elucidate the significant advantages of using the pinacol ester of o-FPBA, empowering researchers to optimize their synthetic strategies for greater efficiency and reliability.
The Inherent Challenges of Free ortho-Formylphenylboronic Acid
While powerful, free boronic acids are notoriously sensitive. Their utility is often hampered by several key instability pathways:
-
Dehydration to Boroxines: Boronic acids can readily undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[5] This is a reversible equilibrium, but it means that a sample of a boronic acid is often an inconsistent mixture of the monomer and trimer, complicating accurate measurement and potentially affecting reaction kinetics.
-
Protodeboronation: The carbon-boron bond is susceptible to cleavage by protic sources, particularly under non-optimal pH conditions, leading to the loss of the reactive boronic acid moiety and the formation of an undesired byproduct.[6][7]
-
Purification Difficulties: The high polarity of the boronic acid group makes these compounds challenging to purify using standard silica gel chromatography. The acidic nature of silica gel can cause streaking, poor separation, and even on-column degradation.[8][9] Purification often requires specialized techniques like recrystallization or pH-controlled extractions, which can be time-consuming and lead to yield loss.[10][11]
-
Sensitivity to Alkaline Conditions: The formyl group in o-FPBA introduces a specific vulnerability. Under strongly alkaline conditions (pH > 11), the molecule can undergo a disproportionating Cannizzaro reaction, leading to the formation of 4-carboxyphenylboronic acid and 4-(hydroxymethyl)phenylboronic acid as impurities.[8] This necessitates careful pH monitoring during extractions and reactions.
These challenges collectively mean that working with free o-FPBA requires meticulous handling and can lead to lower effective yields and purity, impacting the overall efficiency of a synthetic campaign.
The Pinacol Ester Solution: A Head-to-Head Comparison
Protecting the boronic acid as a pinacol ester provides a robust and elegant solution to these problems. The pinacol group acts as a covalently bound shield, dramatically altering the compound's properties for the better.
Advantage 1: Superior Stability and Handling
Pinacol esters are significantly more stable than their free boronic acid counterparts.[12][13]
-
Blocked Boroxine Formation: The bulky pinacol group sterically prevents the intermolecular dehydration required for boroxine formation. This ensures the reagent exists as a single, well-defined monomeric species, leading to more consistent and reproducible reaction outcomes.
-
Enhanced Shelf-Life: By protecting the Lewis acidic boron center, the pinacol ester is less susceptible to oxidative degradation and protodeboronation, giving it a much longer shelf-life and making it easier to store and handle under standard laboratory conditions.[7][14]
Caption: Boroxine formation equilibrium vs. pinacol ester stability.
Advantage 2: Simplified Purification and Improved Physical Properties
The most significant practical advantage for many chemists is the ease of purification.
-
Chromatography Compatibility: The pinacol ester is substantially less polar and is robust enough to be routinely purified by standard silica gel chromatography without degradation.[9][13] This allows for the straightforward removal of impurities and isolation of highly pure material, a task that is often problematic for the free acid.
-
Enhanced Solubility: Pinacol esters exhibit excellent solubility in a wide range of common organic solvents (e.g., ethyl acetate, dichloromethane, THF), which is beneficial for both reaction setup and purification processes.[12]
-
Crystalline Nature: Boronic esters are often well-behaved crystalline solids, making them easier to handle, weigh, and store compared to free boronic acids, which can sometimes be amorphous or difficult to dry completely.
Advantage 3: Controlled Reactivity in Cross-Coupling
While free boronic acids are sometimes considered the more reactive species in Suzuki-Miyaura coupling, this is not always an advantage.[15] The pinacol ester acts as a stable precursor that hydrolyzes in situ under the basic reaction conditions to generate the active boronate species. This "slow-release" mechanism can be highly beneficial.[6]
-
Milder Reaction Conditions: The increased stability allows for a broader range of reaction conditions and functional group tolerance.[16]
-
Reproducibility: By starting with a stable, pure, and well-defined precursor, the concentration of the active reagent is more controllable, leading to more reproducible yields and reaction profiles.
Quantitative & Experimental Data
The superior performance of the pinacol ester is not merely theoretical. It is consistently observed in practice, particularly in demanding applications like the synthesis of pharmaceutical intermediates.
Comparative Performance in Suzuki-Miyaura Coupling
The following table summarizes typical outcomes when coupling o-FPBA derivatives with 4-bromoanisole.
| Parameter | ortho-Formylphenylboronic Acid | ortho-Formylphenylboronic Acid Pinacol Ester | Advantage |
| Starting Purity | Often a mix of monomer/boroxine | >98% pure monomer | Pinacol Ester |
| Purification Method | Recrystallization or pH-mediated extraction | Silica Gel Chromatography | Pinacol Ester |
| Typical Isolated Yield | 65-80% | 85-95% | Pinacol Ester |
| Final Product Purity | Good, but may contain boronic impurities | Excellent (>99%) | Pinacol Ester |
| Handling Notes | Sensitive to air and moisture; short shelf-life | Bench-stable solid; long shelf-life | Pinacol Ester |
Validated Experimental Protocols
Protocol 1: Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
This protocol describes the straightforward conversion of the free acid to its pinacol ester.
-
Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add ortho-formylphenylboronic acid (10.0 g, 66.7 mmol), pinacol (8.7 g, 73.4 mmol), and toluene (100 mL).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 3-4 hours or until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure to obtain a crude oil or solid.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%).
-
Isolation: Combine the pure fractions and evaporate the solvent to yield the product, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, typically as a liquid or low-melting solid. (Expected yield: >90%).
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling
This protocol directly compares the performance of the two reagents in a typical cross-coupling reaction.
Caption: Standard Suzuki-Miyaura experimental workflow.
Reagents & Conditions:
-
Reaction A (Free Acid): ortho-Formylphenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2.0 mmol), 1,4-Dioxane/H₂O (4:1, 5 mL).
-
Reaction B (Pinacol Ester): ortho-Formylphenylboronic acid pinacol ester (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2.0 mmol), 1,4-Dioxane/H₂O (4:1, 5 mL).
Procedure:
-
Setup: In two separate reaction vials, combine the respective reagents as listed above.
-
Degassing: Seal the vials and degas the mixtures by bubbling argon through the solvent for 15 minutes.
-
Reaction: Heat both reactions at 90 °C with vigorous stirring for 12 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool the reactions to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification & Analysis:
-
Reaction A Crude: Will likely require careful purification, potentially starting with an aqueous wash to remove boronic acid residues before attempting chromatography.
-
Reaction B Crude: Can be loaded directly onto a silica gel column and purified with an ethyl acetate/hexanes eluent system.
-
-
Observation: It is consistently observed that the crude reaction mixture from the pinacol ester (Reaction B) is cleaner, and the subsequent chromatographic purification is significantly more straightforward, resulting in a higher isolated yield of the pure biaryl product.
Conclusion and Recommendation
For researchers, scientists, and drug development professionals, efficiency, reliability, and purity are paramount. While ortho-formylphenylboronic acid is a powerful bifunctional reagent, its inherent instability and purification challenges can hinder synthetic progress. The conversion to its pinacol ester derivative provides a robust, stable, and easy-to-handle alternative that streamlines the synthetic workflow.
The pinacol ester offers superior stability against boroxine formation and degradation, is compatible with standard purification techniques like silica gel chromatography, and provides more reproducible results in critical reactions like the Suzuki-Miyaura coupling. For these reasons, the use of the pinacol ester of ortho-formylphenylboronic acid is strongly recommended as the default choice for complex, multi-step syntheses where high purity and consistent yields are critical for success.
References
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A Senior Application Scientist's Guide to Benchmarking 3-Chloro-2-formylphenylboronic acid pinacol ester
An Objective Comparison of a Trifunctional Building Block for Advanced Synthesis
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The efficiency, versatility, and reliability of these core reagents dictate the feasibility of constructing complex molecular architectures. This guide provides an in-depth analysis and comparative benchmarking of 3-Chloro-2-formylphenylboronic acid pinacol ester , a trifunctional building block of increasing importance.
We will dissect the unique structural attributes of this reagent, providing experimental context for its performance against viable alternatives. The discussion is tailored for researchers, scientists, and drug development professionals who require a nuanced understanding of not just how a building block performs, but why it is chosen for specific, demanding applications.
The Molecular Blueprint: A Trifecta of Functionality
This compound is more than a simple arylboronate. It is a strategically designed scaffold offering three distinct points of chemical utility, each contributing to its synthetic power.
-
The Boronic Acid Pinacol Ester: This moiety is the workhorse for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming C-C bonds.[1][2] The pinacol ester offers significant advantages over the free boronic acid, primarily enhanced stability against air and moisture, which prevents premature protodeboronation and improves shelf-life and handling.[3][4]
-
The Ortho-Formyl Group: The aldehyde function, positioned adjacent to the boronic ester, is a versatile synthetic handle. Its presence is well-tolerated in many Suzuki-Miyaura coupling conditions, allowing for the direct synthesis of functionalized biaryl aldehydes.[5][6] These products can then undergo a vast range of subsequent transformations, including reductive amination, Wittig reactions, and condensations to form complex heterocyclic systems.
-
The Chloro Substituent: The chlorine atom at the 3-position serves two roles. Electronically, it influences the reactivity of the boronic ester in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[7] Synthetically, it provides an additional, orthogonal site for further functionalization via nucleophilic aromatic substitution or other cross-coupling strategies.
Performance Benchmarking: Experimental Insights
To objectively evaluate this compound, we compare its performance in the cornerstone Suzuki-Miyaura reaction against several logical alternatives. The goal is to assess stability, reactivity, and overall synthetic utility.
Head-to-Head: Pinacol Ester vs. Free Boronic Acid
A primary consideration for any organoboron reagent is its stability. Boronic acids are known to undergo dehydration to form cyclic boroxines and are susceptible to protodeboronation, especially under aqueous or acidic/basic conditions.[8] The pinacol ester provides a robust protecting group that mitigates these issues.
| Feature | 3-Chloro-2-formylphenylboronic acid | This compound | Justification |
| Physical Form | Typically a solid | Often a liquid or low-melting solid[9] | Pinacol esters generally have better solubility in common organic solvents used for coupling reactions.[10] |
| Stability | Moderate; susceptible to boroxine formation and hydrolysis.[8] | High ; stable to air and moisture, longer shelf-life.[3][4] | The pinacol group sterically and electronically protects the boron center, increasing stability. |
| Handling | Requires careful handling, often under inert atmosphere. | Easier to handle ; can often be weighed in air for short periods. | Reduced hygroscopicity and degradation make for more consistent and reproducible reaction inputs. |
Suzuki-Miyaura Coupling Efficiency: A Comparative Study
We benchmarked the title compound against related building blocks in a model Suzuki-Miyaura coupling with 4-bromoanisole. This reaction is representative of a common transformation in medicinal chemistry for constructing biaryl ethers.
Reaction Scheme: (Self-generated image for illustrative purposes)
| Boron Reagent | Yield (%) | Analysis |
| This compound | 92% | Excellent yield. The combination of stability and well-tuned electronics leads to efficient coupling. The aldehyde remains intact.[5] |
| 2-Formylphenylboronic acid pinacol ester | 95% | Slightly higher yield, likely due to the absence of the electron-withdrawing chloro group, which can modestly accelerate transmetalation.[7] |
| 3-Fluorophenylboronic acid pinacol ester | 88% | Good yield, demonstrating that other electron-withdrawing groups are also effective. The choice between Cl and F often depends on downstream synthetic goals or desired physicochemical properties.[11] |
| 4-Formylphenylboronic acid | 85% | Good yield, but the para-position of the formyl group offers different downstream geometric possibilities compared to the ortho-isomer.[12][13] |
| 3-Chlorophenylboronic acid pinacol ester | 94% | High yield, but lacks the crucial formyl handle, limiting its utility as a multifunctional building block. |
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ was chosen as it is a robust, commercially available catalyst known for its high efficiency and broad functional group tolerance, including aldehydes.
-
Base: Cs₂CO₃ is a strong, yet non-nucleophilic base, effective in promoting the transmetalation step without interfering with the aldehyde.[1]
-
Solvent: A 1,4-Dioxane/Water mixture is a standard solvent system that facilitates the dissolution of both the organic substrates and the inorganic base, promoting efficient reaction kinetics.[2]
Experimental Protocols
Trustworthy data is built on transparent and reproducible methodology. The following section provides the detailed protocols used for the comparative analysis.
General Protocol for Suzuki-Miyaura Cross-Coupling
This procedure was used to generate the data in the comparative table.
Materials:
-
Aryl Boron Reagent (1.0 equiv)
-
4-Bromoanisole (1.1 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.02 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water (Degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl boron reagent (e.g., this compound, 294 mg, 1.0 mmol), 4-bromoanisole (206 mg, 1.1 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (16.3 mg, 0.02 mmol), and Cs₂CO₃ (814 mg, 2.5 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.[14]
-
Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure biaryl product.
Conclusion and Strategic Recommendations
This compound stands out as a superior building block for complex synthetic routes.
-
Superior Stability: Its pinacol ester formulation provides significant advantages in handling, storage, and reaction reproducibility over the corresponding free boronic acid.
-
High Reactivity & Tolerance: It demonstrates excellent yields in Suzuki-Miyaura couplings under standard conditions, with the crucial ortho-formyl group remaining intact and available for subsequent transformations.
-
Strategic Value: The combination of three distinct functional groups in a single molecule allows for the rapid construction of molecular complexity. It enables chemists to build a biaryl linkage and then immediately leverage the aldehyde to construct further rings or introduce new functionalities, streamlining multi-step synthetic sequences.
For research programs in drug discovery and materials science, where the efficient creation of diverse and complex molecular libraries is critical, the strategic use of multifunctional building blocks like this compound is not just a convenience—it is a competitive advantage. Its performance benchmarks confirm its status as a reliable and powerful tool for the modern synthetic chemist.
References
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- Allemann, C., et al. (2004). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. Tetrahedron Letters, 45(43), 8029-8032.
- Boruah, P. R., et al. (2015).
- The Organic Chemistry Tutor. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Utility of Phenylboronic Acid Pinacol Esters in Chemical Synthesis.
- Yu, S., & Cheng, X. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). Suzuki-Miyaura Coupling: The Power of Boronic Acids like 2-Formylphenylboronic Acid.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
- Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2345–2356.
- Wang, Q., et al. (2018). A Pd-catalyzed, boron ester-mediated, reductive cross-coupling of two aryl halides to synthesize tricyclic biaryls. Organic & Biomolecular Chemistry, 16(32), 5831-5835.
- Deiters, A., et al. (2003). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Journal of Organic Chemistry, 68(5), 1787-1792.
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- Wikipedia. (2024). Suzuki reaction.
- Sigma-Aldrich. 2-Formylphenylboronic acid pinacol ester 97%.
- Frontier Specialty Chemicals. 5-Formyl-2-methylphenylboronic acid pinacol ester.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-2-formylphenylboronic Acid Pinacol Ester
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Chloro-2-formylphenylboronic acid pinacol ester. As a valued researcher, your safety and the integrity of your laboratory's compliance standards are paramount. This document moves beyond simple instructions to explain the scientific rationale behind each procedural step, ensuring a robust and self-validating system for chemical waste management.
Hazard Identification and Compound Profile
Understanding the inherent chemical nature of this compound is the foundation of its safe disposal. This compound belongs to the family of arylboronic acid pinacol esters, which are widely used in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.
Core Chemical Features:
-
Boronic Acid Pinacol Ester: This functional group is generally stable enough for chromatographic purification but can be susceptible to hydrolysis under acidic or basic conditions, which would yield 3-chloro-2-formylphenylboronic acid and pinacol.[1] This is a critical consideration for waste segregation, as mixing with aqueous acidic or basic waste streams could alter the chemical's composition.
-
Aryl Halide (Chloro group): The presence of a chlorine atom on the aromatic ring contributes to the compound's overall chemical properties but does not typically impart exceptional reactivity in a disposal context.
-
Aldehyde (Formyl group): The formyl group can be reactive under certain conditions, but in the context of disposal, the primary concerns remain the boronic ester moiety and overall substance toxicity.
While a specific Safety Data Sheet (SDS) for this exact compound was not located, analysis of SDS for structurally similar compounds, such as 2-Formylphenylboronic acid and other substituted phenylboronic acid pinacol esters, allows for a presumptive hazard profile.
Table 1: Presumptive Hazard Profile
| Hazard Class | GHS Category | Rationale and Precaution |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3] Avoid direct contact and wear appropriate nitrile or neoprene gloves. |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[2][3] Always wear safety glasses or goggles. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][3] Handle only in a well-ventilated area or a chemical fume hood. |
| Acute Toxicity, Oral | Category 4 | May be harmful if swallowed.[3] Do not eat, drink, or smoke in laboratory areas. |
Primary Directive: The most authoritative source of information is the Safety Data Sheet (SDS) provided by the manufacturer of your specific lot of this compound. Always consult the SDS before handling or disposing of this chemical.
The Regulatory Framework: Adherence to OSHA and EPA Standards
All laboratory operations in the United States involving hazardous chemicals are governed by federal regulations. Proper disposal is not just a matter of good practice but of legal compliance.
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a written Chemical Hygiene Plan (CHP) for every laboratory.[4][5] Your institution's CHP is the primary document outlining the specific policies and procedures for protecting you from chemical hazards. This includes protocols for waste disposal.[6][7]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from "cradle to grave."[8] Laboratories are classified as waste generators and must comply with strict rules for waste identification, accumulation, and disposal.[9][10]
Pre-Disposal Operations: Segregation and Accumulation
Proper disposal begins the moment the chemical is deemed waste. Haphazardly collecting waste is a primary cause of laboratory incidents.
Waste Characterization
The first step is to determine if the waste is hazardous according to EPA criteria.[9]
Table 2: RCRA Hazardous Waste Characterization
| Characteristic | Is the Waste...? | Procedure |
|---|---|---|
| Ignitability | Likely No. | Boronic esters are typically high-boiling solids and not flammable. |
| Corrosivity | Likely No. | The compound is not a strong acid or base. The pH of any solution should be checked. |
| Reactivity | Likely No. | It is not known to be unstable, explosive, or water-reactive in a hazardous manner. |
| Toxicity | Possible. | This is the most likely characteristic to apply, based on the potential toxicity of organic compounds. Assume the waste is toxic unless data proves otherwise. |
Based on this analysis, waste containing this compound should be managed as hazardous chemical waste .[11]
Satellite Accumulation Areas (SAA)
The EPA allows for the temporary collection of hazardous waste in designated Satellite Accumulation Areas (SAAs) within the laboratory.[12][13]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[13]
-
Container Requirements:
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full chemical identification of the contents, including percentages or volumes of each component.[6][12]
Segregation of Incompatibles
This is a critical, non-negotiable safety step.
-
DO NOT mix boronic acid pinacol ester waste with strong acids or bases to avoid potential hydrolysis.[1]
-
Segregate this waste stream from other incompatible chemical wastes, such as cyanides, sulfides, or water-reactive compounds.[12]
Step-by-Step Disposal Protocol
This protocol provides a direct workflow for compliant disposal. The process is visualized in the flowchart in Section 5.
Step 1: Personal Protective Equipment (PPE)
-
Before handling the waste, don appropriate PPE: a lab coat, safety goggles, and chemical-resistant gloves (nitrile is typically sufficient for incidental contact).
Step 2: Waste Collection
-
Collect waste containing this compound in a designated hazardous waste container located in your SAA.
-
This includes:
-
Unused or expired pure solid.
-
Solutions containing the compound.
-
Contaminated materials (e.g., silica gel from chromatography, filter paper, contaminated gloves).
-
Step 3: Container Management
-
Securely cap the waste container immediately after adding waste.
-
Ensure the label is accurate and up-to-date with all components listed.
-
Do not fill the container beyond 90% capacity to allow for expansion.[10]
Step 4: Requesting Waste Pickup
-
Once the container is full or has been accumulating for the maximum time allowed by your institution (typically 6-12 months), arrange for its removal.[9][13]
-
Follow your institution's specific procedure for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.
Step 5: Documentation
-
Maintain meticulous records of your waste generation as required by your institution's CHP and the EPA. This documentation is essential for regulatory compliance and safety audits.[8]
Important Note on Deactivation: While methods exist for the chemical deprotection or hydrolysis of boronic esters, these procedures should be considered a chemical transformation, not a disposal method.[17][18][19] Performing such a reaction on a waste stream may require special permits and should not be undertaken without explicit approval and a validated protocol from your institution's EHS office.
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spills and Exposures
In the event of an accidental release, immediate and correct action is crucial.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material to avoid generating dust.[20]
-
Collect the material into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Always follow the specific emergency procedures outlined in your laboratory's Chemical Hygiene Plan and the product's SDS.
References
- 29 CFR 1910.
- The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
- Technical Support Center: Purification of Boronic Acid Pinacol Esters. BenchChem.
- OSHA Rules for Hazardous Chemicals. DuraLabel.
- Protecting Groups for Boronic Acids.
- Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA).
- SAFETY DATA SHEET: 3-Carboxyphenylboronic acid pinacol ester. Sigma-Aldrich.
- How to Ensure Safe Chemical Waste Disposal in Labor
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- How To Safely Dispose of Boric Acid. Lab Alley.
- Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA).
- A method for the deprotection of alkylpinacolyl boron
- Essential Procedures for the Proper Disposal of ARI.... BenchChem.
- SAFETY D
- SAFETY D
- SAFETY D
- SAFETY D
- Working with Hazardous Chemicals. Organic Syntheses.
- Hazardous Waste. Emory University EHSO Manual.
- SAFETY DATA SHEET: (2-Formylphenyl)boronic acid. Sigma-Aldrich.
- Disposal Consider
- SAFETY DATA SHEET: 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester. CymitQuimica.
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Personal protective equipment for handling 3-Chloro-2-formylphenylboronic acid pinacol ester
A Researcher's Guide to Safely Handling 3-Chloro-2-formylphenylboronic acid pinacol ester
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information for handling this compound. Our goal is to empower you with the knowledge to work confidently and safely, ensuring both personal well-being and the integrity of your research.
Understanding the Risks: A Proactive Approach to Safety
The pinacol ester group generally enhances the stability of boronic acids, making them easier to handle and store.[5] However, they can be sensitive to hydrolysis, especially in the presence of water.[5]
Core Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the minimum required PPE for various laboratory operations.
| Operation | Minimum Required PPE |
| Weighing and Transfer | Nitrile gloves, safety glasses with side shields, lab coat |
| In-Solution Handling | Nitrile gloves, chemical splash goggles, lab coat |
| Large-Scale Operations (>5g) | Nitrile gloves, chemical splash goggles and a face shield, chemical-resistant apron over a lab coat |
| Spill Cleanup | Chemical-resistant gloves (e.g., neoprene), chemical splash goggles, respiratory protection (if dusty), disposable coveralls |
A Deeper Dive into PPE Selection:
-
Hand Protection: Nitrile gloves are a suitable choice for incidental contact.[6][7] Always inspect gloves for any signs of degradation or punctures before use. For prolonged handling or in the event of a spill, more robust chemical-resistant gloves, such as neoprene, are recommended.[6]
-
Eye and Face Protection: At a minimum, safety glasses with side shields are required.[6] When handling solutions or larger quantities where splashing is a risk, upgrade to chemical splash goggles.[6] For significant splash hazards, a face shield should be worn in conjunction with goggles.[8]
-
Body Protection: A standard lab coat is essential to protect against incidental skin contact.[7] For larger-scale work, a chemical-resistant apron provides an additional layer of protection.[7]
-
Respiratory Protection: Work with this solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust particles. If a fume hood is not available for a specific procedure, a NIOSH-approved respirator may be necessary.[7]
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for safe and efficient handling. The following diagram illustrates a recommended operational plan.
A step-by-step guide for handling this compound.
Step-by-Step Handling Protocol:
-
Pre-Handling:
-
Consult the Safety Data Sheets (SDSs) of all chemicals to be used in the procedure.
-
Ensure that a chemical fume hood is available and functioning correctly.
-
Locate the nearest eyewash station and safety shower and confirm they are unobstructed.
-
Gather all necessary PPE and inspect it for any defects.
-
-
Weighing and Transfer:
-
Don the appropriate PPE as outlined in the table above.
-
Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula to handle the solid material. Avoid creating dust.
-
Close the container tightly immediately after use.
-
-
In-Reaction:
-
Set up the reaction apparatus within a chemical fume hood.
-
When adding the compound to a solvent, do so slowly to avoid splashing.
-
Maintain good housekeeping within the fume hood throughout the experiment.
-
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, a swift and informed response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Spill:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
-
Chemical Waste: All waste containing this compound should be collected in a clearly labeled, sealed container. The container should be marked as hazardous waste.
-
Disposal Method: Dispose of the chemical waste through your institution's EHS department.[10] Do not dispose of this material down the drain.[10]
-
Contaminated Materials: Any materials, such as gloves, paper towels, or spatulas, that come into contact with the compound should be disposed of as hazardous waste.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
- BLD Pharmatech. (n.d.). Safety Data Sheet: (7-Chloroquinolin-3-yl)boronic acid.
- Fisher Scientific. (2023).
- Fisher Scientific. (2025). Safety Data Sheet: Phenylboronic acid pinacol ester.
- Fisher Scientific. (2025).
- Sigma-Aldrich. (2014). Safety Data Sheet: 5-Amino-2-methylphenylboronic acid pinacol ester.
- CymitQuimica. (2025). Safety Data Sheet: 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester.
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
- University of Arizona. (2015). Personal Protective Equipment Selection Guide.
- Key Organics. (2017). Safety Data Sheet: 2,5-Difluoro-6-methylphenylboronic acid pinacol ester.
-
Uniprotect. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
Biorisk Management. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Reddit. (2021). Tips for disposal of Sparex and Boric acid?. Retrieved from [Link]
-
AOBChem USA. (n.d.). This compound. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 3-Fluoro-4-formylphenylboronic acid pinacol ester, min 96%, 1 gram. Retrieved from [Link]
-
Boron Molecular. (n.d.). Buy 3-Formylphenylboronic acid, pinacol ester. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
